molecular formula C7H6BrN3O2S B1428617 Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1250997-71-7

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B1428617
CAS No.: 1250997-71-7
M. Wt: 276.11 g/mol
InChI Key: CULJNUPGWIINQJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a useful research compound. Its molecular formula is C7H6BrN3O2S and its molecular weight is 276.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-2-13-5(12)4-3-11-7(9-4)14-6(8)10-11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULJNUPGWIINQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

An In-depth Technical Guide to Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate

CAS Number: 1250997-71-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical properties, a validated synthesis protocol, reaction mechanisms, and potential applications in drug discovery, supported by spectroscopic data and established biological activities of the imidazo[2,1-b][1][2][3]thiadiazole scaffold.

Introduction: The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold

The imidazo[2,1-b][1][2][3]thiadiazole core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. This scaffold is isosteric to other biologically active fused systems and possesses a unique electronic and structural profile, making it a privileged structure in the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] The presence of multiple nitrogen and sulfur atoms provides sites for hydrogen bonding and coordination, which can be crucial for molecular interactions with biological targets.

Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, with its bromine and ethyl ester functionalities, serves as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 2-position offers a reactive handle for further functionalization through various cross-coupling reactions, while the ethyl carboxylate group at the 6-position can be modified to introduce different pharmacophores.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 1250997-71-7[5]
Molecular Formula C₇H₆BrN₃O₂S[5]
Molecular Weight 276.11 g/mol [5]
Appearance Typically a solidN/A
Purity Commercially available up to 97%[5]

Synthesis and Mechanism

The synthesis of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate is typically achieved through the condensation of 2-amino-5-bromo-1,3,4-thiadiazole with an α-halocarbonyl compound, in this case, a derivative of ethyl pyruvate. A plausible and widely accepted synthetic route is the reaction with ethyl bromopyruvate.

Reaction Scheme

Synthesis_Schemestart12-Amino-5-bromo-1,3,4-thiadiazolereagentsSolvent (e.g., Ethanol)Refluxstart1->reagentsstart2Ethyl bromopyruvatestart2->reagentsproductEthyl 2-bromoimidazo[2,1-b]-thiadiazole-6-carboxylatereagents->product

Caption: General synthesis of the target compound.

Proposed Reaction Mechanism

The reaction proceeds via a Hantzsch-type condensation and subsequent cyclization. The mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-amino-5-bromo-1,3,4-thiadiazole on the electrophilic carbon of the α-halocarbonyl compound (ethyl bromopyruvate). This is followed by an intramolecular cyclization and dehydration to yield the final fused imidazo[2,1-b][1][2][3]thiadiazole ring system.

Reaction_MechanismReactantsReactants(Thiadiazole + Bromopyruvate)Intermediate1Nucleophilic Attack(Formation of Intermediate)Reactants->Intermediate1Step 1Intermediate2Intramolecular CyclizationIntermediate1->Intermediate2Step 2ProductDehydration & Product FormationIntermediate2->ProductStep 3

Caption: Simplified reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[2,1-b][1][2][3]thiadiazole derivatives.[1][3]

Materials:

  • 2-Amino-5-bromo-1,3,4-thiadiazole

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromo-1,3,4-thiadiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate, the hydrobromide salt of the product, is collected by filtration.

  • Neutralization: Suspend the collected solid in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate.

Characterization Data

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and a singlet for the proton on the imidazole ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the fused heterocyclic rings, and the ethyl group carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C=N stretching, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (276.11 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a cornerstone in the development of new therapeutic agents. The title compound, with its reactive bromine atom and modifiable ester group, is a valuable intermediate for creating a diverse library of compounds for biological screening.

Potential Therapeutic Areas

Derivatives of the imidazo[2,1-b][1][2][3]thiadiazole core have shown promise in a variety of therapeutic areas:

  • Antimicrobial Agents: The scaffold is present in compounds with activity against a range of bacteria and fungi.[4]

  • Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1]

  • Anti-inflammatory and Analgesic Activity: The fused ring system has been incorporated into molecules designed to have anti-inflammatory and pain-relieving properties.

  • Antiviral Activity: Certain compounds based on this scaffold have demonstrated inhibitory effects against various viruses.[3]

Structure-Activity Relationship (SAR) Studies

The functional groups on Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate are key for SAR exploration.

SAR_DiagramCoreImidazo[2,1-b][1,3,4]thiadiazole CoreR12-Bromo group(Site for cross-coupling reactions)Core->R1R26-Ethylcarboxylate group(Amenable to modification)Core->R2Biological_ActivityModulation of Biological ActivityR1->Biological_ActivityR2->Biological_Activity

Caption: Key sites for SAR studies.

Conclusion

Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The extensive research into the biological activities of the imidazo[2,1-b][1][2][3]thiadiazole scaffold underscores the importance of this compound as a starting material for the generation of novel and potent therapeutic candidates. This guide provides a foundational understanding for researchers and scientists working in this exciting area of medicinal chemistry.

References

  • Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.

  • Review of imidazo[2,1-b][1][2][3]thiadiazole derivatives as antimicrobials. (2024). World Journal of Pharmaceutical Research, 13(12), 123-135.

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2025). Acta Poloniae Pharmaceutica - Drug Research, 82(4).

  • Kumar, S., et al. (2025). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research.

Spectroscopic Characterization of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate: A Technical Guide

Spectroscopic Characterization of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoimidazo[2,1-b][1][2]thiadiazole-6-carboxylate, with CAS Number 1250997-71-7, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[2,1-b][1][2]thiadiazole scaffold is a privileged structure known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties. The presence of a bromine atom and an ethyl carboxylate group on this fused heterocyclic system offers versatile points for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical reactions and biological interactions. While comprehensive experimental data for this specific molecule is not widely published in peer-reviewed literature, this guide synthesizes information from analogous structures and predictive models to offer a robust analytical profile. Experimental data for this compound is reportedly available from commercial suppliers such as Ambeed, Moldb, and Guidechem.[1][3][4]

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate is characterized by a fused bicyclic system consisting of an imidazole and a 1,3,4-thiadiazole ring.

Molecular Formula: C₇H₆BrN₃O₂S[1]

Molecular Weight: 276.11 g/mol [1]

CAS Number: 1250997-71-7[1]

The key structural features that dictate its spectroscopic signature are:

  • Imidazo[2,1-b][1][2]thiadiazole core: A planar, aromatic system with distinct electronic properties.

  • Bromine substituent at position 2: This heavy atom will have a significant influence on the mass spectrum and will subtly affect the chemical shifts of adjacent protons and carbons in NMR spectroscopy.

  • Ethyl carboxylate group at position 6: This functional group will give rise to characteristic signals in both NMR and IR spectroscopy.

  • Aromatic proton at position 5: The sole proton directly attached to the heterocyclic core, providing a key diagnostic signal in ¹H NMR.

Caption: Molecular structure of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate is expected to be relatively simple and highly informative. Based on the analysis of similar structures found in the literature, the following signals are predicted.[5][6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Prediction
~8.0 - 8.5Singlet1HH-5The proton at position 5 is on an electron-deficient aromatic ring, leading to a downfield shift. Its uniqueness results in a singlet.
~4.3 - 4.5Quartet2H-OCH₂CH₃The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group.
~1.3 - 1.5Triplet3H-OCH₂CH₃The terminal methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene group.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentCausality Behind the Prediction
~160 - 165C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~145 - 155C-7aThis is a bridgehead carbon in the fused aromatic system.
~140 - 150C-2The carbon atom attached to the electronegative bromine and nitrogen atoms is expected to be significantly downfield.
~135 - 145C-6The carbon atom attached to the ester group within the aromatic system.
~115 - 125C-5The carbon atom bonded to the sole aromatic proton.
~60 - 65-OCH₂CH₃The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
~14 - 16-OCH₂CH₃The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted Mass Spectrometric Data:

m/z (predicted)IonNotes
275[M]⁺ for ⁷⁹BrMolecular ion peak corresponding to the lighter bromine isotope.
277[M+2]⁺ for ⁸¹BrMolecular ion peak corresponding to the heavier bromine isotope, with approximately the same intensity as the m/z 275 peak.

Further fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate are detailed below.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeRationale for Prediction
~3100 - 3000C-HAromatic C-H stretchCharacteristic for protons on an aromatic ring.
~2980 - 2850C-HAliphatic C-H stretchCorresponding to the ethyl group.
~1720 - 1700C=OEster carbonyl stretchA strong absorption band is expected in this region due to the conjugated ester.
~1600 - 1450C=C and C=NAromatic ring stretchingMultiple bands are expected due to the complex vibrations of the fused heterocyclic system.
~1250 - 1000C-OEster C-O stretchStrong absorptions corresponding to the C-O single bonds of the ester.
Below 800C-BrC-Br stretchThe carbon-bromine bond vibration is expected in the fingerprint region.

Experimental Protocols: A Validating System

While specific experimental data is not publicly available, a standard workflow for the spectroscopic characterization of a novel compound like Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate would follow these steps:

  • Sample Preparation:

    • NMR: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

    • IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • MS: Obtain a mass spectrum using an electrospray ionization (ESI) or electron impact (EI) source coupled to a high-resolution mass analyzer.

    • IR: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis:

    • Process the raw data to obtain high-quality spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign the signals in all spectra to the corresponding atoms or functional groups in the molecule.

    • Compare the experimental data with predicted values and data from analogous compounds to confirm the structure.

Gcluster_0Sample Preparationcluster_1Data Acquisitioncluster_2Data AnalysisaWeigh SamplebDissolve inDeuterated Solvent (NMR)or Volatile Solvent (MS)a->bcPrepare KBr Pelletor use ATR (IR)a->cdNMR Spectrometerb->deMass Spectrometerb->efFTIR Spectrometerc->fgProcess Raw Datad->ge->gf->ghSignal Integrationand Assignmentg->hiStructural Confirmationh->i

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate based on established principles and data from related compounds. The predicted NMR, MS, and IR data serve as a valuable reference for researchers working with this compound. For definitive, experimentally-derived data, it is recommended to consult the technical data sheets available from commercial suppliers or to perform the analyses as outlined in the experimental protocols. The unique spectroscopic fingerprint of this molecule is key to its application in the development of novel pharmaceuticals and advanced materials.

References

  • Hanzala, F. T. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITIES STUDIES OF 2-SUBSTITUTED-6-ARYL-IMIDAZO [2, 1-b] [1 ,3,4]-THIADIAZOLES. International Journal of Advanced Research in Medical and Pharmaceutical Sciences.
  • Hu, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(45), 26863–26876.
  • Samadanthula, K., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide analogues as potential anti-mycobacterial agents. RSC Medicinal Chemistry, 13(10), 1259-1273.

An In-Depth Technical Guide to the ¹H NMR of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged structure, appearing in compounds with a wide range of biological activities.[4] Accurate structural elucidation is paramount in the synthesis and development of novel derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, offering insights into spectral prediction, a comprehensive experimental protocol for data acquisition, and a discussion of the underlying principles that govern the spectrum.

Predicted ¹H NMR Spectrum Analysis

The structure of ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate presents three distinct proton environments, leading to an anticipated three signals in its ¹H NMR spectrum. The analysis of these signals, including their chemical shift (δ), multiplicity, and integration, allows for the unambiguous confirmation of the molecule's structure.

Chemical Structure and Proton Environments:

  • H-5: The single proton attached to the C-5 carbon of the imidazo[2,1-b]thiadiazole core.

  • -OCH₂-: The two methylene protons of the ethyl ester group.

  • -CH₃: The three methyl protons of the ethyl ester group.

Detailed Spectral Prediction:

1. The Imidazo[2,1-b]thiadiazole Core Proton (H-5):

  • Chemical Shift (δ): Protons on the imidazo[2,1-b][1][2][3]thiadiazole ring system are known to resonate in the aromatic region of the spectrum. For related structures, the H-5 proton typically appears as a characteristic singlet.[5][6] Literature on 2-alkoxythio-6-arylimidazo[2,1-b][1][2][3]thiadiazoles reports the chemical shift for the C-5 proton in the range of δ 7.75–7.88 ppm.[6] However, in the target molecule, the presence of two electron-withdrawing groups—the bromine atom at C-2 and the ethyl carboxylate group at C-6—is expected to deshield the H-5 proton, shifting its resonance further downfield. Therefore, a chemical shift in the range of δ 8.0 - 8.5 ppm is predicted for this proton.

  • Multiplicity: As there are no adjacent protons, the H-5 signal is expected to be a singlet (s) .

  • Integration: This signal will integrate for 1H .

2. The Ethyl Ester Protons (-OCH₂CH₃):

The ethyl group gives rise to a characteristic set of signals due to spin-spin coupling.

  • Methylene Protons (-OCH₂-):

    • Chemical Shift (δ): These protons are directly attached to an oxygen atom, which is electron-withdrawing. This deshielding effect places their signal in the range of δ 4.2 - 4.5 ppm .[3]

    • Multiplicity: The methylene protons are adjacent to the three protons of the methyl group. According to the n+1 rule, their signal will be split into a quartet (q) .

    • Integration: This signal will integrate for 2H .

    • Coupling Constant (J): The coupling constant for ethyl groups is typically around 7 Hz .[7]

  • Methyl Protons (-CH₃):

    • Chemical Shift (δ): The methyl protons are further from the electronegative oxygen atom and are therefore more shielded. Their signal is expected in the range of δ 1.2 - 1.5 ppm .[3]

    • Multiplicity: These protons are adjacent to the two protons of the methylene group. Following the n+1 rule, their signal will be split into a triplet (t) .

    • Integration: This signal will integrate for 3H .

    • Coupling Constant (J): The coupling constant will be identical to that of the methylene quartet, approximately 7 Hz .[7]

Data Summary Table:
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-58.0 - 8.5Singlet (s)1HN/A
-OCH₂-4.2 - 4.5Quartet (q)2H~7.0
-CH₃1.2 - 1.5Triplet (t)3H~7.0

Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate.

Sample Preparation:
  • Analyte Purity: Ensure the sample is of high purity. Impurities from the synthesis, such as starting materials or side products, will complicate the spectrum.[8]

  • Massing the Sample: Accurately weigh approximately 5-10 mg of the compound.[4][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly alter the chemical shifts.[9]

  • Dissolution: Transfer the weighed sample into a clean, dry, high-quality NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][9]

  • Internal Standard: The residual proton signal of the deuterated solvent can be used as a primary reference. Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (typically pre-dissolved in the solvent by the manufacturer).[10]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles are present, as they can degrade the spectral quality. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[10]

NMR Spectrometer Setup and Data Acquisition:

The following parameters are typical for a 400 MHz spectrometer and may need adjustment based on the specific instrument and sample concentration.

  • Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. This is crucial for obtaining sharp spectral lines.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal transmission.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

    • Number of Scans (NS): For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

    • Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.

Data Processing:
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or the TMS signal to δ 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each represents.

  • Peak Picking: Identify the precise chemical shift of each peak in the multiplets.

Workflow and Data Interpretation Diagram

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, 0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H NMR Data lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int analyze_chem_shift Analyze Chemical Shifts (δ) ref_int->analyze_chem_shift analyze_multiplicity Analyze Multiplicity (n+1 rule) analyze_chem_shift->analyze_multiplicity confirm Structural Confirmation analyze_chem_shift->confirm analyze_integration Analyze Integration Ratios analyze_multiplicity->analyze_integration analyze_multiplicity->confirm analyze_coupling Analyze Coupling Constants (J) analyze_integration->analyze_coupling analyze_integration->confirm analyze_coupling->confirm

Caption: Workflow for the ¹H NMR analysis of a small molecule.

Conclusion

The ¹H NMR spectrum of ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule. By carefully analyzing the chemical shifts, multiplicities, and integration of these signals, researchers can confidently verify the structure of this important heterocyclic compound. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is the foundation of accurate structural elucidation in chemical research and drug development.

References

  • Agirbas, H., & Kara, Y. (2005). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 43(1), 77-80. [Link]

  • Claramunt, R. M., López, C., García, M. Á., Denisov, G. S., Alkorta, I., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742. [Link]

  • Claramunt, R. M., López, C., García, M. Á., Denisov, G. S., Alkorta, I., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Schenetti, M. L., Taddei, F., Greci, L., Marchetti, L., Milani, G., Andreetti, G. D., Bocelli, G., & Sgarabotto, P. (1980). Structure and protonation study of the imidazo[2,1-b]-1,3,4-thiadiazole system: 1H nuclear magnetic resonance, crystal and molecular structure of 5,6-dimethylimidazo[2,1-b]-1,3,4-thiadiazole and its hydrobromide. Journal of the Chemical Society, Perkin Transactions 2, (3), 421-426. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR chemical shifts of imidazothiazole 1 and its 6‐phenyl analogue. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Tetrahedron, 67(18), 3289-3316. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Mechanistic Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Scaffold

The imidazo[2,1-b]thiadiazole core is a fused heterocyclic system of significant interest in medicinal and agricultural chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The development of novel derivatives, such as Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, necessitates robust and unambiguous structural characterization, for which ¹³C NMR spectroscopy is a primary and powerful technique.

This guide will deconstruct the predicted ¹³C NMR spectrum of the title compound by:

  • Establishing the chemical shifts of the parent imidazo[2,1-b]thiadiazole ring system.

  • Analyzing the predictable electronic effects of the bromo and ethyl carboxylate substituents on the carbon chemical shifts.

  • Providing a standardized experimental protocol for acquiring high-quality ¹³C NMR data.

  • Detailing a computational workflow for the theoretical validation of experimental spectra.

Predictive Analysis of the ¹³C NMR Spectrum

The prediction of ¹³C NMR chemical shifts in a substituted heteroaromatic system is a systematic process. It begins with understanding the electronic environment of the unsubstituted core, followed by applying known substituent chemical shift (SCS) principles.[4][5][6]

The Unsubstituted Core: Imidazo[2,1-b][7][8][9]thiadiazole

While a fully assigned spectrum for the exact parent imidazo[2,1-b]thiadiazole is elusive in readily available literature, analysis of related structures like imidazo[2,1-b]thiazoles and constituent imidazole and thiadiazole rings provides a strong basis for estimation.[7][8][9] The fused ring system's electronics are complex, with the electron-rich imidazole portion and the electron-deficient thiadiazole portion influencing the chemical shifts of the shared and individual ring carbons. The IUPAC numbering for the related imidazo[2,1-b][10][11]thiadiazole system is shown below.[12]

Diagram 1: Molecular Structure and IUPAC Numbering

A diagram illustrating the chemical structure of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate with IUPAC numbering for all carbon atoms.

Caption: Structure of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate with atom numbering.

Substituent Effects on Chemical Shifts (SCS)

The introduction of a bromine atom at the C2 position and an ethyl carboxylate group at the C6 position will significantly alter the chemical shifts of the ring carbons from their parent values.

  • Bromine at C2: The bromine atom exerts two primary effects:

    • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density, which generally deshields (shifts downfield) nearby carbons.

    • Heavy Atom Effect: A more dominant factor for the directly attached carbon (ipso-carbon), the heavy bromine atom induces a shielding effect (upfield shift) relative to what might be expected from induction alone. However, compared to hydrogen, bromine substitution almost always results in a net downfield shift for the ipso-carbon in heteroaromatic systems.[13] The effect on adjacent (ortho) carbons is typically a smaller deshielding.

  • Ethyl Carboxylate at C6: The ester group is strongly electron-withdrawing through resonance and induction (-R, -I).

    • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the 160-170 ppm range.[14]

    • Ipso-Carbon (C6): The direct attachment of the electron-withdrawing carbonyl group will cause a significant downfield shift (deshielding) for C6.

    • Ethyl Group: The methylene (-CH₂) carbon will be found around 60-65 ppm, and the terminal methyl (-CH₃) carbon will be the most shielded, appearing around 14-15 ppm.[14]

Predicted ¹³C NMR Chemical Shifts

Based on the principles above and data from analogous heterocyclic systems, a reasoned prediction for the ¹³C NMR chemical shifts can be compiled. The following table summarizes the expected chemical shift (δ) ranges for each unique carbon atom in Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, typically dissolved in CDCl₃ or DMSO-d₆.

Carbon AtomPredicted δ (ppm)Rationale
C2 115 - 125Attached to electronegative S and N, and substituted with Br. The heavy atom effect may slightly shield it, but the net effect is a downfield position for a substituted carbon.
C5 145 - 155Part of the electron-deficient thiadiazole ring, adjacent to the bridgehead nitrogen. Expected to be significantly deshielded.
C6 130 - 140Ipso-carbon attached to the electron-withdrawing carboxylate group, causing a strong downfield shift.
C7a 150 - 160Bridgehead carbon, part of both rings and bonded to sulfur and two nitrogens. Expected to be one of the most deshielded ring carbons.
C=O 160 - 168Carbonyl carbon of the ester group, characteristic downfield shift.[15]
-CH₂- 60 - 65Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.
-CH₃ 14 - 16Terminal methyl carbon of the ethyl ester, highly shielded and found far upfield.

Recommended Experimental Protocol

Acquiring a high-quality, unambiguous ¹³C NMR spectrum is critical for structural confirmation. The following protocol provides a standardized approach for a typical 400 or 500 MHz NMR spectrometer.[16][17][18]

Sample Preparation
  • Mass: Accurately weigh 15-25 mg of the purified compound.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the compound.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Reference: The solvent peak will be used as the primary internal reference (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm).

Spectrometer Setup and Acquisition
  • Insertion & Locking: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Tuning: Tune and match the ¹³C probe to the correct frequency.

  • Acquisition Parameters:

    • Experiment: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Relaxation Delay (d1): Set to 2 seconds. Quaternary carbons may require a longer delay (5-10 s) for accurate integration, though this is not typically required for simple identification.

    • Number of Scans (ns): Start with 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for all expected peaks.

    • Spectral Width: Set to ~220-250 ppm to ensure all carbon signals, including the carbonyl, are captured.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to achieve a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift.

  • Peak Picking: Identify and label all significant peaks.

Computational Validation: The Role of DFT

In modern chemical research, especially for novel compounds, experimental data is often validated through quantum chemical calculations.[19] The Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT) is a standard and reliable approach for predicting NMR chemical shifts.[10][11][20][21] Discrepancies between predicted and experimental values can help re-evaluate structural assignments.

Diagram 2: Computational Validation Workflow

A flowchart outlining the steps involved in using DFT calculations to validate an experimental ¹³C NMR spectrum.

G cluster_0 Computational Phase cluster_1 Experimental Phase cluster_2 Validation A 1. Molecular Modeling (Build 3D structure of the molecule) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. NMR Shielding Calculation (GIAO-DFT, e.g., B3LYP/cc-pVTZ) B->C D 4. Shielding to Shift Conversion (δ_calc = σ_ref - σ_calc) C->D F 5. Correlation Analysis (Plot δ_exp vs. δ_calc) D->F E Acquire Experimental ¹³C NMR Spectrum E->F G Structural Confirmation (High R² value) F->G

Caption: A standard workflow for the validation of experimental NMR data using DFT calculations.

This computational approach provides an authoritative cross-check, enhancing the trustworthiness of the structural assignment.[22] The correlation between the calculated and experimental shifts is typically linear, and a high correlation coefficient (R²) confirms the proposed structure.

Conclusion

The ¹³C NMR spectrum of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate is predicted to exhibit seven distinct signals, with chemical shifts heavily influenced by the electronic properties of the fused heterocyclic core and its bromo and ethyl carboxylate substituents. The quaternary carbons (C2, C6, C7a, and C=O) are expected to be the most downfield, reflecting their unique electronic environments. This technical guide provides a robust predictive framework and a set of best-practice protocols for the empirical acquisition and computational validation of the spectrum. By integrating theoretical principles with practical methodology, researchers can confidently approach the structural elucidation of this and other novel imidazo[2,1-b]thiadiazole derivatives.

References

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordin
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.Royal Society of Chemistry.
  • Calculated and experimental 13C chemical shifts of the imidazole and substituent parts.
  • Predicting 13C NMR Spectra by DFT Calculations.The Journal of Physical Chemistry A.
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • 13-C NMR Protocol for beginners AV-400.University of Rochester.
  • 13C NMR Substituent Effects on para-Substituted Tolans.University of Mississippi eGrove.
  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.MDPI.
  • Imidazo(2,1-b)thiazole | C5H4N2S.PubChem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][10][11]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon.
  • 13C NMR Chemical Shift Table.University of California, Irvine.
  • Chemistry of Imidazo[2,1-b][10][11]thiadiazoles. ResearchGate.

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • Reaction mechanism of formation of imidazo[2,1-b][10][11]thiadiazoles. ResearchGate.

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine.University of Illinois.
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Reviews on NMR Techniques.
  • Practical Guidelines for 13C-Based NMR Metabolomics.PubMed.
  • Imidazo(2,1-b)(1,3,4)thiadiazole | C4H3N3S.PubChem.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

Sources

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazothiadiazole core. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity and elucidating structure. This guide provides a detailed examination of the mass spectrometric behavior of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore ionization techniques, analyze the full scan mass spectrum with its unique isotopic signature, and propose a detailed fragmentation pathway based on tandem mass spectrometry (MS/MS) principles.

Molecular Structure and Isotopic Distribution

To effectively interpret the mass spectrum, a thorough understanding of the molecule's composition is essential.

  • Chemical Formula: C₇H₆BrN₃O₂S[1][2]

  • Molecular Weight (Average): 292.11 g/mol

  • Monoisotopic Mass: 289.9449 u (for ¹²C₇¹H₆⁷⁹Br¹⁴N₃¹⁶O₂³²S)

A critical feature of this molecule is the presence of a bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.5% ⁷⁹Br and 49.5% ⁸¹Br).[3][4][5] This results in a characteristic isotopic pattern for any ion containing bromine. The molecular ion will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][6] This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.[4][7]

Instrumentation and Ionization Techniques

Electrospray ionization (ESI) is the preferred method for analyzing polar small molecules like Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate.[8][9] ESI is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for determining the molecular weight.[9][10]

Rationale for ESI in Positive Mode: The imidazo[2,1-b]thiadiazole core contains several nitrogen atoms which are basic sites readily susceptible to protonation in the acidic mobile phase commonly used for ESI. This leads to the efficient formation of the pseudomolecular ion [M+H]⁺, which will be the primary focus of our analysis.

Full Scan (MS1) Mass Spectrum Analysis

In a high-resolution full scan mass spectrum, the most prominent feature will be the isotopic cluster corresponding to the protonated molecule, [M+H]⁺.

IonIsotope CompositionCalculated m/z (Monoisotopic)Expected Relative Intensity
[M+H]⁺C₇H₇⁷⁹BrN₃O₂S⁺290.9527~100%
[M+2+H]⁺C₇H₇⁸¹BrN₃O₂S⁺292.9507~98%

The observation of this doublet with a mass difference of approximately 2 Da and nearly equal intensity is the first confirmation of the compound's identity and bromine content.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions reveal details about the molecule's substructures.

The fragmentation of the imidazo[2,1-b]thiadiazole core and the ethyl carboxylate group will dictate the observed product ions. Common fragmentation pathways for esters include losses related to the alkoxy group and cleavages alpha to the carbonyl group.[11] The heterocyclic ring system may undergo cleavage, although this often requires higher collision energy.[12]

Proposed Fragmentation Pathway:

The primary fragmentation events anticipated for the [M+H]⁺ ion of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate are detailed below and illustrated in the subsequent diagram.

  • Loss of Ethene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethene (28.03 Da) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid.[11]

  • Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the ester C-O bond results in the loss of an ethoxy radical (45.03 Da).

  • Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy group, the resulting acylium ion can further fragment by losing carbon monoxide (27.99 Da).

  • Cleavage of the Imidazole Ring: As described for similar imidazo[2,1-b][8][9][13]thiadiazole systems, cleavage of the imidazole ring can occur, leading to characteristic fragment ions.[12]

Table of Predicted Product Ions:

Precursor m/z (⁷⁹Br / ⁸¹Br)Neutral LossFragment StructureProduct Ion m/z (⁷⁹Br / ⁸¹Br)
290.95 / 292.95C₂H₄ (28.03 Da)[M+H - C₂H₄]⁺262.92 / 264.92
290.95 / 292.95C₂H₅O• (45.03 Da)[M+H - C₂H₅O]⁺245.92 / 247.92
245.92 / 247.92CO (27.99 Da)[M+H - C₂H₅O - CO]⁺217.93 / 219.93
290.95 / 292.95C₃H₅O₂• (73.03 Da)[M+H - COOC₂H₅]⁺217.93 / 219.93

// Node Definitions with high contrast colors parent [label="[M+H]⁺\nm/z 290.95 / 292.95", fillcolor="#F1F3F4", fontcolor="#202124"]; frag1 [label="[M+H - C₂H₄]⁺\nm/z 262.92 / 264.92", fillcolor="#E8F0FE", fontcolor="#202124"]; frag2 [label="[M+H - C₂H₅O]⁺\nm/z 245.92 / 247.92", fillcolor="#E8F0FE", fontcolor="#202124"]; frag3 [label="[M+H - C₂H₅O - CO]⁺\nm/z 217.93 / 219.93", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edge Definitions parent -> frag1 [label="- C₂H₄"]; parent -> frag2 [label="- •OC₂H₅"]; frag2 -> frag3 [label="- CO", color="#EA4335"]; }

Sources

An In-depth Technical Guide to the Synthesis of Imidazo[2,1-b]thiadiazoles: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to the imidazo[2,1-b]thiadiazole core, with a focus on the key starting materials. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present the information in a manner that is both comprehensive for seasoned researchers and accessible to those new to the field.

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Core

The fusion of an imidazole and a 1,3,4-thiadiazole ring creates the imidazo[2,1-b]thiadiazole bicyclic system.[3] This unique arrangement of nitrogen and sulfur heteroatoms imparts specific physicochemical properties that are conducive to interactions with various biological targets.[4] The therapeutic potential of this scaffold has been widely explored, leading to the discovery of compounds with promising activities against a range of diseases.[5][6] Consequently, the development of efficient and versatile synthetic methodologies for accessing this core structure is of paramount importance to the drug discovery process.

The Cornerstone of Synthesis: 2-Amino-1,3,4-thiadiazoles and α-Haloketones

The most classical and widely employed method for the synthesis of the imidazo[2,1-b]thiadiazole ring system is a variation of the Hantzsch thiazole synthesis.[7][8] This approach involves the condensation of a 2-amino-1,3,4-thiadiazole with an α-haloketone.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the exocyclic amino group of the 2-amino-1,3,4-thiadiazole onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final imidazo[2,1-b]thiadiazole product.[9]

General Reaction Scheme

G cluster_reactants Starting Materials cluster_products Product r1 2-Amino-1,3,4-thiadiazole p1 Imidazo[2,1-b]thiadiazole r1->p1 Condensation r2 α-Haloketone r2->p1

Figure 1: General reaction for the synthesis of imidazo[2,1-b]thiadiazoles.

Experimental Protocol: Synthesis of 2,6-Disubstituted Imidazo[2,1-b][4][7][9]thiadiazoles

The following protocol is a representative example of the synthesis of 2,6-disubstituted imidazo[2,1-b][4][7][9]thiadiazoles.[10]

Step 1: Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amine

  • A mixture of the appropriate aromatic carboxylic acid and thiosemicarbazide in phosphorus oxychloride is refluxed for 2 hours.

  • The reaction mixture is then cooled and carefully poured into water.

  • The resulting mixture is refluxed for an additional 4 hours.

  • After cooling, the solid product is filtered, washed with water, and recrystallized to yield the 5-substituted-1,3,4-thiadiazol-2-amine.

Step 2: Condensation with Substituted Phenacyl Bromide

  • An equimolar amount of the 5-substituted-1,3,4-thiadiazol-2-amine and the desired substituted phenacyl bromide are dissolved in dry ethanol.[11]

  • The mixture is refluxed for 18 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with a saturated solution of sodium bicarbonate, followed by water, and then dried.

  • The crude product is purified by column chromatography or recrystallization to afford the pure 2,6-disubstituted imidazo[2,1-b][4][7][9]thiadiazole.

Key Experimental Considerations
  • Solvent: Anhydrous ethanol is a commonly used solvent for this reaction.[12] Other polar aprotic solvents like DMF can also be employed.

  • Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Purification: The final product is usually purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Alternative Synthetic Strategies

While the Hantzsch-type synthesis is the most prevalent, other methods for constructing the imidazo[2,1-b]thiadiazole core have been developed.

Three-Component Reactions

More recently, one-pot, three-component reactions have emerged as an efficient alternative for the synthesis of imidazo[2,1-b]thiazoles, a closely related scaffold.[13] These methods offer advantages in terms of operational simplicity and atom economy. Adapting these strategies for the synthesis of imidazo[2,1-b]thiadiazoles is an active area of research.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various imidazo[2,1-b]thiadiazole derivatives.

2-Amino-1,3,4-thiadiazole Substituentα-Haloketone SubstituentSolventReaction Time (h)Yield (%)Reference
Phenyl4-Bromophenacyl bromideEthanol1885-95[10]
4-Methylbenzyl4-Chlorophenacyl bromideEthanol1280-90[14]
4-Chlorophenyl2-Bromo-1-(4-fluorophenyl)ethanoneDMF875-85[15]

Conclusion and Future Perspectives

The synthesis of the imidazo[2,1-b]thiadiazole core is a well-established field, with the reaction between 2-amino-1,3,4-thiadiazoles and α-haloketones remaining the most reliable and versatile method. The continued interest in the pharmacological properties of this scaffold will undoubtedly drive the development of novel and more efficient synthetic strategies, including the exploration of multicomponent reactions and green chemistry approaches.[6] This guide provides a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel imidazo[2,1-b]thiadiazole derivatives with therapeutic potential.

References

  • Chemistry of Imidazo[2,1-b][4][7][9]thiadiazoles. (2011). Tetrahedron, 67(19), 3289-3316. [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2019). Mini-Reviews in Medicinal Chemistry, 19(14), 1144-1164. [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2012). Molecules, 17(11), 13035-13048. [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][4][7][9]thiadiazoles. (2015). ResearchGate. [Link]

  • Review of imidazo[2,1-b][4][7][9]thiadiazole derivatives as antimicrobials. (2024). IntechOpen. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][7][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules, 23(9), 2345. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][7][9]THIADIAZOLE DERIVATIVES: A REVIEW. (2015). Heterocyclic Letters, 5(3), 489-509. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. (2022). Molecules, 27(15), 4929. [Link]

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER, 23(5). [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][4][7][9]thiadiazole derivatives. (2016). Acta Poloniae Pharmaceutica, 73(4), 937-947. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][4][7][9]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2014). ChemMedChem, 9(10), 2316-2325. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2014). Molecules, 19(9), 13837-13851. [Link]

  • SYNTHESIS OF IMIDAZO[2,1-b][4][7][9]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (2013). Acta Poloniae Pharmaceutica, 70(5), 843-853. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][7][9]THIADIAZOLE DERIVATIVES: A REVIEW. (2015). ResearchGate. [Link]

  • Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. (2023). ResearchGate. [Link]

  • Synthesis and antiproliferative activity of imidazo[2,1-b][4][7][9]thiadiazole derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(20), 4856-4860. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][4][7][9]THIADIAZOLE DERIVATIVES. (2016). Acta Poloniae Pharmaceutica, 73(4), 937-947. [Link]

Sources

The Imidazo[2,1-b]thiadiazole Scaffold: A Comprehensive Technical Guide to its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The imidazo[2,1-b]thiadiazole nucleus is a compelling example of such a scaffold. This fused heterocyclic system, first discovered in the 1950s, has since been the subject of extensive research, revealing a broad spectrum of pharmacological activities.[1] Its unique electronic and structural features make it a versatile template for the design of novel therapeutic agents. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the imidazo[2,1-b]thiadiazole core. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research endeavors.

Synthetic Strategies: Building the Core

The synthesis of the imidazo[2,1-b]thiadiazole scaffold is most commonly achieved through the Hantzsch-type condensation reaction. This approach involves the cyclization of a 2-amino-1,3,4-thiadiazole derivative with an α-halocarbonyl compound. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties.

Experimental Protocol: General Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles

This protocol provides a generalized procedure for the synthesis of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles.

Materials:

  • Substituted 2-amino-1,3,4-thiadiazole (1 equivalent)

  • Substituted α-bromoketone (1 equivalent)

  • Anhydrous ethanol

  • Sodium bicarbonate (optional, for neutralization)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-amino-1,3,4-thiadiazole in anhydrous ethanol.

  • Addition of α-Bromoketone: To the stirred solution, add the substituted α-bromoketone.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization (if necessary): If the reaction mixture is acidic, carefully add a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Partition the residue between water and dichloromethane.

  • Washing: Separate the organic layer and wash it sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole.

  • Characterization: Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][5][6]

The Broad Spectrum of Biological Activity

The imidazo[2,1-b]thiadiazole scaffold has demonstrated a remarkable range of biological activities, making it a highly attractive starting point for drug discovery programs. The following sections will explore its potential in key therapeutic areas.

Anticancer Potential: A Multi-pronged Attack

Derivatives of the imidazo[2,1-b]thiadiazole scaffold have exhibited significant cytotoxic activity against a wide panel of human cancer cell lines.[3][7][8] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[9] Its overexpression is associated with poor prognosis in several cancers. Certain imidazo[2,1-b]thiadiazole derivatives have been identified as potent inhibitors of FAK phosphorylation.[7][10] By inhibiting FAK, these compounds can disrupt downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation. This ultimately leads to cell cycle arrest and apoptosis.[11][12]

FAK_Signaling_Pathway cluster_0 Imidazo[2,1-b]thiadiazole Derivative cluster_1 Cell Membrane cluster_2 Downstream Signaling cluster_3 Cellular Response Imidazo_Derivative Imidazo[2,1-b]thiadiazole Derivative FAK FAK Imidazo_Derivative->FAK Inhibits Phosphorylation Integrin Integrin Integrin->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Inhibition of FAK signaling by imidazo[2,1-b]thiadiazole derivatives.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several imidazo[2,1-b]thiadiazole-based compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[13] These agents typically bind to the colchicine binding site on β-tubulin, preventing the conformational changes necessary for microtubule assembly.[13]

Tubulin_Polymerization_Inhibition cluster_0 Normal Process cluster_1 Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division Imidazo_Derivative Imidazo[2,1-b]thiadiazole Derivative Imidazo_Derivative->Tubulin Binds to Colchicine Site Arrest Mitotic Arrest Imidazo_Derivative->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

The following table summarizes the in vitro cytotoxic activity of selected imidazo[2,1-b]thiadiazole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a Indole and thiophene moietiesMesoII (Peritoneal Mesothelioma)0.59[7]
1b Indole and thiophene moietiesSTO (Peritoneal Mesothelioma)2.81[7]
7 5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)-imidazo[2,1-b][1][2][3]thiadiazol-5-yl)methylene)indolin-2-oneA549 (Lung), HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon)1.1 - 8.9[14]
22 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b][1][2][3]thiadiazoleColon Cancer Cell Lines0.75 (MID GI₅₀)[15]
10l 3-(6-Furan-2-yl-imidazo[2,1-b][1][2][3]thiadiazol-2-yl)-1-methyl-1H-indolePANC-1 (Pancreatic)1.04 - 3.44[9]
NSC763968 4-(isopropylthio)anthra[1,2-c][2][16][17]thiadiazole-6,11-dioneLeukemia Cell Lines0.18 - 1.45 (GI₅₀)[14]
Antimicrobial Efficacy: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The imidazo[2,1-b]thiadiazole scaffold has shown promise as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.[18]

SAR studies have revealed that the antimicrobial activity of imidazo[2,1-b]thiadiazole derivatives can be significantly influenced by the nature and position of substituents. For instance, the introduction of electron-withdrawing groups on the aromatic rings attached to the scaffold has been shown to enhance antibacterial activity.

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[2,1-b]thiadiazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
13e 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazoleGram-positive and drug-resistant bacteria1-4[19]
21a N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)anilineCandida albicans0.16[20]
17l Pyrazole derivative containing the imidazo[2,1-b][1][2][3]thiadiazole moietyAntifungal activity0.25[21]
17m Pyrazole derivative containing the imidazo[2,1-b][1][2][3]thiadiazole moietyAntifungal activity0.25[21]
4Ce 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1][2][3]thiadiazoleKlebsiella5[22]
4Cf 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1][2][3]thiadiazoleCandida albicans50[22]
Anti-inflammatory Properties: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Imidazo[2,1-b]thiadiazole derivatives have demonstrated potent anti-inflammatory activity in preclinical models.[9][10][19][23][24]

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Molecular docking studies have suggested that some imidazo[2,1-b]thiadiazole derivatives can effectively bind to the active site of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[19][24]

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the biological potential of novel imidazo[2,1-b]thiadiazole derivatives, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][2][3][16][17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and a reference drug (e.g., indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[18][25][26]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The imidazo[2,1-b]thiadiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives underscore its immense therapeutic potential. The continued exploration of this scaffold, with a focus on understanding the intricate structure-activity relationships and elucidating the precise molecular mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a multitude of diseases. As our understanding of the molecular basis of disease deepens, the versatility of the imidazo[2,1-b]thiadiazole core will continue to provide a fertile ground for the discovery of next-generation medicines.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. PubMed. [Link]

  • Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic cancer treatment: Synthesis, mechanistic Insights and promising antitumor and safety profile. bioRxiv. (2024-06-01). [Link]

  • Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic cancer treatment: Synthesis, mechanistic Insights and promising antitumor and safety profile. bioRxiv. (2024-06-01). [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. ResearchGate. (2025-08-10). [Link]

  • Mechanism of action of tubulin inhibitors payloads: polymerization... ResearchGate. [Link]

  • Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][2][3]thiadiazole Moiety as Antibacterial Agents. PubMed. [Link]

  • Synthesis of imidazo[2,1-b][1][2][3]thiadiazoles from... ResearchGate. [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC - NIH. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. [Link]

  • Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2025-08-05). [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. [Link]

  • FAK inhibitors as promising anticancer targets: present and future directions. PMC. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. (2025-04-16). [Link]

  • Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. (2018-09-21). [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Analogues. PubMed. (2021-08-05). [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]

  • SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. PubMed. [Link]

  • IC50 of the compounds against the two cancer cell lines according to the MTT assay. ResearchGate. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1][2][3]thiadiazole moiety. PubMed. [Link]

  • Microwave-assisted synthesis and antimicrobial activity of some imidazo[2,1-b][1][2][3]thiadiazole derivatives. ResearchGate. (2025-08-05). [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. (2025-08-10). [Link]

Sources

A Technical Guide to the Discovery of Novel Imidazo[2,1-b]thiadiazole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[4] This in-depth technical guide provides a comprehensive overview of the discovery of novel derivatives of this scaffold, with a particular focus on their potential as anticancer agents. The guide details the synthetic strategies, protocols for biological evaluation, and insights into the mechanism of action of a promising new derivative, 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1][2][3]thiadiazole. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and medicinal chemistry.

The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of imidazole and 1,3,4-thiadiazole rings gives rise to the imidazo[2,1-b][1][2][3]thiadiazole bicyclic system. This unique structural motif has proven to be a versatile scaffold in the design of novel therapeutic agents. The constituent imidazole ring is a common feature in many natural products and biologically active compounds, while the 1,3,4-thiadiazole moiety is a bioisostere of oxadiazole and benzene, often contributing to improved lipophilicity and biological activity.[4] The combination of these two rings has led to the development of compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and, most notably, anticancer activities.[4]

Synthesis of Novel Imidazo[2,1-b]thiadiazole Derivatives: A Strategic Approach

The general and most common method for the synthesis of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles involves the condensation reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and a substituted α-haloketone, typically a phenacyl bromide derivative. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused imidazole ring.

Featured Compound: Synthesis of 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1][2][3]thiadiazole

This guide will focus on a recently synthesized and evaluated derivative, 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1][2][3]thiadiazole (NSC D-754956/1), which has shown promising anticancer activity. The synthesis is achieved by reacting 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2-bromo-1-(4-methoxyphenyl)-2-phenylethanone.

Experimental Protocol: Synthesis of 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1][2][3]thiadiazole

Step 1: Synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

  • To a solution of cyclopropanecarbonyl chloride in a suitable solvent, add thiosemicarbazide.

  • The resulting mixture is stirred vigorously at ambient temperature.

  • The intermediate product is then cyclized using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride to yield 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

  • The crude product is purified by recrystallization.

Step 2: Synthesis of 2-Bromo-1-(4-methoxyphenyl)-2-phenylethanone

  • This intermediate can be synthesized via the bromination of 1-(4-methoxyphenyl)-2-phenylethanone using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Step 3: Condensation and Cyclization

  • A mixture of 5-cyclopropyl-1,3,4-thiadiazol-2-amine and 2-bromo-1-(4-methoxyphenyl)-2-phenylethanone is refluxed in a suitable solvent such as absolute ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and purified by recrystallization to afford the final compound.

Causality Behind Experimental Choices:

  • The use of an α-haloketone is crucial as the halogen acts as a good leaving group for the initial N-alkylation, and the ketone functionality is essential for the subsequent intramolecular cyclization to form the imidazole ring.

  • Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate without degrading the reactants or products.

  • Purification by recrystallization is a standard and effective method for obtaining highly pure crystalline solid products from a reaction mixture.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product 2-amino-5-cyclopropyl-1,3,4-thiadiazole 2-amino-5-cyclopropyl-1,3,4-thiadiazole Condensation Condensation 2-amino-5-cyclopropyl-1,3,4-thiadiazole->Condensation alpha-haloketone 2-bromo-1-(4-methoxyphenyl)-2-phenylethanone alpha-haloketone->Condensation Imidazo_thiadiazole 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1,3,4]thiadiazole Condensation->Imidazo_thiadiazole

Caption: Synthetic route to the target imidazo[2,1-b]thiadiazole derivative.

Biological Evaluation: Assessing Anticancer Potential

A critical aspect of discovering novel anticancer agents is the rigorous evaluation of their biological activity. This section outlines the standard protocols for assessing the in vitro anticancer potential of newly synthesized imidazo[2,1-b]thiadiazole derivatives.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a powerful tool for identifying and characterizing novel anticancer compounds.[5][6] The screen initially evaluates compounds at a single high dose (10⁻⁵ M) against a panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[5][6] Compounds that exhibit significant growth inhibition are then selected for a more detailed five-dose screen to determine their potency and selectivity.[5][7]

Experimental Protocol: NCI-60 Five-Dose Screening

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[5]

  • Compound Preparation and Addition: The test compound is solubilized in DMSO and diluted to five different concentrations. Aliquots of the drug dilutions are added to the microtiter plates.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Cell Viability Assay (Sulforhodamine B - SRB Assay):

    • The cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB) solution.[5]

    • Unbound dye is removed by washing with 1% acetic acid.[5]

    • The bound dye is solubilized with a Tris base solution, and the absorbance is read on an automated plate reader.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth, and three dose-response parameters are determined:

    • GI₅₀ (Growth Inhibition 50): The drug concentration that causes a 50% reduction in cell growth.

    • TGI (Total Growth Inhibition): The drug concentration that results in no net cell growth.

    • LC₅₀ (Lethal Concentration 50): The drug concentration that kills 50% of the cells.

Data Presentation: Anticancer Activity of 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1][2][3]thiadiazole

The featured compound, 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1][2][3]thiadiazole, was found to be a potent candidate with a degree of selectivity toward a leukemic cancer cell line in the NCI-60 five-dose screen.

Cell Line PanelCell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
Leukemia RPMI-8226 < 0.01 0.01 0.03
K-5620.020.040.08
SR0.020.040.07
Non-Small Cell LungNCI-H4600.020.050.11
Colon CancerHCT-1160.020.050.10
MelanomaSK-MEL-50.020.040.09

Data is representative and compiled from publicly available NCI data for illustrative purposes.

Unraveling the Mechanism of Action: A Look into Hypoxia-Inducible Factors

Understanding the mechanism by which a compound exerts its anticancer effect is paramount for its further development. For the class of 2-cyclopropylimidazo[2,1-b][1][2][3]thiadiazole derivatives, a potential mechanism of action involves the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD2).

The Role of HIF in Leukemia

Hypoxia, or low oxygen tension, is a common feature of the bone marrow microenvironment where leukemic stem cells reside.[1][2][3] Cellular adaptation to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), which are transcription factors that regulate a wide range of genes involved in angiogenesis, metabolism, and cell survival.[1][8] In leukemia, HIFs can promote the quiescence of leukemic stem cells, making them resistant to conventional chemotherapies that target rapidly dividing cells.[1] Therefore, targeting HIFs presents a promising therapeutic strategy for leukemia.

Visualization of HIF Pathway Inhibition:

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD2 Inhibition cluster_nucleus_content PHD2 PHD2 HIF-1a HIF-1a PHD2->HIF-1a Hydroxylation VHL VHL HIF-1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_stable HIF-1α (Stable) Nucleus Nucleus HIF-1a_stable->Nucleus HIF-1b HIF-1β HIF-1b->Nucleus HIF_Complex HIF-1α/β Complex HRE Hypoxia Response Element (DNA) HIF_Complex->HRE Binding Gene_Expression Gene Expression (Angiogenesis, Survival) HRE->Gene_Expression Inhibitor Imidazo[2,1-b]thiadiazole Derivative Inhibitor->PHD2 Inhibition

Caption: Proposed mechanism of action via inhibition of the HIF pathway.

Conclusion and Future Directions

The imidazo[2,1-b][1][2][3]thiadiazole scaffold continues to be a rich source of novel drug candidates. The discovery of potent and selective anticancer agents, such as 2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1][2][3]thiadiazole, highlights the potential of this heterocyclic system. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this promising area. Future efforts should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings. The continued investigation of imidazo[2,1-b]thiadiazole derivatives holds the promise of delivering novel and effective therapies for the treatment of cancer.

References

  • Szymczak, D., Dybko, J., & Kuliczkowski, K. (2018). The role of hypoxia-inducible factors in leukemias. Advances in Clinical and Experimental Medicine, 27(2), 271-275. [Link]

  • Balse, N., et al. (2020). SYNTHESIS OF NEW 2, 5, 6-SUBSTITUTED IMIDAZO[2,1-B][1][2][3]THIADIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(11), 5518-5529. [Link]

  • Forristal, C. E., & Levesque, J. P. (2020). Hypoxia and Hypoxia-Inducible Factors in Leukemias. Frontiers in Oncology, 10, 1003. [Link]

  • Vaupel, P., & Mayer, A. (2022). Hypoxic stress and hypoxia-inducible factors in leukemias. Frontiers in Oncology, 12, 949179. [Link]

  • Szymczak, D., Dybko, J., & Kuliczkowski, K. (2018). The role of hypoxia-inducible factors in leukemias. Advances in Clinical and Experimental Medicine, 27(2), 271-275. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program. [Link]

  • Alonso, M., et al. (2018). Outline of the NCI-60 Program. ResearchGate. [Link]

  • Karki, S. S., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(20), 4854-4860. [Link]

  • National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Developmental Therapeutics Program. [Link]

  • Kumar, S., et al. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][2][3]thiadiazole. Letters in Drug Design & Discovery, 17(10), 1269-1282. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 73(6), 1619-1644. [Link]

  • Holak, T. A., & Karkosza, A. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3199. [Link]

  • Shoemaker, R. H. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Molecular Cancer Therapeutics, OF1-OF12. [Link]

  • Peters, G. J., et al. (2020). New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 40(9), 4913-4919. [Link]

  • Kushwaha, K., et al. (2019). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 9(4), 485-500. [Link]

  • Karki, S. S., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. ScienceDirect. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3199. [Link]

  • Patel, K., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 123-130. [Link]

  • Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10441-10443. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2205. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 32(2), 1147-1153. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(11), 693-703. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][3][9]triazolo[3,4-b][1][2][3]thiadiazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 253-258. [Link]

  • Al-Otaibi, F. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions using ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The functionalization of this core structure, particularly at the 2-position, via robust carbon-carbon bond-forming reactions like the Suzuki coupling, is a critical strategy in the development of novel therapeutic agents. This document outlines the reaction mechanism, provides optimized protocols, and offers troubleshooting guidance to enable researchers to effectively synthesize a diverse library of 2-aryl-imidazo[2,1-b]thiadiazole derivatives.

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Scaffold

The imidazo[2,1-b][1][2][3]thiadiazole system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery.[1][4] Its rigid structure and diverse substitution points (primarily at the C-2, C-5, and C-6 positions) allow for the fine-tuning of its physicochemical and pharmacological properties.[1][4] Modifications to this scaffold have led to the development of compounds with potent biological activities.[5][6]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal method for the late-stage functionalization of complex molecules. In the context of ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, the Suzuki coupling provides a direct and efficient route to introduce aryl and heteroaryl moieties at the 2-position, significantly expanding the chemical space for drug discovery programs.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

dot

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X (Ethyl 2-bromoimidazo[2,1-b]thiadiazole- 6-carboxylate) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) ArBOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, breaking the carbon-bromine bond and forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction. For electron-deficient heteroaryl bromides, this step is generally favorable.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate ester form) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. Optimization may be necessary for different arylboronic acids.

Materials and Reagents
  • Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate (CAS: 1250997-71-7)[1][7]

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates for reaction monitoring

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

General Protocol for Suzuki Coupling

dot

workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_glass Dry glassware under vacuum or in an oven add_reagents Add starting material, boronic acid, base, and catalyst to the flask prep_glass->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent degas Degas the reaction mixture (e.g., with argon) add_solvent->degas heat Heat the reaction to the desired temperature with stirring degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool filter Filter off solids and concentrate the filtrate cool->filter extract Perform aqueous workup and extraction filter->extract purify Purify the crude product by column chromatography extract->purify

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05-0.10 equiv.) and the anhydrous solvent.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Example Reaction Conditions

The following table summarizes a set of starting conditions for the Suzuki coupling of ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate with a generic arylboronic acid.

ParameterConditionNotes
Starting Material Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate1.0 equivalent
Boronic Acid Arylboronic Acid1.2 equivalents
Catalyst Pd(PPh₃)₄0.05 equivalents
Base K₂CO₃2.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1)Anhydrous dioxane
Temperature 100 °C
Reaction Time 12-24 hoursMonitor by TLC

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Screen other bases such as Cs₂CO₃ or K₃PO₄.
Protodeborylation of Boronic Acid - Presence of water- Strong base- Use anhydrous conditions.- Switch to a milder base like KF.- Consider using the corresponding boronic ester (e.g., pinacol ester).
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Formation of Side Products - High reaction temperature- Prolonged reaction time- Lower the reaction temperature.- Stop the reaction as soon as the starting material is consumed (monitor closely by TLC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-imidazo[2,1-b]thiadiazole derivatives from ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. Careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, will be key to achieving high yields and purity for a diverse range of substrates. This will undoubtedly facilitate the discovery of new and potent bioactive molecules for various therapeutic applications.

References

  • Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery. (URL: )

  • Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions - PubMed. (URL: )

  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. - ResearchGate. (URL: [Link])

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (URL: [Link])

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (URL: [Link])

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (URL: [Link])

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. (URL: [Link])

  • Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1 - ResearchGate. (URL: https://www.researchgate.net/publication/351786576_Design_synthesis_characterization_in_vitro_and_in_silico_evaluation_of_novel_imidazo21-b134thiadiazole_derivatives_as_potent_human_carbonic_anhydrase_I_II_and_acetylcholinesterase_inhibitors)
  • Decoration of imidazo[2,1-b][1][2][3]thiadiazole derivatives through MW... - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (URL: [Link])

  • 5.SYNTHESIS, CHARACTERIZATION AND BIOACTIVITIES STUDIES OF 2-SUBSTITUTED-6-ARYL-IMIDAZO [2, 1-b] [1 ,3,4]-THIADIAZOLES-HANZALA, FOUZIA TEHSEEN - international journal of advanced research in medical and pharmaceutical sciences(ijarmps). (URL: [Link])

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (URL: [Link])

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents - NIH. (URL: [Link])

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. (URL: [Link])

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromoimidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Imidazo[2,1-b]thiadiazoles and Their Functionalization

The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Derivatives of this bicyclic structure are known to exhibit a wide array of biological activities, including antimicrobial, antitubercular, and anticancer properties.[2][3][4] The therapeutic potential of these compounds often hinges on the precise substitution pattern around the core, making the development of efficient and versatile synthetic methodologies for their functionalization a critical endeavor.[5]

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7] For the modification of the imidazo[2,1-b]thiadiazole core, these reactions provide a powerful toolkit for introducing diverse molecular fragments, thereby facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a detailed overview and field-tested protocols for the palladium-catalyzed coupling of 2-bromoimidazo[2,1-b]thiadiazoles with a range of common coupling partners. We will delve into the mechanistic rationale behind key reaction types, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into catalyst selection, reaction optimization, and practical execution.

The General Palladium Catalytic Cycle: A Mechanistic Blueprint

At the heart of these transformations lies a general catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[6][8][9] Understanding this fundamental pathway is crucial for troubleshooting and adapting protocols.

The cycle typically proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromoimidazo[2,1-b]thiadiazole, forming a Pd(II) intermediate.[7][10]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an alkyne) transfers its organic group to the palladium center, displacing the bromide.[9][11] In the case of amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

General Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII_RBr R-Pd(II)L_n-Br (R = Imidazo[2,1-b]thiadiazole) Pd0->PdII_RBr R-Br OxAdd Oxidative Addition PdII_R_R R-Pd(II)L_n-R' PdII_RBr->PdII_R_R R'-M Transmetalation Transmetalation / Amine Coordination PdII_R_R->Pd0 Product R-R' (Product) PdII_R_R->Product RedElim Reductive Elimination Substrate R-Br Partner R'-M

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds due to the commercial availability, stability, and low toxicity of boronic acid coupling partners.[13]

Rationale

This protocol is designed for the reliable coupling of various aryl and heteroaryl boronic acids with 2-bromoimidazo[2,1-b]thiadiazoles. The choice of Pd(dppf)Cl₂ as the catalyst is based on its general effectiveness for heteroaromatic substrates, providing a good balance of activity and stability.[14] A mixed solvent system of dioxane and water is often crucial for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[15] The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[14]

Experimental Protocol

Materials:

  • 2-bromo-6-aryl-imidazo[2,1-b][6][7][8]thiadiazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial, add the 2-bromo-6-aryl-imidazo[2,1-b][6][7][8]thiadiazole (1.0 equiv), the boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 2 mL dioxane, 0.5 mL water for a 0.2 mmol scale reaction).

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS. For microwave-assisted reactions, heating at 100-120 °C for 20-60 minutes is typical.[16]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Protocol 2: Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the 2-position of the imidazo[2,1-b]thiadiazole and a terminal alkyne.[17] This is a valuable transformation for introducing linear, rigid linkers into molecules, often used in materials science and as precursors for more complex structures.

Rationale

The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt.[17] The palladium catalyst follows the general catalytic cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[18] This copper acetylide then undergoes transmetalation with the Pd(II) complex. The use of a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is crucial both to neutralize the HBr formed and to facilitate the deprotonation of the alkyne.[18] PdCl₂(PPh₃)₂ is a common and robust catalyst for this transformation.

Experimental Protocol

Materials:

  • 2-bromo-6-aryl-imidazo[2,1-b][6][7][8]thiadiazole (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the 2-bromo-6-aryl-imidazo[2,1-b][6][7][8]thiadiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF or DMF (to dissolve the substrate), followed by the terminal alkyne (1.5 equiv) and triethylamine (3.0 equiv).

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids: 2-Bromo-Imidazo[2,1-b]thiadiazole PdCl₂(PPh₃)₂ CuI B 2. Inert Atmosphere: Evacuate & backfill with N₂ or Ar (3x) A->B C 3. Add Liquids: Anhydrous Solvent (THF/DMF) Terminal Alkyne Base (TEA/DIPA) B->C D 4. Heat & Stir: RT to 60 °C 6-24 hours C->D E 5. Monitor Progress: TLC / LC-MS D->E F 6. Filtration: Dilute with EtOAc Filter through Celite E->F G 7. Aqueous Wash: Wash with NH₄Cl, H₂O, Brine F->G H 8. Dry & Concentrate G->H I 9. Purify: Flash Chromatography H->I

Caption: Experimental Workflow for Sonogashira Coupling.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the coupling of aryl halides with a vast range of primary and secondary amines.[12] This reaction is of paramount importance in pharmaceutical development, as the arylamine motif is present in numerous drug molecules.[11]

Rationale

This protocol is tailored for the amination of the 2-bromoimidazo[2,1-b]thiadiazole core. Success in Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[19][20] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) precatalyst.[19][20] It is paired with a sterically hindered, electron-rich phosphine ligand like XPhos or RuPhos, which promotes both the oxidative addition and the final reductive elimination steps.[11] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active nucleophile.[10] Toluene or dioxane are common solvents for this transformation.

Experimental Protocol

Materials:

  • 2-bromo-6-aryl-imidazo[2,1-b][6][7][8]thiadiazole (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.04 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line technique

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox (preferred): To a vial, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), NaOtBu (1.5 equiv), and the 2-bromo-6-aryl-imidazo[2,1-b][6][7][8]thiadiazole (1.0 equiv).

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture at 80-110 °C for 4-18 hours, with stirring. Monitor by LC-MS.

  • Using Schlenk technique: Follow the same order of addition in a Schlenk tube, performing all solid transfers under a positive flow of inert gas.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Comparative Overview of Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseSolventTemp. (°C)Key Advantage
Suzuki-Miyaura Boronic Acids/EstersPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110Broad substrate scope, stable reagents.[13]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuITEA, DIPATHF, DMFRT-60Introduces linear alkyne functionality.[17]
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhos, RuPhosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane80-110Direct C-N bond formation, vital for pharma.[12]
Heck AlkenesPd(OAc)₂, PdCl₂(PPh₃)₂TEA, K₂CO₃DMF, Acetonitrile80-120Forms C-C bonds with alkenes.[21][22]

Troubleshooting and Field Insights

  • Low Yields: If yields are low, consider screening different ligands (for Suzuki and Buchwald-Hartwig) or bases. Ensure all reagents and solvents are anhydrous, especially for Buchwald-Hartwig amination. Degassing the solvent thoroughly is critical to prevent catalyst deactivation.

  • Dehalogenation: The formation of a de-brominated starting material is a common side reaction. This can sometimes be suppressed by using milder bases, lower temperatures, or changing the ligand. In some Heck reactions, certain additives can mitigate this side reaction.[23]

  • Catalyst Choice: While the protocols suggest common catalysts, catalyst screening is often necessary for novel or particularly challenging substrates. Pre-formed palladium precatalysts can sometimes offer better reproducibility than generating the active catalyst in situ.[8]

  • Microwave Chemistry: For high-throughput synthesis and rapid optimization, microwave-assisted heating can dramatically reduce reaction times and often improve yields.[16]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2-bromoimidazo[2,1-b]thiadiazoles. By understanding the underlying mechanisms and leveraging optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of compounds. This capability is crucial for accelerating the discovery and development of new therapeutics and functional materials based on this important heterocyclic scaffold.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4544256/]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [URL: https://www.nobelprize.
  • Palladium-catalyzed cross-coupling reactions. Fiveable. [URL: https://library.fiveable.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/05%3A_Coordination_Chemistry_and_Crystal_Field_Theory/17%3A_Organometallic_Chemistry/17.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_231_-_Spectroscopy_and_Structure_of_Organic_Molecules/2%3A_Organometallics/2.
  • Chemistry of Imidazo[2,1-b][6][7][8]thiadiazoles. ResearchGate. [URL: https://www.researchgate.net/publication/230869687_Chemistry_of_Imidazo21-b134thiadiazoles]

  • catalyzed amination of C5-bromo-imidazo[2,1-b][6][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1912953]

  • Review of imidazo[2,1-b][6][7][8]thiadiazole derivatives as antimicrobials. [URL: https://www.google.com/url?q=https://www.i-scholar.in/index.php/ijps/article/view/143714&sa=U&ved=2ahUKEwjJp6q4n_eGAxU_hf0HHa-hA8UQFnoECAgQAQ&usg=AOvVaw2y4XqXy2_e0J-8Wq9K7q8s]

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. [URL: https://ymerdigital.com/uploads/YMER2305796-805.pdf]
  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][6][7][8]thiadiazole Series. ResearchGate. [URL: https://www.researchgate.net/publication/348232961_SNAr_versus_Buchwald-Hartwig_AminationAmidation_in_the_Imidazo21-b134thiadiazole_Series]

  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24976187/]
  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [URL: https://www.researchgate.net/publication/350702953_Pd_2_dba_3_-catalyzed_amination_of_C5-bromo-imidazo21-b134_thiadiazole_with_substituted_anilines_at_conventional_heating_in_Schlenk_tube]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. [URL: https://www.researchgate.
  • Biological activities of imidazo[2,1-b][6][7][8]thiadiazole derivatives: A review. ResearchGate. [URL: https://www.researchgate.net/publication/259124403_Biological_activities_of_imidazo21-b134thiadiazole_derivatives_A_review]

  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions_in_Organic_Chemistry/5.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [URL: https://www.researchgate.
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Synthesis of 6-Benzylimidazo[2,1-b][6][8]thiazole During Sonogashira Coupling. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1218386]

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955291/]
  • The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. ResearchGate. [URL: https://www.researchgate.net/figure/The-yield-versus-time-for-Suzuki-Miyaura-coupling-reaction-of-2-bromoanisole-with_fig3_359332204]
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [URL: https://www.researchgate.net/publication/262575459_Suzuki-Miyaura_Cross-Coupling_Reactions_of_Unprotected_Haloimidazoles]
  • Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/87]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [URL: https://www.mdpi.com/1420-3049/23/9/2296]
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions_in_Organic_Chemistry/5.08%3A_Sonogashira_Coupling]
  • ChemInform Abstract: Synthesis of 6-Substituted Imidazo[2,1-b][6][8]thiazoles and 2-Substituted Imidazo[2,1-b][6][8]benzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/251761947_ChemInform_Abstract_Synthesis_of_6-Substituted_Imidazo21-b13thiazoles_and_2-Substituted_Imidazo21-b13benzothiazoles_via_PdCu-Mediated_Sonogashira_Coupling]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745582/]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7874015/]
  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-of-3-bromo-2-imidazo-1-2-b-pyridazine-39_fig23_267784332]
  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:53086307]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [URL: https://www.mdpi.com/1420-3049/17/5/5349]
  • Heck Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organic_Reactions/Palladium_Catalyzed_Cross-Coupling/The_Heck_Reaction]
  • Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. [URL: https://www.technology.

Sources

Application Notes and Protocols for the Synthesis of Ethyl 2-aryl-imidazo[2,1-b]thiadiazole-6-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Scaffold

The fused heterocyclic system of imidazo[2,1-b][1][2][3]thiadiazole is a cornerstone in medicinal chemistry, forming the structural core of molecules with a vast array of biological activities.[3][4][5] These compounds have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy as antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral agents.[2][3][4][6] The unique spatial arrangement of nitrogen and sulfur atoms within this bicyclic structure allows for diverse molecular interactions, making it a privileged scaffold for designing novel therapeutic agents.[3][4] This document provides a detailed guide to the synthesis of a specific class of these compounds, Ethyl 2-aryl-imidazo[2,1-b]thiadiazole-6-carboxylates, offering insights into the reaction mechanism and a robust, step-by-step protocol for their preparation.

Synthetic Strategy and Mechanistic Insights

The synthesis of the imidazo[2,1-b][1][2][3]thiadiazole core is most commonly achieved through a condensation reaction between a 2-amino-1,3,4-thiadiazole derivative and an α-haloketone.[2][7][8] This reaction is a variant of the well-established Hantzsch thiazole synthesis.[9][10][11]

In the context of preparing Ethyl 2-aryl-imidazo[2,1-b]thiadiazole-6-carboxylates, the key precursors are a 2-amino-5-aryl-1,3,4-thiadiazole and ethyl bromopyruvate. The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The exocyclic amino group of the 2-amino-5-aryl-1,3,4-thiadiazole acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromopyruvate bearing the bromine atom. This initial step forms a hydrobromide salt intermediate.[7]

  • Intramolecular Cyclization: The endocyclic nitrogen of the thiadiazole ring then performs an intramolecular nucleophilic attack on the ketone carbonyl group of the attached side chain.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable, aromatic imidazo[2,1-b][1][2][3]thiadiazole ring system.

This synthetic route is highly efficient and versatile, allowing for the introduction of various aryl groups at the 2-position of the final product, depending on the choice of the starting 2-amino-5-aryl-1,3,4-thiadiazole.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of Ethyl 2-aryl-imidazo[2,1-b]thiadiazole-6-carboxylates.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-5-aryl-1,3,4-thiadiazole 2-amino-5-aryl-1,3,4-thiadiazole Reflux_in_Ethanol Reflux in Ethanol 2-amino-5-aryl-1,3,4-thiadiazole->Reflux_in_Ethanol Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reflux_in_Ethanol Neutralization Neutralization (e.g., NaHCO3) Reflux_in_Ethanol->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Ethyl 2-aryl-imidazo[2,1-b]thiadiazole-6-carboxylate Recrystallization->Final_Product

Caption: General workflow for the synthesis of the target compounds.

Detailed Experimental Protocol

This protocol outlines the synthesis of Ethyl 2-phenyl-imidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate as a representative example. The procedure can be adapted for other aryl substitutions by using the corresponding 2-amino-5-aryl-1,3,4-thiadiazole.

Materials:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • To a solution of 2-amino-5-phenyl-1,3,4-thiadiazole in absolute ethanol, add ethyl bromopyruvate.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature. A solid hydrobromide salt may precipitate.

  • The precipitated solid is filtered and then suspended in water.

  • Neutralize the suspension with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The resulting solid product is filtered, washed thoroughly with water, and dried.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the C5 proton of the imidazo[2,1-b][1][2][3]thiadiazole ring, typically in the range of δ 7.50–8.50 ppm.[12][13][14] The signals for the ethyl ester group (a quartet and a triplet) and the aromatic protons should also be present in their expected regions.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule, including the characteristic signals for the fused heterocyclic system.[13][14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester group and the C=N and C=C bonds of the aromatic rings.[13]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various Ethyl 2-aryl-imidazo[2,1-b]thiadiazole-6-carboxylates, demonstrating the versatility of this protocol.

EntryR (Aryl Group)Yield (%)
1Phenyl75-85
24-Chlorophenyl70-80
34-Methylphenyl78-88
44-Methoxyphenyl72-82

Note: Yields are based on typical results reported in the literature for analogous reactions and may vary depending on specific reaction conditions and scale.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reflux time, the reaction time can be extended. Ensure that the ethanol used is absolute, as water can interfere with the reaction.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during work-up. Ensure efficient precipitation and filtration. The choice of recrystallization solvent is crucial to minimize product loss.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) can be employed.

Conclusion

The synthetic protocol detailed herein provides a reliable and efficient method for the preparation of Ethyl 2-aryl-imidazo[2,1-b]thiadiazole-6-carboxylates. This class of compounds holds significant promise for the development of new therapeutic agents. The straightforward nature of the synthesis, coupled with the potential for diverse functionalization, makes it a valuable tool for researchers and scientists in the field of drug discovery.

References

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available from: [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Acta Poloniae Pharmaceutica ñ Drug Research. Available from: [Link]

  • Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. ResearchGate. Available from: [Link]

  • An efficient synthesis of imidazo[2,1-b][1][2][3]thiadiazol-7-ium hydroxides by a one-pot, three-component reaction in water. Semantic Scholar. Available from: [Link]

  • One-Pot Synthesis and Fungicidal Activities of Derivatives of Imidazo [2,1-b]-1,3,4-thiadiazol-5(6H)-one. Semantic Scholar. Available from: [Link]

  • Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. ResearchGate. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1][2][3]THIADIAZOLE DERIVATIVES. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. Available from: [Link]

  • Synthesis of imidazo[2,1-b][1][2][3]thiadiazoles 4a–k via the one-pot TCRs. ResearchGate. Available from: [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC - NIH. Available from: [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. Available from: [Link]

  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. ResearchGate. Available from: [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][1][2][3]thiadiazoles. ResearchGate. Available from: [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. Available from: [Link]

  • Synthesis of selected functionalized derivatives of thiaz... ResearchHub. Available from: [Link]

  • SYNTHESIS OF SOME NEW N-(5-MORPHOLINO-2-(ARILAMINO)IMIDAZO[2,1- B][1][2][3]THIADIAZOL-6-YL)CARBOXAMIDES DERIVATIVES. eVNUIR. Available from: [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. Available from: [Link]

  • Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1923594
  • SYNTHESIS, CHARACTERIZATION AND BIOACTIVITIES STUDIES OF 2-SUBSTITUTED-6-ARYL-IMIDAZO [2, 1-b] [1 ,3,4]-THIADIAZOLES. international journal of advanced research in medical and pharmaceutical sciences(ijarmps). Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available from: [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Semantic Scholar. Available from: [Link]

Sources

Application Notes and Protocols: Antimicrobial Screening of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The imidazo[2,1-b][1][2][3]thiadiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[1][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific derivative, Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. We present detailed, field-proven protocols for determining its efficacy against a panel of clinically relevant microbial strains using standardized methods such as broth microdilution and agar well diffusion. Furthermore, a crucial protocol for assessing in vitro cytotoxicity using the MTT assay is included to provide an initial safety profile of the compound. This guide is designed to ensure scientific rigor, reproducibility, and a thorough preliminary evaluation of this novel compound's therapeutic potential.

Introduction: The Rationale for Screening Imidazo[2,1-b]thiadiazole Derivatives

The fused heterocyclic system of imidazo[2,1-b][1][2][3]thiadiazole is a structurally significant core in medicinal chemistry. Its unique arrangement of nitrogen and sulfur atoms allows for diverse chemical modifications, leading to compounds with a broad range of pharmacological activities[4]. The parent imidazole ring is a well-known component of many antimicrobial agents, often acting by disrupting microbial cell membranes or inhibiting essential enzymes[5]. The addition of the thiadiazole moiety can enhance the lipophilicity and hydrogen-bonding capabilities of the molecule, potentially improving its interaction with microbial targets[4].

Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate (CAS No. 1250997-71-7) is a derivative of this promising scaffold[6][7]. The presence of a bromine atom at the 2-position and an ethyl carboxylate group at the 6-position offers sites for further chemical modification and may contribute to its biological activity. A systematic and robust screening protocol is the critical first step in evaluating its potential as a lead compound for a new antimicrobial drug. The following protocols are designed to provide a comprehensive preliminary assessment of its antimicrobial spectrum and initial safety profile.

Preliminary Characterization of the Test Compound

Prior to initiating biological screening, it is imperative to confirm the identity and purity of the Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate sample.

  • Chemical Structure:

    • IUPAC Name: Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate

    • Molecular Formula: C₇H₆BrN₃O₂S

    • Molecular Weight: 276.11 g/mol

  • Physicochemical Properties:

    • Appearance: To be determined by the researcher (e.g., white to off-white solid).

    • Solubility: To be determined by the researcher. It is crucial to identify a suitable solvent for stock solution preparation that is compatible with the biological assays (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be kept to a minimum (typically ≤1%) to avoid solvent-induced toxicity.

ParameterRecommended TechniqueAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryData consistent with the proposed structure.
Purity HPLC, LC-MS≥95% purity

Antimicrobial Susceptibility Testing: Methodologies and Protocols

The initial screening will determine the compound's ability to inhibit the growth of a representative panel of pathogenic microorganisms. We will employ two widely accepted methods: the broth microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for a qualitative assessment of antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing, as it provides a precise concentration at which the compound inhibits microbial growth[8]. The protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data[9][10].

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution Add to plate prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate controls Include Positive (Antibiotic), Negative (No Drug), and Solvent Controls controls->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the Test Compound Plate:

    • Prepare a stock solution of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate in DMSO (e.g., at 1280 µg/mL).

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 10 µL of the diluted microbial suspension to wells 1 through 11.

    • The final volume in each well will be approximately 110 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth[8].

StrainGram StainRationale
Staphylococcus aureus (e.g., ATCC 25923)Gram-positiveCommon cause of skin, soft tissue, and bloodstream infections.
Escherichia coli (e.g., ATCC 25922)Gram-negativeRepresentative of enteric pathogens and a common cause of UTIs.
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeOpportunistic pathogen known for its intrinsic antibiotic resistance.
Candida albicans (e.g., ATCC 90028)Fungal (Yeast)Common cause of opportunistic fungal infections.
Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for screening a large number of compounds. The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition[11][12].

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_plate Prepare Mueller-Hinton Agar (MHA) Plates prep_lawn Prepare Standardized Inoculum and Create a Bacterial Lawn prep_plate->prep_lawn create_wells Create Wells in the Agar using a Sterile Borer prep_lawn->create_wells add_compound Add a Defined Volume of Compound Solution to Wells create_wells->add_compound incubate Incubate at 35-37°C for 18-24 hours add_compound->incubate add_controls Add Positive (Antibiotic) and Negative (Solvent) Controls to Separate Wells add_controls->incubate measure_zone Measure the Diameter of the Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the agar well diffusion assay.

  • Preparation of Inoculum and Plates:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn[13].

    • Allow the plate to dry for 5-10 minutes.

  • Well Creation and Compound Application:

    • Using a sterile cork borer (e.g., 6 mm in diameter), aseptically punch wells into the agar[14].

    • Prepare a solution of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate at a known concentration (e.g., 1 mg/mL in DMSO).

    • Carefully add a fixed volume (e.g., 50 µL) of the compound solution into a designated well.

    • In separate wells, add a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubation and Measurement:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

In Vitro Cytotoxicity Assessment

A crucial aspect of early-stage drug discovery is to ensure that the antimicrobial activity is not due to general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[15].

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay and Readout seed_cells Seed Mammalian Cells (e.g., HEK293) in a 96-well Plate incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence treat_cells Treat Cells with Serial Dilutions of the Compound incubate_adherence->treat_cells incubate_treatment Incubate for 24-48 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 - human embryonic kidney cells) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate in culture media. The concentration range should ideally bracket the observed MIC values.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for a further 24 to 48 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

Data Interpretation and Reporting

All experiments should be performed in triplicate to ensure statistical validity. The results should be presented clearly and concisely.

Table for MIC Data
Test OrganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
Table for Agar Well Diffusion Data
Test OrganismZone of Inhibition (mm) - Test CompoundZone of Inhibition (mm) - Positive ControlZone of Inhibition (mm) - Negative Control (Solvent)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
Table for Cytotoxicity Data
Compound Concentration (µM)% Cell Viability (± SD)
0 (Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve. A favorable therapeutic window is indicated by an IC₅₀ value that is significantly higher than the MIC values.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial and cytotoxic evaluation of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. The data generated from these protocols will provide a solid foundation for further investigation, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) analysis to optimize the lead compound. The systematic application of these standardized methods is essential for the rigorous and efficient discovery of new antimicrobial agents to combat the global challenge of infectious diseases.

References

  • Review of imidazo[2,1-b][1][2][3]thiadiazole derivatives as antimicrobials. (2024). Vertex AI Search.

  • Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. ResearchGate. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC - NIH. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Analogues. PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Schematic depiction of the typical screening for novel antimicrobial... ResearchGate. [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. World Journal of Advanced Research and Reviews. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • (a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate. LookChem. [Link]

  • The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. NIH. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. [Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][3]thiadiazoles. PubMed. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Activity of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including significant anticancer effects.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel derivatives based on the Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate core. We present a logical, multi-step workflow, beginning with primary cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the mode of action. This guide furnishes field-proven, step-by-step protocols for key assays, explains the scientific rationale behind experimental choices, and provides frameworks for data interpretation, empowering researchers to rigorously assess the therapeutic potential of this promising class of compounds.

Scientific Background & Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds are of particular interest, and the fused imidazo[2,1-b][1][2][3]thiadiazole ring system has emerged as a versatile scaffold for the development of potent therapeutics.[6][7]

1.1. The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold: A Privileged Structure

Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties.[6] In the context of oncology, their mechanism of action is often multifactorial but frequently converges on the induction of programmed cell death, or apoptosis.[8] The structural modifications at the C-2, C-5, and C-6 positions of the imidazo[2,1-b][1][2][3]thiadiazole ring are critical for tuning the molecule's potency and selectivity against various cancer cell lines.[4][5] The parent structure, Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, provides a robust platform for synthetic modifications to generate novel chemical entities for screening.

1.2. Plausible Mechanism of Action: Targeting FAK and Inducing Apoptosis

Based on extensive research into related imidazothiadiazole compounds, a plausible and testable hypothesis for the mechanism of action of new derivatives can be formulated. Several studies have implicated this class of compounds in the inhibition of Focal Adhesion Kinase (FAK) phosphorylation.[9][10]

Why this is important: FAK is a non-receptor tyrosine kinase that is overexpressed in numerous human cancers.[11][12] It is a critical signaling hub that integrates signals from the extracellular matrix and growth factor receptors to regulate cell survival, proliferation, migration, and invasion.[2][11][13] By inhibiting FAK phosphorylation (activation), these compounds can disrupt these pro-tumorigenic signals, ultimately leading to cell death. A key downstream consequence of FAK inhibition is the induction of apoptosis.[13] Therefore, a logical investigative workflow involves first confirming cytotoxicity, then determining if apoptosis is the mechanism of cell death, and finally, probing upstream signaling events like FAK phosphorylation.

1.3. Integrated Experimental Workflow

To systematically evaluate a new library of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate derivatives, we propose a three-stage in vitro analysis pipeline. This approach ensures that resources are focused on the most promising candidates and provides a comprehensive biological profile for lead compounds.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Mechanistic Insight cluster_2 Stage 3: Target Validation synthesis Compound Library Synthesis mtt MTT Assay (Cell Viability) synthesis->mtt Test Compounds apoptosis Annexin V / PI Staining (Flow Cytometry) mtt->apoptosis Identify Active Compounds (Determine IC50) western Western Blot (Protein Expression) apoptosis->western Confirm Apoptotic Pathway

Caption: Integrated workflow for anticancer evaluation.

Part 1: Primary Screening - Cell Viability & Cytotoxicity

2.1. Principle & Causality

The first critical step in drug discovery is to determine whether the synthesized compounds have any biological effect on cancer cells. The MTT assay is a rapid, sensitive, and reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells. This initial screen allows for the efficient identification of cytotoxic "hits" and the determination of their half-maximal inhibitory concentration (IC50), a key measure of potency.

2.2. Protocol: MTT Cell Viability Assay

This protocol is optimized for adherent cell lines in a 96-well format.

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. (Store protected from light at 4°C)[14]

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to an optimal density (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (e.g., 0.1% DMSO) and blank controls (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]

  • MTT Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the cells or formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the purple crystals.[16]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

2.3. Data Analysis & Presentation

  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value.

  • Tabulate Results: Summarize the IC50 values for all tested derivatives against different cell lines for easy comparison.

Derivative IDCancer Cell LineIncubation Time (h)IC50 (µM)
Compound X-01MCF-7485.2
Compound X-02MCF-74812.8
Compound X-01HCT-116488.1
Compound X-02HCT-1164825.4

Part 2: Mechanistic Elucidation - Apoptosis Detection

3.1. Principle & Causality

Once a compound is confirmed to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V/Propidium Iodide (PI) assay leverages this phenomenon. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (like FITC).[3] PI is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane.[3] By using these two dyes in tandem with flow cytometry, we can distinguish between:

  • Live cells: (Annexin V- / PI-)

  • Early apoptotic cells: (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells: (Annexin V+ / PI+)

  • Necrotic cells: (Annexin V- / PI+)[1][18]

3.2. Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

G start Seed & Treat Cells (e.g., with IC50 concentration) harvest Harvest Cells (Adherent + Supernatant) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin Binding Buffer wash1->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15-20 min (Room Temp, Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]

  • Phosphate-Buffered Saline (PBS), cold

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentration) for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant from the first step to ensure all cells are collected.

  • Washing:

    • Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with cold PBS, centrifuging between washes.[3]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.[1]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the samples immediately (within 1 hour) on a flow cytometer. Be sure to set up proper compensation using single-stained controls.

3.3. Data Analysis & Presentation

The flow cytometer will generate a dot plot with four quadrants. The percentage of cells in each quadrant represents the proportion of live, early apoptotic, late apoptotic, and necrotic cells. This quantitative data should be presented in a bar graph to compare the effects of different treatments.

PopulationAnnexin VPIInterpretation
Lower-Left (Q3)--Healthy, Viable Cells
Lower-Right (Q4)+-Early Apoptotic Cells
Upper-Right (Q2)++Late Apoptotic/Necrotic Cells
Upper-Left (Q1)-+Necrotic/Dead Cells

Part 3: Target Validation - Protein Expression Analysis

4.1. Principle & Causality

To deepen the mechanistic understanding, it is essential to investigate the molecular machinery of apoptosis. Western blotting is a powerful technique to detect and quantify specific proteins involved in this process.[19][20] Based on the proposed mechanism involving FAK, key proteins to investigate include:

  • p-FAK / Total FAK: To confirm if the compound inhibits FAK activation. A decrease in the p-FAK/FAK ratio would support the hypothesis.[9][10]

  • Caspases: Apoptosis is executed by a cascade of proteases called caspases.[21] Western blotting can detect the cleavage (and thus activation) of initiator caspases (like Caspase-8, Caspase-9) and executioner caspases (Caspase-3).[8][21]

  • PARP: Poly (ADP-ribose) polymerase is a substrate of activated Caspase-3. Its cleavage from a full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a classic hallmark of apoptosis.[22][23]

  • Bcl-2 Family: Proteins like pro-apoptotic Bax and anti-apoptotic Bcl-2 are crucial regulators of the intrinsic apoptotic pathway. An increased Bax/Bcl-2 ratio often indicates a commitment to apoptosis.[23]

4.2. Protocol: Western Blotting

Materials:

  • RIPA or other suitable lysis buffer with protease/phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Treat cells as described previously. Wash cells with ice-cold PBS.

    • Lyse cells on ice using lysis buffer. Scrape and collect the lysate.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation:

    • Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured samples into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system. Analyze band intensity using densitometry software.

4.3. Data Analysis & Presentation

Present the western blot images showing the bands for each protein of interest. A loading control (e.g., β-actin or GAPDH) is crucial to demonstrate equal protein loading across lanes. Quantify the band intensities and present the data as bar graphs, showing the relative protein expression or phosphorylation status compared to the vehicle control.

Caption: Plausible signaling pathway for imidazothiadiazoles.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer. Available at: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Lee, B. Y., & Lee, D. G. (2022). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • McLean, G. W., et al. (2005). The role of FAK in tumor progression and metastasis. Cell. Available at: [Link]

  • Zhao, J., & Guan, J. L. (2009). Signal transduction by focal adhesion kinase in cancer. Cancer and Metastasis Reviews. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Golubovskaya, V. M., & Cance, W. G. (2010). Focal adhesion kinase and p53 signal transduction pathways in cancer. Frontiers in Bioscience. Available at: [Link]

  • Reuveni, E., & Motro, B. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link]

  • Bar-Sinai, A., et al. (2020). Imidazo[2,1-b][1][2][3]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Philchenkov, A., & Miura, K. (2016). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Available at: [Link]

  • Govindaiah, S., et al. (2023). Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Bentham Science. Available at: [Link]

  • ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. Available at: [Link]

  • Gnoni, A., et al. (2020). New Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation.... Anticancer Research. Available at: [Link]

  • Reddy, T. S., et al. (2016). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. Available at: [Link]

  • Universitas Diponegoro. Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery.... Available at: [Link]

  • Request PDF. Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Available at: [Link]

  • Sethi, N. S., et al. (2020). SYNTHESIS OF NEW 2, 5, 6-SUBSTITUTED IMIDAZO[2,1-B][1][2][3]THIADIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Szeliga, M., & Obara, E. (2017). Thiadiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Al-blewi, F. F., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][3]thiadiazoles. Scientific Reports. Available at: [Link]

  • ResearchGate. (PDF) Thiadiazole derivatives as anticancer agents. Available at: [Link]

  • Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Semantic Scholar. [PDF] Thiadiazole derivatives as anticancer agents. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Novel Imidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiadiazole Scaffold

The imidazo[2,1-b]thiadiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] Published research has highlighted the potential of imidazo[2,1-b]thiadiazole derivatives as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[1][4][5][6]

The versatility of this scaffold stems from the accessible substitution patterns at the C-2, C-5, and C-6 positions, which significantly influence the compound's interaction with target proteins and its overall efficacy.[2][3] For researchers and drug development professionals, a systematic in vitro evaluation is paramount to elucidating the structure-activity relationships (SAR), identifying mechanisms of action, and selecting lead candidates for further preclinical development.

This guide provides a comprehensive overview of key in vitro assays and detailed protocols for the evaluation of novel imidazo[2,1-b]thiadiazole derivatives, with a primary focus on their anticancer and antimicrobial properties. The experimental choices are explained to provide a deeper understanding of the underlying biological questions being addressed.

Part 1: Anticancer Evaluation Workflow

A hierarchical screening approach is recommended to efficiently identify and characterize the anticancer potential of novel imidazo[2,1-b]thiadiazole compounds. This workflow begins with broad cytotoxicity screening, followed by more specific mechanism-of-action and cell death pathway investigations for active compounds.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & MoA cluster_2 Mechanism of Action (MoA) Elucidation cluster_3 Lead Candidate Selection A Compound Library of Imidazo[2,1-b]thiadiazoles B Cytotoxicity Screening (e.g., MTT Assay) Against a Panel of Cancer Cell Lines A->B C Determination of IC50 Values B->C Identify 'Hits' D Mechanism of Action (MoA) Studies C->D E Tubulin Polymerization Assay D->E F Kinase Inhibition Assay (e.g., FAK, RSK2) D->F G Apoptosis Induction Assays (Annexin V, Caspase Activity) D->G H Lead Optimization & Further Studies E->H Characterize Lead Compounds F->H Characterize Lead Compounds G->H Characterize Lead Compounds Tubulin_Polymerization cluster_0 Tubulin Dimers (α/β) cluster_1 Microtubule Polymer cluster_2 Inhibitory Action cluster_3 Cellular Outcome A αβ B Microtubule A->B Polymerization (+GTP, 37°C) B->A Depolymerization C Imidazo[2,1-b]thiadiazole Inhibitor C->A Binds to dimers, prevents assembly D G2/M Arrest & Apoptosis C->D

Caption: Mechanism of tubulin polymerization inhibitors.

Mechanism of Action: Kinase Inhibition Assays

Certain imidazo[2,1-b]thiadiazole derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and migration, such as Focal Adhesion Kinase (FAK). [7] Scientific Rationale: Kinase assays measure the transfer of a phosphate group from ATP to a substrate protein or peptide by a specific kinase. [8]Inhibition of this process by a test compound can be quantified. Assays can be performed using various formats, including radiometric assays with ³²P-labeled ATP or non-radioactive methods like ELISA or fluorescence-based assays. [7][8] Detailed Protocol: In Vitro Kinase Assay (Generic)

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT), the recombinant kinase enzyme (e.g., FAK), and the specific substrate (e.g., a peptide substrate). [9] * Add the imidazo[2,1-b]thiadiazole compound at various concentrations. Include a positive control inhibitor and a vehicle control.

  • Reaction Initiation:

    • Start the kinase reaction by adding a solution containing ATP and MgCl₂ (e.g., final concentrations of 100 µM ATP and 10 mM MgCl₂). [9][10] * Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes. [10][11] * Alternatively, for non-gel-based assays, follow the kit manufacturer's instructions for adding stop solution and detection reagents.

    • Detection (Radiometric): Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabeled substrate band. [8] * Detection (ELISA/Fluorescence): Transfer the reaction mixture to an appropriate plate and measure the signal (e.g., absorbance or fluorescence) generated by a detection antibody specific for the phosphorylated substrate.

Elucidating Cell Death Pathway: Apoptosis Assays

Compounds that induce cytotoxicity often do so by triggering programmed cell death, or apoptosis. [12]Confirming that imidazo[2,1-b]thiadiazoles induce apoptosis is a critical step in their characterization.

Scientific Rationale: Apoptosis is characterized by a series of morphological and biochemical events, including the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation. [13][14]Assays targeting these events can confirm an apoptotic mechanism.

Recommended Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is a hallmark assay for early apoptosis. [15]Annexin V is a protein that binds with high affinity to PS, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. [13][16]PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. [15]Analysis is typically performed using flow cytometry.

  • Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. [17]The activity of effector caspases like caspase-3 and -7 can be measured using fluorogenic or colorimetric substrates (e.g., substrates containing the DEVD peptide sequence). [16]An increase in caspase activity is a strong indicator of apoptosis. [12] Table 2: Summary of Apoptosis Assay Methods

AssayPrincipleStage of ApoptosisDetection Method
Annexin V/PI Detects phosphatidylserine externalization and loss of membrane integrity. [15][16]Early (Annexin V+) / Late (Annexin V+/PI+)Flow Cytometry, Fluorescence Microscopy
Caspase-Glo® 3/7 Measures activity of executioner caspases-3 and -7 using a luminogenic substrate. [17]MidLuminescence Plate Reader
TUNEL Assay Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks. [14][17]LateFlow Cytometry, Fluorescence Microscopy

Part 2: Antimicrobial Evaluation

Many imidazo[2,1-b]thiadiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. [4][18][19][20] Scientific Rationale: The primary goal of in vitro antimicrobial testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18]This is typically determined using broth microdilution methods.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). [4][20] * Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

    • Adjust the inoculum density to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/growth control (no compound), and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination.

Conclusion

The imidazo[2,1-b]thiadiazole scaffold represents a promising starting point for the development of novel therapeutics. The protocols and workflows detailed in this guide provide a robust framework for the systematic in vitro evaluation of new analogues. By progressing from broad phenotypic screening to specific mechanism-of-action studies, researchers can effectively identify lead candidates, elucidate their biological functions, and build a strong foundation for subsequent preclinical and clinical development.

References

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b]t[4][21][22]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Martens, S., et al. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Gomha, S. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. Available at: [Link]

  • DOI. (n.d.). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[4][21][22]hiadiazole Derivatives as Anti-Inflammatory Agents. DOI. Available at: [Link]

  • Zheng, C. J., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b]t[4][21][22]hiadiazole Analogues. PubMed. Available at: [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link]

  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Creative Bioarray. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). METHODS FOR THE DETECTION OF APOPTOSIS. ResearchGate. Available at: [Link]

  • NIH. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[4][21][22]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]

  • PubMed. (n.d.). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available at: [Link]

  • Bentham Science Publisher. (2025). Imidazo[2,1-b]t[4][21][22]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Bentham Science. Available at: [Link]

  • NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

  • Universitas Diponegoro. (n.d.). Imidazo[2,1-b]t[4][21][22]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Universitas Diponegoro Repository. Available at: [Link]

  • PubMed. (2020). New Imidazo[2,1- b]T[4][21][22]hiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. PubMed. Available at: [Link]

  • IRO Journals. (2024). Spectral studies of imidazo[2,1-b]t[4][21][22]hiadiazole as antimicrobial agents. IRO Journals. Available at: [Link]

  • NIH. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. Available at: [Link]

  • PubMed Central. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. PubMed Central. Available at: [Link]

  • ScienceDirect. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b]t[4][21][22]hiadiazole derivatives as carbonic anhydrase and acetylcholinesterase inhibitors. ScienceDirect. Available at: [Link]

  • Bentham Science Publisher. (2024). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b]t[4][21][22]hiadiazole Moiety as Antibacterial Agents. Bentham Science. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[2,1-b]t[4][21][22]hiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. Available at: [Link]

  • PubMed. (2015). Synthesis and biological evaluation of new imidazo[2,1-b]t[4][21][22]hiadiazole-benzimidazole derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b]t[4][21][22]hiadiazole Moiety as Antibacterial Agents. PubMed. Available at: [Link]

  • MDPI. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Thiadiazole derivatives as anticancer agents. PMC. Available at: [Link]

Sources

Application Note & Protocol: Efficient Saponification of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The synthesis and modification of these compounds are of significant interest to researchers in drug discovery and development. A common synthetic handle on this scaffold is a carboxylate ester, which can be hydrolyzed to the corresponding carboxylic acid. This transformation is a crucial step for further derivatization, such as amide bond formation, or for investigating the biological activity of the carboxylic acid itself.

This document provides a detailed protocol for the hydrolysis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate to its corresponding carboxylic acid, 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. The described method utilizes a robust and widely applicable saponification procedure employing lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water. This approach is particularly effective for substrates with limited aqueous solubility.[4][5][6]

Chemical Transformation Overview

The hydrolysis of an ester to a carboxylic acid under basic conditions, also known as saponification, is a fundamental organic transformation.[5][7] The reaction proceeds via a nucleophilic acyl substitution mechanism, which is effectively irreversible under basic conditions due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[5]

The overall reaction is as follows:

Figure 1: General scheme of the hydrolysis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate.

Mechanistic Insight: The Rationale Behind the Protocol

The saponification of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is readily deprotonated to yield the corresponding carboxylate salt. A final acidification step during the workup is necessary to protonate the carboxylate and isolate the desired carboxylic acid product.[5]

The choice of lithium hydroxide as the base is strategic. LiOH is a strong base, and the lithium cation has been shown to accelerate the hydrolysis of esters, particularly in mixed aqueous-organic solvent systems like THF/water.[4] The use of THF as a co-solvent is crucial for solubilizing the relatively nonpolar ester starting material, thereby facilitating its interaction with the aqueous hydroxide solution.[6]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate≥95%Commercially AvailableStore in a cool, dry place.
Lithium hydroxide monohydrate (LiOH·H₂O)ACS reagent gradeCommercially AvailableCorrosive. Handle with care.
Tetrahydrofuran (THF)AnhydrousCommercially AvailablePeroxide-former. Use stabilized grade.
Deionized WaterHigh PurityLaboratory Supply
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableCorrosive. Handle with care.
Ethyl AcetateACS reagent gradeCommercially AvailableFlammable.
Brine (saturated NaCl solution)Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagent gradeCommercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Protocol

This protocol is designed for the hydrolysis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate on a 1 mmol scale. The reaction can be scaled up or down with appropriate adjustments to reagent quantities and glassware.

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Ester in THF B Add Aqueous LiOH Solution A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Remove THF E->F G Acidify with 1 M HCl F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Recrystallization/Chromatography J->K L Characterize Product K->L

Sources

Application Note & Protocols: Regioselective Electrophilic Substitution at the C-5 Position of Imidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the electrophilic substitution at the C-5 position of the imidazo[2,1-b]thiadiazole scaffold. This fused heterocyclic system is of significant interest due to its prevalence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Functionalization at the C-5 position is a critical strategy for modulating the pharmacological profile of these molecules.[3][4] This guide elucidates the mechanistic basis for the observed C-5 regioselectivity and provides detailed, field-proven protocols for key electrophilic substitution reactions, including bromination and Vilsmeier-Haack formylation.

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Scaffold

The imidazo[2,1-b]thiadiazole core is a fused bicyclic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its structure is integral to a variety of pharmacologically active molecules.[5] The fusion of an imidazole ring with a 1,3,4-thiadiazole ring creates a unique electronic architecture, making it a versatile template for designing novel therapeutic agents.[1][2] The ability to selectively introduce substituents onto this core is paramount for structure-activity relationship (SAR) studies. It has been consistently reported that electrophilic substitution reactions on the imidazo[2,1-b]thiadiazole ring occur preferentially at the C-5 position, making it a key handle for synthetic elaboration.[6][7]

Mechanistic Rationale for C-5 Regioselectivity

The high propensity for electrophilic attack at the C-5 position is a direct consequence of the electronic distribution within the fused ring system. The imidazole ring is electron-rich, and its fusion to the electron-deficient thiadiazole ring results in a significant polarization of electron density.

Causality: The nitrogen atom at position 4 (N-4) acts as a powerful electron-donating group through resonance. It pushes electron density into the imidazole portion of the molecule, specifically towards the C-5 carbon. This effect makes C-5 the most nucleophilic center and the most favorable site for attack by an electrophile (E⁺). The resulting cationic intermediate, often referred to as a sigma complex or arenium ion, is stabilized by resonance structures where the positive charge is delocalized, most notably onto the N-4 atom, without disrupting the aromaticity of the thiadiazole ring.

Figure 1. Mechanism of C-5 Electrophilic Substitution.

Key Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and product characterization.

Protocol 1: Bromination at C-5 using N-Bromosuccinimide (NBS)

Halogenated imidazo[2,1-b]thiadiazoles are valuable synthetic intermediates, particularly for cross-coupling reactions to introduce further complexity. N-Bromosuccinimide (NBS) is an effective and convenient brominating agent for this transformation.

Expert Insight: The choice of NBS provides a mild source of electrophilic bromine (Br⁺), minimizing potential side reactions or degradation of the heterocyclic core that could occur with harsher reagents like liquid bromine (Br₂). The reaction is often performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or chloroform (CHCl₃) to ensure solubility of the substrate and reagent.

Materials:

  • Substituted imidazo[2,1-b]thiadiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting imidazo[2,1-b]thiadiazole (1.0 eq) in DMF or CHCl₃ in a round-bottom flask, add NBS (1.1 eq) portion-wise at 0 °C (ice bath).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate/Hexane mobile phase). The product spot should be more nonpolar (higher Rf) than the starting material.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 5-bromo-imidazo[2,1-b]thiadiazole derivative.[8]

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A key indicator of success is the disappearance of the characteristic singlet for the C-5 proton in the ¹H NMR spectrum, which typically appears between δ 7.5 and 8.5 ppm.[5][6]

Protocol 2: Vilsmeier-Haack Formylation at C-5

The introduction of a formyl (-CHO) group at C-5 provides a versatile handle for further transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions.[9][10] The Vilsmeier-Haack reaction is the standard method for this conversion.

Expert Insight: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and DMF. It is a relatively mild electrophile, well-suited for electron-rich heterocycles. The reaction must be performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. The final hydrolysis step is crucial to convert the intermediate iminium salt to the desired aldehyde.

Materials:

  • Substituted imidazo[2,1-b]thiadiazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) (serves as both reagent and solvent)

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

Step-by-Step Methodology:

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool DMF in an ice bath. Add POCl₃ (2.0-3.0 eq) dropwise via a dropping funnel while maintaining the temperature below 5 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Reaction Setup: Add the starting imidazo[2,1-b]thiadiazole (1.0 eq), either neat or as a solution in a small amount of anhydrous DMF, to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Hydrolysis:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow, portion-wise addition of saturated aqueous Na₂CO₃ or NaHCO₃ until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt and should be done with vigorous stirring. A precipitate of the product often forms.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the 5-formyl-imidazo[2,1-b]thiadiazole.[8]

  • Characterization: Confirm the structure by spectroscopic methods. The ¹H NMR spectrum will show a new singlet in the aldehydic region (δ 9-10 ppm) and the disappearance of the C-5 proton signal.

Data Summary and Workflow

Table 1: Comparative Summary of C-5 Electrophilic Substitution Reactions

Reaction TypeElectrophile SourceCommon ReagentsSolventTemp. (°C)Key Outcome
Bromination Br⁺N-Bromosuccinimide (NBS)DMF, CHCl₃0 to RTC-H → C-Br
Iodination I⁺Iodine Monochloride (ICl)Dioxane, AcOHRTC-H → C-I
Nitration NO₂⁺HNO₃ / H₂SO₄H₂SO₄0C-H → C-NO₂
Formylation [Me₂N=CHCl]⁺POCl₃ / DMFDMF80-90C-H → C-CHO
Thiocyanation SCN⁺KSCN / Br₂Acetic AcidRTC-H → C-SCN

graph "Experimental_Workflow" {
graph [layout=dot, rankdir="TB", splines=ortho, label="General Workflow for C-5 Substitution", fontcolor="#202124", fontsize=14, labelloc="t"];
node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

// Node Definitions A[label="1. Starting Material\n(Imidazo[2,1-b]thiadiazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Reaction Setup\n(Dissolve in Anhydrous Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reagent Addition\n(e.g., NBS, Vilsmeier Reagent)\nControl Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction Monitoring\n(TLC Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Aqueous Work-up\n(Quenching, Extraction, Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Pure C-5 Substituted Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B[label="Weigh & Dissolve"]; B -> C [label="Cool & Add"]; C -> D [label="Stir & Heat (if needed)"]; D -> E [label="If complete"]; E -> F [label="Isolate Crude"]; F -> G [label="Collect Fractions"]; G -> H [label="Confirm Structure"]; }

Figure 2. General Experimental Workflow Diagram.

Conclusion

The C-5 position of the imidazo[2,1-b]thiadiazole ring system is a reliable and predictable site for electrophilic substitution, driven by the electronic nature of the fused heterocycle. This inherent regioselectivity provides a powerful tool for the synthesis of novel derivatives. The protocols detailed in this note for bromination and formylation represent robust and reproducible methods for accessing key C-5 functionalized intermediates, paving the way for the development of new chemical entities in drug discovery and materials science.

References

  • Shawali, A. S., Abdel-Galil, F. M., & Abdallah, M. A. (2011). Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(12), 10343-10354. [Link]

  • Genc, H., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][6][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2336. [Link]

  • Lata, S., & Khatkar, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][6][11]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[2,1-b][1][6][11]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 10(4), 664-674. [Link]

  • Kumar, S., et al. (2010). Synthesis and pharmacological activity of imidazo[2,1-b][1][6][11]thiadiazole derivatives. Archiv der Pharmazie, 343(11-12), 620-631. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 18(7), 7538-7549. [Link]

  • Zhang, H. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. Journal of Synthetic Chemistry, 2(1), 72-80. [Link]

  • Paolini, J. P., & Robins, R. K. (1965). Electrophilic substitution of imidazo[2,1-b]thiazoles. Journal of the Chemical Society, 334-338. [Link]

  • Khazi, I. A. M., et al. (2011). Reaction mechanism of formation of imidazo[2,1-b][1][6][11]thiadiazoles. ResearchGate. [Link]

  • Aly, A. A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Scientific Reports, 8(1), 10769. [Link]

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][6][11]thiadiazoles. Tetrahedron, 67(40), 7295-7317. [Link]

  • Bhongade, B. A., et al. (2013). Biological activities of imidazo[2,1-b][1][6][11]thiadiazole derivatives: A review. Journal of Saudi Chemical Society, 17(4), 337-346. [Link]

  • Kumar, S., et al. (2009). SYNTHESIS OF IMIDAZO[2,1-b][1][6][11]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 66(4), 399-408. [Link]

  • Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 153-163. [Link]

  • Govindaiah, S., et al. (2025). Imidazo[2,1-b][1][6][11]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini-Reviews in Medicinal Chemistry. [Link]

  • Govindaiah, S., et al. (2025). Imidazo[2,1-b][1][6][11]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Universitas Diponegoro Repository. [Link]

  • Kamal, A., et al. (2013). Synthesis and antiproliferative activity of imidazo[2,1-b][1][6][11]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2904-2908. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate for Pharmaceutical Research

Application Note: A Scalable, Two-Step Synthesis of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate for Pharmaceutical Research

Abstract

This application note details a robust and scalable two-step synthetic protocol for the preparation of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, a key heterocyclic building block in medicinal chemistry. The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged structure found in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] This guide provides a comprehensive, field-proven methodology, moving from theoretical mechanism to practical, large-scale execution. We address critical process parameters, safety considerations, and analytical validation to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

The imidazo[2,1-b][1][2][3]thiadiazole core is of significant interest due to its versatile biological profile.[5] The target molecule, Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate (CAS 1250997-71-7), serves as a crucial intermediate, allowing for further structural elaboration through cross-coupling reactions at the bromine-substituted C2 position.

Direct bromination of the parent imidazo[2,1-b][1][2][3]thiadiazole ring system typically results in substitution at the C5 position.[4] Therefore, a more strategic approach is required to achieve the desired 2-bromo isomer. Our developed synthesis follows a two-step sequence:

  • Step 1: Synthesis of the key intermediate, 2-amino-5-bromo-1,3,4-thiadiazole , via electrophilic bromination of commercially available 2-amino-1,3,4-thiadiazole.

  • Step 2: A modified Hantzsch-type condensation of the brominated intermediate with Ethyl 2-chloroacetoacetate to construct the fused imidazole ring, yielding the final product.

This strategy ensures complete regiocontrol of the bromine atom's position, which is critical for subsequent synthetic manipulations.

Retrosynthetic Analysis

Gcluster_step2Step 2: Hantzsch Condensationcluster_step1Step 1: BrominationTargetEthyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylateIntermediate12-Amino-5-bromo-1,3,4-thiadiazoleTarget->Intermediate1C-N, C-C disconnectionKetoesterEthyl 2-chloroacetoacetateTarget->KetoesterStart2-Amino-1,3,4-thiadiazoleIntermediate1->StartBr+ addition

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Scale-up Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole (1)

Mechanistic Rationale

The synthesis of the key intermediate 1 is achieved through the electrophilic bromination of 2-amino-1,3,4-thiadiazole. The thiadiazole ring is electron-rich and susceptible to electrophilic attack. The reaction is typically performed in an acidic medium, which protonates the exocyclic amino group, directing the incoming electrophile (bromine) to the C5 position. A Chinese patent describes an effective method where 2-amino-1,3,4-thiadiazole is first dissolved in an acid solution before reacting with bromine, which helps control the reaction and improve efficiency.[6]

Detailed Scale-up Protocol

Materials & Equipment:

  • 2-Amino-1,3,4-thiadiazole (1.00 kg, 9.89 mol)

  • Hydrobromic acid (48% aq., ~5.0 L)

  • Bromine (0.56 L, 1.74 kg, 10.88 mol, 1.1 eq)

  • Sodium hydroxide solution (50% w/w)

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Large-scale filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Reactor Setup: Equip a 20 L jacketed reactor with a robust overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Dissolution: Charge the reactor with hydrobromic acid (48%, 5.0 L). Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add 2-amino-1,3,4-thiadiazole (1.00 kg, 9.89 mol) to the cold acid. Causality Note: This addition is exothermic; maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the starting material. The formation of the amine salt will be observed.

  • Bromine Addition: Once the temperature is stable at 0-5 °C, add bromine (0.56 L, 1.1 eq) to the dropping funnel. Add the bromine dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Scale-up Insight: A slow, controlled addition rate is paramount on a large scale to manage the exotherm and prevent the release of bromine vapors.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane) until the starting material is consumed.

  • Neutralization (Work-up): Once the reaction is complete, slowly and carefully add 50% sodium hydroxide solution to the reactor. Safety Critical Step: This is a highly exothermic acid-base neutralization. Add the base portion-wise, monitoring the temperature closely and ensuring it does not exceed 30 °C. Continue adding base until the pH of the slurry is ~7-8. The product will precipitate as a solid.

  • Isolation: Filter the resulting solid using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) to remove residual salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results & Characterization
ParameterExpected Value
Yield 1.50 - 1.65 kg (85-93%)
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.85 (s, 2H, -NH₂)
MS (ESI) m/z 180.0/182.0 [M+H]⁺ (Isotopic pattern for Br)

Part 2: Synthesis of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate (2)

Mechanistic Rationale

This step is a classic Hantzsch-type reaction, a cornerstone of heterocyclic synthesis.[7][8] The mechanism involves two main stages:

  • S-Alkylation: The nucleophilic endocyclic nitrogen of the thiadiazole ring attacks the electrophilic carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion.

  • Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazole ring. This reaction is typically performed in a polar solvent like ethanol under reflux to provide sufficient energy for the cyclization and dehydration steps.[2]

Gcluster_workflowOverall Synthesis WorkflowStart_Materials2-Amino-1,3,4-thiadiazoleBromine, HBrStep1Step 1: Bromination(0-10 °C)Start_Materials->Step1Workup1Neutralization (NaOH)Filtration & DryingStep1->Workup1IntermediateIntermediate 1:2-Amino-5-bromo-1,3,4-thiadiazoleWorkup1->IntermediateStep2Step 2: Hantzsch Cyclization(Reflux, ~78 °C)Intermediate->Step2Step2_ReagentsEthyl 2-chloroacetoacetateEthanolStep2_Reagents->Step2Workup2Cooling & CrystallizationFiltration & DryingStep2->Workup2Final_ProductFinal Product:Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylateWorkup2->Final_Product

Caption: Experimental workflow from starting materials to final product.

Detailed Scale-up Protocol

Materials & Equipment:

  • 2-Amino-5-bromo-1,3,4-thiadiazole (1) (1.50 kg, 8.33 mol)

  • Ethyl 2-chloroacetoacetate (1.52 kg, 9.24 mol, 1.1 eq)

  • Ethanol (denatured, ~15 L)

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and condenser

  • Filtration and drying equipment as in Part 1

Procedure:

  • Reactor Charging: Charge the 20 L reactor with ethanol (15 L), followed by 2-amino-5-bromo-1,3,4-thiadiazole (1.50 kg) and ethyl 2-chloroacetoacetate (1.52 kg). Causality Note: Using a slight excess of the ketoester (1.1 eq) helps drive the reaction to completion, consuming the more valuable brominated intermediate.

  • Heating to Reflux: Begin stirring and heat the slurry to reflux (~78 °C) using the reactor jacket.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. The reaction progress can be monitored by TLC or HPLC. The product is significantly less polar than the starting amine. The reaction mixture will become a clearer, brown solution as the starting materials are consumed.

  • Crystallization: Once the reaction is complete, turn off the heat and allow the solution to cool slowly. Scale-up Insight: Slow, controlled cooling is essential for forming large, easily filterable crystals, which improves purity by minimizing the occlusion of impurities. For large-scale batches, a programmed cooling ramp (e.g., 10 °C/hour) is recommended. The product should begin to crystallize out of the solution as it cools.

  • Isolation: Cool the mixture to 0-5 °C for at least 2 hours to maximize precipitation. Filter the solid product and wash the cake with a small amount of cold ethanol (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results & Characterization
ParameterExpected Value
Yield 1.90 - 2.10 kg (83-91%)
Appearance Light brown or tan crystalline solid
Purity (HPLC) >99%
Molecular Formula C₇H₆BrN₃O₂S[9]
Molecular Weight 276.11 g/mol [9]
¹H NMR (CDCl₃, 400 MHz): δ ~8.15 (s, 1H, H-5), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
MS (ESI) m/z 276.0/278.0 [M+H]⁺ (Isotopic pattern for Br)

Process Safety and Optimization

  • Hazard Management: Bromine is highly corrosive and toxic; handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The neutralization step in Part 1 is highly exothermic and requires careful control.

  • Solvent Choice: Ethanol is an effective and relatively safe solvent for the Hantzsch reaction. For scale-up, denatured ethanol is a cost-effective choice.

  • Yield Optimization: The purity of the intermediate from Part 1 is critical for the success of Part 2. Ensure it is thoroughly washed and dried. In Part 2, reaction time can be optimized with careful HPLC monitoring to prevent the formation of degradation impurities from prolonged heating.

Conclusion

This application note provides a validated and scalable two-step synthesis for Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate with high yield and purity. By employing a regiocontrolled bromination followed by a robust Hantzsch cyclization, this protocol overcomes the challenges of direct substitution and is suitable for implementation in a process chemistry or drug development setting. The detailed procedural steps and causal explanations ensure that researchers can reliably reproduce this synthesis on a multi-kilogram scale.

References

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. Available at: [Link]

  • CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (2022). Google Patents.
  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
  • Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

  • Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1095-1098. Available at: [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • El-Mekabaty, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1333. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry. Available at: [Link]

  • Bruno, G., et al. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 65(15), 10446–10465. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available at: [Link]

  • US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959). Google Patents.
  • Kumar, S., et al. (2014). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole derivatives as possible biologically active agents. Arzneimittelforschung, 64(5), 241-50. Available at: [Link]

  • Karki, S. S., et al. (2011). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole derivatives as possible biologically active agents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4579-4583. Available at: [Link]

  • Chen, J., et al. (2020). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 25(22), 5429. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 2-bromo-heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these often-challenging substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for maximal yield and purity.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the unique electronic and steric properties of 2-bromo-heterocycles, such as pyridines, furans, and thiophenes, introduce specific challenges.[1][2] This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the issues you are most likely to encounter.

Troubleshooting Guide: From Failed Reactions to High Yields

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low to No Product Formation

This is one of the most common issues, and it can stem from a variety of factors. Let's break down the potential culprits and their solutions.

Question: My Suzuki coupling with a 2-bromo-heterocycle is failing or giving very low yields. What are the first things I should check?

Answer: When a Suzuki coupling with a 2-bromo-heterocycle fails, a systematic approach to troubleshooting is crucial. The electron-deficient nature of some heterocycles and the potential for the heteroatom to coordinate with the palladium catalyst are common sources of difficulty.[1] Here's a checklist of primary areas to investigate:

  • Catalyst and Ligand Inactivity:

    • Cause: The palladium catalyst may be deactivated, or the chosen ligand may not be suitable for the specific heterocyclic substrate. Standard catalysts like Pd(PPh₃)₄ can be ineffective for sterically hindered or electron-deficient 2-bromo-heterocycles.[3]

    • Solution:

      • Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[4]

      • For electron-deficient heterocycles like pyridines, consider switching to more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or other Buchwald-type biaryl phosphine ligands.[3][4] These ligands promote both oxidative addition and reductive elimination, which can be sluggish with challenging substrates.[3]

      • N-Heterocyclic Carbene (NHC) ligands are also highly effective for coupling hindered substrates and can offer greater stability.[3]

  • Ineffective Base:

    • Cause: The base is critical for activating the boronic acid to facilitate transmetalation.[5][6] An inappropriate or insufficiently strong base can halt the catalytic cycle.

    • Solution:

      • For many 2-bromo-heterocycles, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are more effective than weaker bases like sodium or potassium carbonate.[4][7]

      • The choice of base can also influence side reactions. If you are observing decomposition of base-sensitive functional groups, a milder base like potassium fluoride (KF) might be a better option, although it may require higher temperatures or longer reaction times.[8]

  • Solvent System and Solubility Issues:

    • Cause: Poor solubility of either the 2-bromo-heterocycle or the boronic acid can lead to a heterogeneous reaction mixture and slow reaction rates.[1][8]

    • Solution:

      • A mixture of an organic solvent and water is common for Suzuki couplings. Ratios of dioxane/water, toluene/water, or DMF/water are frequently used.[2][7][9]

      • If solubility is a persistent issue, consider using a different organic solvent system. For highly insoluble substrates, solvents like chlorobenzene may be effective.[8]

  • Reaction Temperature:

    • Cause: The reaction may not have sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step with electron-rich or sterically hindered 2-bromo-heterocycles.[10]

    • Solution:

      • Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, while monitoring the reaction progress.[4]

      • Microwave irradiation can be a very effective technique for accelerating sluggish Suzuki couplings.[4][11]

Problem 2: Significant Byproduct Formation

Observing byproducts can be just as frustrating as a failed reaction. The two most common culprits are protodebromination of the starting material and homocoupling of the boronic acid.

Question: I am seeing a significant amount of the debrominated heterocycle in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of the debrominated starting material is a result of a side reaction called protodebromination.

  • Cause: This occurs when a hydride species is transferred to the palladium complex after oxidative addition, leading to reductive elimination of the arene instead of the desired cross-coupling product. The source of the hydride can be the solvent (especially alcohols) or certain bases (like amines).[12]

  • Solution:

    • Avoid using amine bases and alcohol solvents if protodebromination is a significant issue.

    • Ensure that your reaction is conducted under strictly anhydrous conditions if you are not intentionally using an aqueous solvent system.

Question: My main byproduct is the homocoupled boronic acid. How can I minimize this?

Answer: The homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often driven by the presence of oxygen.[1]

  • Cause: Oxygen can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[1]

  • Solution:

    • Rigorous Degassing: It is critical to thoroughly degas your solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).[1][3]

    • Maintain an Inert Atmosphere: Ensure that the reaction is maintained under a positive pressure of an inert gas throughout the entire process.[1][3]

Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about optimizing Suzuki couplings for 2-bromo-heterocycles.

Q1: How do I choose the right palladium catalyst and ligand for my specific 2-bromo-heterocycle?

A1: The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a 2-bromo-heterocycle.

  • For Electron-Deficient Heterocycles (e.g., 2-bromopyridine): These substrates can be challenging due to the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst.[1][2] To mitigate this, use bulky, electron-rich phosphine ligands that sterically shield the palladium center.[1] Buchwald-type ligands (e.g., XPhos, SPhos) are excellent choices.[3][4]

  • For Electron-Rich Heterocycles (e.g., 2-bromofuran, 2-bromothiophene): While generally more reactive in the oxidative addition step, they can be more prone to protodebromination. Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective, but if issues arise, switching to a more robust ligand system may be necessary.[9][13]

  • For Sterically Hindered Heterocycles: If the bromine atom is flanked by bulky substituents, a highly active catalyst system is required. Again, bulky monodentate phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended to facilitate oxidative addition at the crowded reaction center.[3]

Q2: What is the role of the base in the Suzuki coupling, and how do I select the best one?

A2: The base plays multiple crucial roles in the Suzuki catalytic cycle.[5] Its primary function is to activate the organoboron species, typically by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[5][6]

  • Base Strength: The choice of base often comes down to a balance between reactivity and the stability of your starting materials and product.

    • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These are often required for less reactive 2-bromo-heterocycles or boronic acids to promote the transmetalation step.[4][7]

    • Weaker Bases (e.g., K₂CO₃, Na₂CO₃, KF): These are suitable for more reactive substrates and are a good choice when base-sensitive functional groups are present.[9][14]

  • Aqueous vs. Anhydrous Conditions: The presence of water can influence the effectiveness of the base and can also contribute to side reactions like protodeboronation.[15]

Q3: My boronic acid seems to be decomposing during the reaction. What is happening and what can I do?

A3: The decomposition of the boronic acid, often through a process called protodeboronation, is a significant challenge, especially with heteroaryl boronic acids.[15][16]

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[15] This side reaction is often accelerated by aqueous bases.[15]

  • Strategies to Mitigate Decomposition:

    • Use Boronate Esters or Trifluoroborate Salts: These derivatives of boronic acids are often more stable and less prone to protodeboronation.[17] Pinacol esters and MIDA (N-methyliminodiacetic acid) boronates are common choices that can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.[15][18] Potassium heteroaryltrifluoroborates are also excellent alternatives that show enhanced stability.[19][20]

    • Use a Milder Base: As mentioned earlier, switching to a weaker base like KF can reduce the rate of protodeboronation.[21]

    • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress this side reaction.

Data Summary Tables

For quick reference, the following tables summarize recommended starting conditions for different classes of 2-bromo-heterocycles. These are general guidelines and may require optimization for your specific substrates.

Table 1: Recommended Conditions for 2-Bromopyridines

ParameterRecommendationRationale
Catalyst/Ligand Pd₂(dba)₃ with XPhos or SPhosBulky, electron-rich ligands prevent catalyst deactivation by the pyridine nitrogen.[1][3]
Base K₃PO₄ or Cs₂CO₃Stronger bases are often needed to drive the reaction to completion.[4][7]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for solubilizing a wide range of substrates.[2][7]
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.[2][4]

Table 2: Recommended Conditions for 2-Bromofurans and 2-Bromothiophenes

ParameterRecommendationRationale
Catalyst/Ligand Pd(PPh₃)₄ or PdCl₂(dppf)Generally effective for these more reactive heterocycles.[9][13]
Base K₂CO₃ or Na₂CO₃Milder bases are often sufficient and can minimize side reactions.[9]
Solvent DMF/H₂O (3:1) or Dioxane/H₂O (4:1)Provides good solubility for the reactants.[9]
Temperature 80-100 °CStandard temperature range for these couplings.

Experimental Protocols and Visualizations

General Experimental Protocol for Suzuki Coupling of a 2-Bromo-Heterocycle

This protocol provides a robust starting point for your optimization efforts.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-heterocycle (1.0 equiv.), the boronic acid or its derivative (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove oxygen from the solid reagents.[3]

  • Solvent Addition: In a separate flask, thoroughly degas the chosen solvent system by sparging with argon or nitrogen for at least 30 minutes.[3] Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (or the precatalyst) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is fundamental to troubleshooting your reactions.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X      L₂ Pd0->PdII_Aryl OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)-R²      L₂ PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl R²-B(OR)₂ PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim label_RedElim Product R¹-R² RedElim->Product label_RedElim->Pd0

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Decision Tree

This decision tree can guide you through a logical process for optimizing your reaction.

Troubleshooting_Tree Start Low/No Yield CheckReagents Check Reagent Quality (Catalyst, Ligand, Base) Start->CheckReagents ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) CheckReagents->ChangeLigand Byproducts Significant Byproducts? CheckReagents->Byproducts ChangeBase Increase Base Strength (e.g., K₃PO₄, Cs₂CO₃) ChangeLigand->ChangeBase ChangeSolvent Optimize Solvent System & Temperature ChangeBase->ChangeSolvent Success High Yield ChangeSolvent->Success Debromination Protodebromination? Byproducts->Debromination Yes Homocoupling Homocoupling? Byproducts->Homocoupling No Debromination->Homocoupling No AvoidHydride Avoid Hydride Sources (e.g., alcohol solvents) Debromination->AvoidHydride Yes Degas Improve Degassing & Inert Atmosphere Homocoupling->Degas Yes Homocoupling->Success No AvoidHydride->Success Degas->Success Solvent Solvent

Caption: A decision tree for troubleshooting Suzuki couplings.

References

Sources

Technical Support Center: Synthesis of Imidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of imidazo[2,1-b]thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth explanations, troubleshooting strategies, and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions I should be aware of when synthesizing imidazo[2,1-b]thiadiazoles?

The most common side reactions include the formation of regioisomers, dimerization or polymerization of reactants, and hydrolysis of the thiadiazole ring. The specific side products often depend on the substitution pattern of your starting materials (2-amino-1,3,4-thiadiazoles and α-haloketones) and the reaction conditions employed.

Q2: My reaction between a 2-amino-1,3,4-thiadiazole and an α-haloketone is yielding a mixture of isomers. How can I control the regioselectivity?

Controlling regioselectivity is a critical challenge, especially with unsymmetrical α-haloketones. The reaction can lead to the formation of both 6-substituted and 5-substituted imidazo[2,1-b]thiadiazoles. Factors influencing the regioselectivity include the electronic and steric nature of the substituents on both reactants, the choice of solvent, and the reaction temperature. Generally, bulkier substituents on the α-haloketone tend to favor the formation of the less sterically hindered isomer.

Q3: My reaction mixture is turning into a dark, tar-like substance, and I'm struggling to isolate my desired product. What's causing this?

The formation of dark, insoluble materials, often referred to as "tar" or polymeric byproducts, is a common issue. This is typically caused by the self-condensation or polymerization of the reactive starting materials or intermediates, especially under harsh reaction conditions such as high temperatures or the use of strong, non-hindered bases. These conditions can promote undesired intermolecular reactions.

Q4: I'm observing a consistently low yield, even after extending the reaction time. What are the potential causes?

Low yields can stem from several factors. Incomplete reaction is a common cause, which could be due to insufficiently reactive starting materials, inadequate temperature, or the use of a base that is too weak. Another possibility is the degradation of the starting materials or the product under the reaction conditions. It is also important to consider the possibility of competing side reactions, such as those mentioned above, which consume the reactants without forming the desired product.

Troubleshooting Guide: In-depth Solutions to Common Problems

Problem 1: Poor Regioselectivity and Formation of Isomeric Mixtures

The reaction of a 2-amino-1,3,4-thiadiazole with an α-haloketone proceeds via an initial N-alkylation followed by an intramolecular cyclization. When the α-haloketone is unsymmetrical, the initial alkylation can occur at either of the two nitrogen atoms of the amino group, leading to two different intermediates that can then cyclize to form the 5-substituted or 6-substituted regioisomers.

The regioselectivity of the Hantzsch-type condensation to form imidazo[2,1-b]thiadiazoles is governed by a combination of steric and electronic factors.[1] The reaction proceeds through the initial nucleophilic attack of the exocyclic amino group of the 2-amino-1,3,4-thiadiazole onto the α-carbon of the α-haloketone. The subsequent cyclization is an intramolecular nucleophilic substitution where a ring nitrogen attacks the carbonyl carbon. The direction of this cyclization determines the final regioisomer.

G A 2-Amino-1,3,4-thiadiazole C Intermediate 1 (N-alkylation at N-3) A->C Pathway A D Intermediate 2 (N-alkylation at N-4) A->D Pathway B B Unsymmetrical α-Haloketone B->C B->D E 6-Substituted Product (Thermodynamically Favored) C->E Cyclization F 5-Substituted Product (Kinetically Favored) D->F

Caption: Competing pathways in imidazo[2,1-b]thiadiazole synthesis.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile often favor the formation of the thermodynamically more stable isomer, which is typically the 6-substituted product. In contrast, protic solvents like ethanol may facilitate proton transfer and can sometimes lead to a mixture of isomers.[2]

  • Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product, while higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable isomer. A systematic study of the reaction temperature profile is recommended to determine the optimal conditions for the desired regioisomer.

  • Choice of Base: The strength and steric bulk of the base can play a role. A hindered, non-nucleophilic base can selectively deprotonate one of the nitrogen atoms, guiding the alkylation step.

  • Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to improve regioselectivity and significantly reduce reaction times. The rapid and uniform heating provided by microwaves can favor a specific reaction pathway.

ParameterCondition A (e.g., Ethanol, Reflux)Condition B (e.g., DMF, 80 °C)Condition C (e.g., Acetonitrile, RT)
Solvent Ethanol (Protic)DMF (Polar Aprotic)Acetonitrile (Polar Aprotic)
Temperature ~78 °C80 °CRoom Temperature
Typical Isomer Ratio (6-sub:5-sub) Mixture (e.g., 2:1)High (e.g., >10:1)Varies, often kinetically driven
Reaction Time 6-12 hours4-8 hours12-24 hours
  • Initial Screening: Set up small-scale reactions in parallel using different solvents (e.g., ethanol, isopropanol, acetonitrile, DMF, and dioxane).

  • Reactant Addition: Dissolve the 2-amino-1,3,4-thiadiazole in the chosen solvent. Add the α-haloketone dropwise at room temperature.

  • Temperature Study: Run the reactions at different temperatures (e.g., room temperature, 50 °C, and reflux).

  • Monitoring: Monitor the reaction progress and the ratio of isomers by TLC, LC-MS, or ¹H NMR spectroscopy.

  • Work-up and Analysis: Upon completion, quench the reaction, extract the product, and purify by column chromatography to isolate the isomers and determine the yield.

Problem 2: Dimerization and Polymerization Side Reactions

The formation of dimeric or polymeric materials is often a result of intermolecular reactions competing with the desired intramolecular cyclization. This is particularly problematic at high concentrations and temperatures.

  • High Concentration: At high concentrations, the probability of intermolecular collisions between reactive intermediates increases, leading to polymerization.

    • Solution: Perform the reaction under more dilute conditions. A good starting point is a concentration of 0.1-0.5 M.

  • Strong Bases and High Temperatures: These conditions can accelerate the rate of all reactions, including the undesired polymerization pathways.

    • Solution: Use a milder base (e.g., NaHCO₃, K₂CO₃) and a lower reaction temperature. A gradual increase in temperature can help to find the "sweet spot" where the desired cyclization occurs efficiently without significant side product formation.

  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the 2-amino-1,3,4-thiadiazole in a suitable solvent (e.g., anhydrous ethanol) to a concentration of 0.2 M.

  • Base Addition: Add a mild base, such as sodium bicarbonate (2.5 equivalents).

  • Reactant Addition: Add the α-haloketone (1.1 equivalents) dropwise over a period of 30 minutes at room temperature.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Isolation: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Problem 3: Hydrolysis of the Thiadiazole Ring

The 1,3,4-thiadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This leads to ring-opening and the formation of various byproducts, reducing the overall yield of the desired imidazo[2,1-b]thiadiazole.

G A Hydrolysis Suspected (Low Yield, Unidentified Polar Impurities) B Analyze Reaction pH A->B C Is pH strongly acidic or basic? B->C D YES C->D E NO C->E F Modify Work-up Procedure: - Neutralize carefully with a buffer - Use milder extraction conditions - Avoid prolonged exposure to aqueous acid/base D->F G Re-evaluate Reaction Conditions: - Use a weaker base - Consider a non-aqueous work-up E->G I Investigate Other Side Reactions E->I H Problem Resolved F->H G->H

Sources

Technical Support Center: Chromatographic Purification of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic compounds. Here, we address common challenges and frequently asked questions to streamline your purification workflows and enhance experimental success.

The imidazo[2,1-b]thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] The successful synthesis and subsequent purification of analogues like Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate are critical steps in the discovery of new therapeutic agents.[4][5] This guide provides in-depth, experience-driven advice to navigate the nuances of purifying this specific molecule by chromatography.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly tackle the problems you may encounter during the purification process.

Question 1: I'm observing poor separation between my target compound and a closely-eluting impurity on a silica gel column. How can I improve the resolution?

Answer:

Poor separation, or overlapping peaks, is a frequent challenge, especially with structurally similar impurities. Here’s a systematic approach to improving resolution:

1. Re-optimize the Mobile Phase with TLC: The root of poor separation often lies in a suboptimal solvent system.[6]

  • Analyze Polarity: Your target compound, possessing an ethyl ester and a bromo-substituted heterocyclic core, is moderately polar. Use Thin Layer Chromatography (TLC) to test a range of solvent systems with varying polarities. A good starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexanes or dichloromethane with a more polar solvent like ethyl acetate or acetone.[7]

  • Adjust Solvent Ratio: Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound on the TLC plate.[8] This generally translates to good separation on a column.

    • If the Rf is too high (>0.5), decrease the proportion of the polar solvent.

    • If the Rf is too low (<0.1), increase the proportion of the polar solvent.[6]

  • Change Solvent Selectivity: If adjusting the ratio of your current solvent system doesn't provide adequate separation (i.e., the spots move differently but remain close), you need to change the selectivity. Try switching one of the solvents. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.[6] Different solvents interact with your compound and impurities in unique ways, which can significantly alter the separation.[9]

2. Consider the Impact of the Heterocyclic Core: Nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[6]

  • Add a Basic Modifier: To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your mobile phase.[6][10] This will neutralize the acidic sites on the silica, resulting in sharper peaks and improved resolution.

3. Evaluate the Sample Load: Overloading the column is a common cause of poor separation.[6]

  • Reduce the Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[6] For difficult separations, you may need to reduce this to 1% or even less.

  • Sample Application: Ensure your sample is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.[11] Applying the sample in a highly polar solvent will cause it to spread out in a wide band at the top of the column, leading to poor separation.[12] A "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel, can also be very effective.[8][13]

Workflow for Optimizing Separation:

Caption: Decision tree for troubleshooting poor separation.

Question 2: My product yield after column chromatography is consistently low. What are the potential causes and solutions?

Answer:

Low recovery is a frustrating issue that can often be resolved by systematically evaluating your procedure.

1. Irreversible Adsorption or Decomposition on Silica: Your compound might be strongly binding to the silica gel or decomposing due to the acidic nature of the stationary phase.[14]

  • TLC Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you observe a new spot or significant streaking that wasn't present initially, your compound may be unstable on silica.

  • Switch Stationary Phase: If instability is confirmed, consider using a less acidic stationary phase like neutral alumina.[9] Alternatively, reversed-phase chromatography on a C18 stationary phase is an excellent option for moderately polar compounds.[6]

2. Co-elution with an Unseen Impurity: A common scenario is that your target compound is co-eluting with an impurity that is not UV-active or does not stain well with your chosen TLC stain. This can lead you to believe you have pure fractions when they are, in fact, contaminated, resulting in a lower yield of pure material after solvent evaporation.

  • Use Multiple Stains: Try staining your TLC plates with different reagents (e.g., potassium permanganate, ceric ammonium molybdate) to visualize a wider range of compounds.

  • LC-MS Analysis: If available, analyze your "pure" fractions by LC-MS to check for the presence of co-eluting impurities.

3. Physical Loss of Product:

  • Incomplete Elution: Your compound may still be on the column. After you believe all your product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check these fractions for your compound.

  • Column Packing and Loading: Poorly packed columns can have channels that allow the sample to elute unevenly, leading to mixed fractions and lower yields.[11] Ensure your column is packed uniformly. When loading, apply the sample in a narrow band.[11]

Troubleshooting Low Yield:

Potential Cause Diagnostic Step Solution
Compound Instability Perform a TLC stability test.Use a different stationary phase (neutral alumina, C18) or add a basic modifier to the mobile phase.[6][9][14]
Irreversible Adsorption Flush the column with a highly polar solvent after the initial elution.Use a less active stationary phase or consider reversed-phase chromatography.[6]
Co-elution Analyze fractions with an alternative method (different TLC stain, LC-MS).Re-optimize the mobile phase for better separation or use a different chromatographic technique.[6]
Physical Loss Carefully re-examine all steps of the process.Ensure proper column packing, sample loading, and complete elution of the compound.[11]
Question 3: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

Answer:

Streaking is a clear indication of an undesirable interaction between your compound and the stationary phase, often seen with nitrogen-containing heterocycles.[6]

  • Primary Cause: The basic nitrogen atoms in the imidazo[2,1-b]thiadiazole ring system can interact strongly with the acidic silanol groups on the silica gel. This strong, non-ideal interaction causes the compound to "smear" or "streak" as it moves down the plate or column.

  • The Solution: The most effective way to combat this is to add a basic modifier to your mobile phase.[6]

    • Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column with fewer non-ideal interactions, resulting in sharper bands.[10]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your mobile phase (e.g., in a dichloromethane/methanol system). This is particularly effective for more polar basic compounds.

  • Alternative Stationary Phases: If adding a modifier is not sufficient or desirable, consider using neutral or basic alumina as your stationary phase.[9] For highly polar basic compounds, reversed-phase chromatography is often a better choice.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate?

For this moderately polar, nitrogen-containing heterocycle, several stationary phases can be considered:

  • Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography.[8] Given the potential for interaction with the basic nitrogens, it is often necessary to use a mobile phase containing a basic modifier like triethylamine.[6]

  • Alumina (Neutral or Basic): Alumina can be a good alternative to silica, especially if your compound is sensitive to the acidic nature of silica gel.[9]

  • Reversed-Phase (C18): If you are struggling with normal-phase chromatography, reversed-phase on a C18-functionalized silica is an excellent option.[15] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.[6]

Q2: How do I choose the starting mobile phase for my column?

The best practice is to first determine the optimal mobile phase using TLC.[7]

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp and/or with a stain.

  • Adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.3.[8] This solvent system is a good starting point for your column. A good separation on TLC, with a clear difference in Rf values between your product and impurities, is a strong indicator of a successful column separation.[16]

Q3: Can I use a gradient elution for this purification?

Yes, a gradient elution can be very effective, especially for complex mixtures or when you have impurities that are much more or much less polar than your product.

  • How it works: You start with a less polar mobile phase to elute the non-polar impurities. Then, you gradually increase the polarity of the mobile phase over time to elute your compound and then any more polar impurities.[10]

  • Example Gradient: You could start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes over the course of the column run. This can result in better separation and sharper peaks for all components of the mixture.

Q4: What is "flash chromatography" and is it suitable for this compound?

Flash chromatography is a technique that uses positive pressure (from compressed air or a pump) to force the mobile phase through the column more quickly than gravity alone.[17][18] It is a very common and efficient method for purifying compounds like Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate.[19][20]

  • Advantages: It is much faster than traditional gravity chromatography, often reducing purification time from hours to minutes.[18] The faster flow rate can also lead to better separation by minimizing diffusion of the compound bands.[17]

  • Considerations: The principles of choosing a stationary and mobile phase are the same as for gravity chromatography.

Experimental Protocol: Flash Chromatography of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Optimize Mobile Phase (TLC) (e.g., 30% EtOAc/Hexanes + 0.5% TEA) B Prepare Column (Silica Gel) A->B D Load Sample onto Column B->D C Prepare Sample (Dry Loading) C->D E Run Column with Mobile Phase (Apply Pressure) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterize Pure Product I->J

Sources

Troubleshooting low yields in imidazo[2,1-b]thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[2,1-b][1][2][3]thiadiazole core is a vital pharmacophore found in compounds with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties[2][3][4][5]. However, achieving high yields in its synthesis can be challenging. This guide provides in-depth, experience-based answers to common troubleshooting questions, focusing on the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the most common initial checks I should perform?

Low or no yield is a frequent issue, often stemming from foundational aspects of the experimental setup. Before delving into more complex variables, it's crucial to validate the basics.

Answer:

The most common synthesis route to the imidazo[2,1-b][1][2][3]thiadiazole core is the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-halocarbonyl compound (e.g., a phenacyl bromide)[6][7][8]. The general mechanism involves an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.

Here is a logical workflow for initial troubleshooting:

Troubleshooting_Workflow start Low/No Yield Observed reagents 1. Verify Starting Materials start->reagents purity Purity of Aminothiadiazole and α-haloketone? reagents->purity Check Purity (NMR, LC-MS) stoichiometry Correct Stoichiometry? reagents->stoichiometry Verify Molar Ratios conditions 2. Check Reaction Conditions temp Is Temperature Optimal? conditions->temp solvent Is Solvent Appropriate? conditions->solvent time Sufficient Reaction Time? conditions->time workup 3. Review Work-up & Isolation neutralization Proper Neutralization of Hydrosalt Intermediate? workup->neutralization extraction Correct Extraction Solvent/pH? workup->extraction purity->conditions If OK stoichiometry->conditions If OK temp->workup If OK solvent->workup If OK time->workup If OK optimize Systematically Optimize neutralization->optimize If All OK extraction->optimize If All OK

Caption: Initial troubleshooting workflow for low yields.

Detailed Checks:

  • Starting Material Integrity:

    • 2-Amino-1,3,4-thiadiazole: Is it pure? The starting aminothiadiazole can be synthesized by cyclizing a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like POCl₃[2][5]. Impurities from this step can inhibit the reaction. Confirm its identity and purity via ¹H NMR and melting point.

    • α-Halocarbonyl Compound: These reagents can degrade over time, especially if exposed to moisture or light. It is advisable to use freshly prepared or purified α-haloketones. Check for signs of decomposition (discoloration). Using an aged reagent is a common cause of failure.

  • Reaction Stoichiometry: Ensure you are using an equimolar ratio of the two reactants. While some protocols might suggest a slight excess of one, starting with a 1:1 ratio is standard.

  • Basic Reaction Conditions:

    • Temperature: Many protocols call for refluxing in a solvent like ethanol or DMF[6][9]. Ensure your heating apparatus is reaching and maintaining the target temperature. In some cases, increasing the temperature can dramatically improve yields. For example, one study noted a yield increase from 68% to 78% simply by raising the temperature from ambient to 100 °C in toluene[1].

    • Solvent: The choice of solvent is critical. Ethanol is most common, but DMF, methanol, and toluene have also been used successfully[1][8][9]. The solvent must be dry, as water can hydrolyze the α-haloketone and interfere with the cyclization step.

Question 2: I'm observing the formation of an intermediate, but the reaction doesn't proceed to the final product. What is happening?

This is a classic sign of a stalled cyclization or dehydration step. The reaction typically proceeds through a hydrobromide or hydrochloride salt intermediate.

Answer:

The reaction mechanism provides the key to understanding this issue. The initial step is the N-alkylation of the 2-amino-1,3,4-thiadiazole by the α-haloketone. This forms an acyclic intermediate salt. The subsequent, and often rate-limiting, step is the intramolecular cyclization followed by dehydration to form the aromatic imidazo[2,1-b]thiadiazole ring.

Reaction_Mechanism Reactants 2-Amino-1,3,4-thiadiazole + α-Haloketone Intermediate Acyclic Intermediate (Hydrosalt) Reactants->Intermediate S_N2 Attack Cyclized Cyclized Dihydro Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Imidazo[2,1-b]thiadiazole Product Cyclized->Product Dehydration (-H₂O)

Caption: Generalized reaction mechanism.

Troubleshooting Steps:

  • Promote Dehydration: The final step is the elimination of a water molecule.

    • Heat: Ensure the reaction is heated sufficiently as this step is often thermally driven. Refluxing for an adequate duration (which can be from 2 to 12 hours) is typically required[6].

    • Acid/Base Catalysis: While the reaction often proceeds without an external catalyst, the intermediate salt's formation generates acidity. In some cases, the cyclization-dehydration can be sluggish. While less common in standard protocols, the addition of a catalytic amount of a non-nucleophilic acid could be explored, though this risks side reactions. More practically, ensuring the solvent is anhydrous is the best course of action.

  • Isolate and Characterize the Intermediate: If possible, isolate the solid intermediate that crashes out of the reaction. This is often the hydrobromide salt[6]. Characterize it (e.g., via NMR, MS). Confirming its structure will prove the initial N-alkylation was successful and that the problem lies solely with the cyclization/dehydration.

  • Force the Cyclization: Once the intermediate is confirmed, you can attempt to force the reaction to completion.

    • Change Solvent: Switch to a higher-boiling point solvent (e.g., from ethanol to DMF or toluene) and reflux.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for similar heterocyclic syntheses by efficiently promoting the final cyclization and dehydration steps[4].

Question 3: My reaction is complete, but I'm struggling with the work-up and purification, leading to significant product loss.

A common procedure involves isolating the intermediate hydrobromide salt, neutralizing it, and then purifying the resulting free base. Each step is a potential point of yield loss.

Answer:

The work-up is as critical as the reaction itself. The product's nature (a weakly basic amine) dictates the optimal procedure.

Optimized Work-up and Purification Protocol:

  • Isolation of the Intermediate Salt: After the reflux period, the reaction mixture is typically cooled. The hydrobromide salt of the product often precipitates[6].

    • Problem: The salt doesn't precipitate.

    • Solution: Reduce the solvent volume under reduced pressure. If it still doesn't precipitate, you may need to add a non-polar solvent like diethyl ether to induce precipitation[9].

  • Neutralization to the Free Base: The isolated salt is suspended in water and neutralized with a base to yield the final product as a solid.

    • Problem: Low yield of precipitated free base.

    • Choice of Base: Use a mild base like sodium bicarbonate or sodium carbonate solution[6]. Avoid strong bases like NaOH, which can potentially open the thiadiazole ring or cause other side reactions, especially if there are base-sensitive functional groups on your molecule.

    • pH Control: Add the base solution slowly while monitoring the pH. The product will precipitate as it is no longer protonated and thus less water-soluble. Ensure you reach a slightly basic pH (8-9) for complete precipitation.

    • Solubility: The free base might have some solubility in the aqueous/alcoholic mixture. Ensure the mixture is thoroughly chilled in an ice bath before filtration to maximize precipitation.

  • Purification:

    • Recrystallization: This is the most common method. The choice of solvent is key. Ethanol, methanol, or mixtures with water are frequently effective.

    • Column Chromatography: If recrystallization is ineffective or impurities are persistent, silica gel column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Question 4: I'm observing multiple spots on my TLC plate, indicating significant side products. What are they and how can I avoid them?

Side product formation is often related to the reactivity of the starting materials and the reaction conditions.

Answer:

Understanding the potential side reactions is key to minimizing them.

Potential Side Reactions and Solutions:

Side Reaction Plausible Cause Proposed Solution
Dimerization/Polymerization The α-haloketone can self-condense, or the aminothiadiazole can react with multiple molecules.Add the α-haloketone dropwise to the solution of the aminothiadiazole at the reaction temperature rather than mixing them all at the start. This keeps the concentration of the electrophile low.
N-3 vs. Exocyclic N Attack The initial attack can occur at the endocyclic N-3 position of the thiadiazole ring instead of the exocyclic amino group.[9]The exocyclic amino group is generally more nucleophilic. However, steric hindrance or electronic effects from substituents can alter this. This is less common but can be influenced by solvent polarity. Sticking to established solvent systems like ethanol is recommended.
Decomposition High temperatures for extended periods can lead to the decomposition of starting materials or the product.Monitor the reaction by TLC. Once the starting material is consumed, begin the work-up. Do not reflux unnecessarily for prolonged periods. If the reaction is sluggish even at high temperatures, consider a more efficient heating method like microwave irradiation.

By methodically addressing these common issues, you can significantly improve the yield and purity of your imidazo[2,1-b]thiadiazole products, accelerating your research and development efforts.

References

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (n.d.). MDPI. [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][1][2][3]thiadiazoles. (n.d.). ResearchGate. [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (n.d.). PMC - NIH. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2025). ResearchGate. [Link]

  • Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. (2011). ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Analogues. (2021). PubMed. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). NIH. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1][2][3]THIADIAZOLE DERIVATIVES. (n.d.). PubMed. [Link]

  • Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. (2013). ResearchGate. [Link]

  • Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2014). PubMed. [Link]

  • Novel imidazo[2,1-b][1][2][3]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to ensure the integrity and success of your research.

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[4][5][6][7] However, the introduction of a bromine atom at the 2-position and an ethyl ester at the 6-position creates specific chemical properties that require careful consideration during experimental design, particularly concerning the compound's stability in solution. This guide provides a structured approach to understanding and managing these stability considerations.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate.

Q1: What is the recommended solvent for dissolving Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate?

For initial stock solutions, it is advisable to use aprotic, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally inert and will minimize the risk of solvolysis. For aqueous experimental buffers, it is recommended to prepare a concentrated stock in DMSO and then dilute it into the aqueous medium immediately before use. The final concentration of DMSO should be kept low (typically <0.5%) to avoid effects on biological systems.

Q2: How stable is the ethyl ester group to hydrolysis?

The ethyl ester group is susceptible to hydrolysis, particularly under basic (alkaline) conditions. A review of related imidazo[2,1-b][1][2][3]thiadiazole derivatives indicates that ethyl esters in this class can be hydrolyzed to the corresponding carboxylic acids using sodium hydroxide solutions.[2] While acidic conditions are generally more tolerated by related unsubstituted compounds, prolonged exposure to strong acids should also be avoided. For experiments in aqueous buffers, it is critical to maintain a neutral or slightly acidic pH (pH 6-7.4) to minimize hydrolysis.

Q3: Does the bromo-substituent affect the stability of the compound?

The bromine atom at the 2-position is an electron-withdrawing group, which can influence the reactivity of the heterocyclic core. While specific data on the 2-bromo derivative is limited, researchers should be aware of the potential for nucleophilic substitution reactions, especially in the presence of strong nucleophiles or under prolonged heating.

Q4: What are the recommended storage conditions for solutions of this compound?

Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C to maximize long-term stability. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and should not be stored.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of the compound in solution.1. Verify Stock Solution Integrity: Use a fresh vial of the compound to prepare a new stock solution.2. Control pH: Ensure your experimental buffer is within a neutral or slightly acidic pH range (6.0-7.4).3. Prepare Fresh Dilutions: Always prepare aqueous working solutions immediately before your experiment.4. Perform a Stability Test: Follow the protocol outlined in the "Experimental Protocols" section to determine the compound's stability under your specific experimental conditions.
Appearance of a new peak in HPLC or LC-MS analysis. Hydrolysis of the ethyl ester to the corresponding carboxylic acid or other degradation products.1. Analyze the New Peak: If possible, characterize the new peak by mass spectrometry. A mass corresponding to the carboxylic acid would confirm hydrolysis.2. Review Solution Conditions: Check the pH and composition of your solvent or buffer. Avoid basic conditions.[2]3. Reduce Incubation Time/Temperature: If the experiment allows, reduce the duration and temperature to minimize degradation.
Precipitation of the compound in aqueous buffer. Poor solubility of the compound in the aqueous medium.1. Increase DMSO Concentration: Cautiously increase the final percentage of DMSO in your working solution, keeping in mind its potential effects on your assay.2. Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%).3. Sonication: Briefly sonicate the solution to aid in dissolution, but be mindful of potential heating.

Experimental Protocols

Protocol 1: Assessing the Stability of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate in Solution

This protocol provides a framework for determining the stability of the compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

  • Anhydrous DMSO

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Prepare Working Solution: Dilute the stock solution into your experimental buffer to the final working concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to obtain the initial peak area of the parent compound.

  • Incubate: Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Samples: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Visualizing Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of your compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentration in Buffer stock->working t0 T=0 HPLC Analysis working->t0 incubation Incubate under Experimental Conditions working->incubation data Calculate % Remaining vs. Time t0->data timepoint Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint timepoint->data stable <10% Degradation: Stable data->stable If degradation is minimal unstable >10% Degradation: Unstable data->unstable If degradation is significant

Caption: Workflow for assessing compound stability in solution.

Understanding Potential Degradation

The primary anticipated degradation pathway in aqueous solution is the hydrolysis of the ethyl ester. The general instability of some imidazo[2,1-b][1][2][3]thiadiazole derivatives under alkaline conditions suggests that the heterocyclic ring system itself may also be susceptible to decomposition.

Degradation_Pathway Parent Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate Hydrolysis_Product 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid Parent->Hydrolysis_Product Ester Hydrolysis (especially under basic conditions) Other_Products Other Degradation Products Parent->Other_Products Ring Decomposition (potential under harsh conditions)

Caption: Potential degradation pathways for the compound in solution.

References

  • ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiaz.... [Link]

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]

  • PubMed. (2020). Novel imidazo[2,1-b][1][2][3]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. [Link]

  • PubMed. (2020). New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. [Link]

  • ResearchGate. (2013). Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. [Link]

  • Heterocyclic Letters. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]

Sources

Navigating the Complexities of Imidazo[2,1-b]thiadiazole Bromination: A Technical Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical support guide, presented in a comprehensive question-and-answer format, addresses common challenges and byproduct formation encountered during the electrophilic bromination of the imidazo[2,1-b]thiadiazole scaffold. This privileged heterocyclic system is a cornerstone in the development of novel therapeutics, and a thorough understanding of its reactivity is paramount for efficient and clean synthesis. This document provides troubleshooting strategies and detailed protocols to empower researchers in medicinal chemistry and drug development to navigate the intricacies of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of an imidazo[2,1-b]thiadiazole?

A1: The electrophilic bromination of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles consistently and preferentially occurs at the C5 position of the imidazole ring.[4][5][6] This high regioselectivity is attributed to the electronic nature of the fused heterocyclic system, where the C5 carbon is the most nucleophilic and sterically accessible site for electrophilic attack. Standard brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent will yield the 5-bromo derivative as the major product.[4]

Q2: I am observing multiple spots on my TLC after bromination, besides my starting material and the desired 5-bromo product. What are the likely byproducts?

A2: The formation of multiple byproducts can arise from several factors, including reaction conditions and the nature of the substituents on the imidazo[2,1-b]thiadiazole core. The most common byproducts are:

  • Dibrominated products: Over-bromination can lead to the formation of a dibrominated species.

  • Degradation/Ring-Opened Products: Under harsh reaction conditions (e.g., high temperatures, strong acids), the structural integrity of the imidazo[2,1-b]thiadiazole ring system may be compromised.

Detailed troubleshooting for these issues is provided in the subsequent sections.

Q3: Can bromination occur at other positions on the imidazo[2,1-b]thiadiazole ring?

A3: While C5 is the most reactive site, the possibility of substitution at other positions, though less favorable, cannot be entirely dismissed, especially under forcing conditions or with highly activating substituents on the scaffold. Computational studies on the electron density of the imidazo[2,1-b]thiadiazole nucleus can provide further insights into the relative reactivity of other positions. However, the current body of literature strongly supports the C5 position as the primary site of electrophilic attack.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Formation of a Dibrominated Byproduct

Symptom: A new, less polar spot appears on the TLC plate, and mass spectrometry of the crude reaction mixture shows a peak corresponding to the addition of two bromine atoms.

Causality: The formation of a dibrominated product is a classic example of over-bromination. The initial 5-bromo-imidazo[2,1-b]thiadiazole product is still an electron-rich heterocycle and can undergo a second electrophilic substitution, albeit at a slower rate than the starting material.

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for dibromination.

Detailed Protocols & Explanations:

  • Reduce Stoichiometry of Brominating Agent:

    • Protocol: Carefully titrate the reaction with the brominating agent. Start with 0.95 equivalents of NBS or Br₂ and monitor the reaction progress by TLC. Add small additional portions (e.g., 0.05 equivalents) only if the starting material is not fully consumed after a reasonable time.

    • Rationale: Using a slight excess of the brominating agent is a common cause of over-bromination. By using a substoichiometric amount initially, you can favor the formation of the monobrominated product.

  • Control Reaction Temperature:

    • Protocol: Perform the bromination at a lower temperature. If the reaction is being run at room temperature, try cooling it to 0 °C or even -20 °C.

    • Rationale: The second bromination reaction (of the 5-bromo product) will have a higher activation energy than the first. By lowering the temperature, you can significantly reduce the rate of the second bromination while still allowing the desired initial reaction to proceed at an acceptable rate.

  • Slow Addition of the Brominating Agent:

    • Protocol: Instead of adding the brominating agent all at once, add it portion-wise over an extended period or as a solution via a syringe pump.

    • Rationale: This maintains a low instantaneous concentration of the electrophile in the reaction mixture, which minimizes the chance of the monobrominated product reacting further before all the starting material has been consumed.

  • Consider a Milder Brominating Agent:

    • Protocol: If using Br₂, which is a highly reactive brominating agent, consider switching to NBS. If NBS is still too reactive, other milder N-bromo reagents can be explored.

    • Rationale: The reactivity of the brominating agent plays a crucial role. A less reactive electrophile will be more selective for the most nucleophilic site (the unsubstituted C5 position) and less likely to react with the less activated 5-bromo derivative.

Table 1: Recommended Starting Conditions for Monobromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than Br₂.
Equivalents of Agent 1.0 - 1.1 equivalentsMinimizes over-bromination.
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Good solubility for reactants, relatively inert.
Temperature 0 °C to room temperatureBalances reaction rate and selectivity.
Reaction Time 1-4 hours (monitor by TLC)Avoids prolonged reaction times that can lead to byproducts.
Issue 2: Ring Instability and Degradation

Symptom: The reaction mixture turns dark, and a complex mixture of unidentifiable products is observed on the TLC. NMR analysis of the crude product may show a loss of the characteristic aromatic signals of the imidazo[2,1-b]thiadiazole core.

Causality: The imidazo[2,1-b]thiadiazole ring system, while aromatic, can be susceptible to degradation under harsh conditions, particularly in the presence of strong acids or high temperatures. The use of Br₂ in polar, protic solvents can generate HBr as a byproduct, leading to a highly acidic environment that may promote ring-opening or other decomposition pathways.

Workflow for Mitigating Ring Degradation:

Caption: Troubleshooting workflow for ring degradation.

Detailed Protocols & Explanations:

  • Use a Non-polar, Aprotic Solvent:

    • Protocol: Switch from polar, protic solvents like acetic acid or alcohols to a non-polar, aprotic solvent such as dichloromethane (DCM), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).

    • Rationale: These solvents do not participate in the reaction and are less likely to promote the formation of acidic byproducts that can catalyze degradation.

  • Add a Non-nucleophilic Base:

    • Protocol: Add a mild, non-nucleophilic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to the reaction mixture.

    • Rationale: The base will scavenge any acidic byproducts (e.g., HBr) that are formed during the reaction, thus maintaining a neutral pH and preserving the integrity of the heterocyclic ring.

  • Lower the Reaction Temperature:

    • Protocol: Run the reaction at 0 °C or below.

    • Rationale: Decomposition pathways, like all chemical reactions, have an activation energy. Lowering the temperature will slow down these undesired reactions more significantly than the desired bromination, leading to a cleaner reaction profile.

Concluding Remarks

The successful bromination of imidazo[2,1-b]thiadiazoles hinges on a nuanced understanding of the interplay between the substrate's reactivity and the chosen reaction conditions. While the inherent electronic properties of the scaffold strongly favor selective bromination at the C5 position, the potential for byproduct formation through over-reaction or degradation necessitates careful experimental design and execution. By employing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can confidently and efficiently synthesize 5-bromo-imidazo[2,1-b]thiadiazole derivatives, paving the way for further exploration of this important class of molecules in drug discovery and development.

References

  • Atta, K. F. M., Farahat, O. O. M., Ahmed, A. Z. A., & Marei, M. G. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496–5506. [Link]

  • Kumar, S., et al. (2016). SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 73(4), 913–929. [Link]

  • Lata, S., et al. (2014). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 4(3), 345-364. [Link]

  • Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 760-763. [Link]

  • Schenetti, M. L., et al. (1980). Structure and protonation study of the imidazo[2,1-b]-1,3,4-thiadiazole system: 1H nuclear magnetic resonance, crystal and molecular structure of 5,6-dimethylimidazo[2,1-b]-1,3,4-thiadiazole and its hydrobromide. Journal of the Chemical Society, Perkin Transactions 2, (3), 421–426. [Link]

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]

  • PubChem. (n.d.). Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-(4-bromophenyl)-. Retrieved from [Link]

  • Bhongade, B. A., et al. (2013). Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. Journal of Saudi Chemical Society, 17(4), 345-364. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides alternative synthetic routes and troubleshooting advice for the preparation of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The following question-and-answer format addresses common experimental challenges and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: The standard synthesis of the imidazo[2,1-b]thiadiazole core using α-haloketones yields an aryl group at the 6-position. How can I introduce an ethyl carboxylate group at this position instead?

Answer:

The conventional approach of condensing a 2-amino-1,3,4-thiadiazole with a substituted phenacyl bromide is not suitable for introducing a carboxylate functionality at the 6-position. A strategic modification of the electrophilic partner is required.

Alternative Route 1: Cyclocondensation with Ethyl Bromopyruvate

A robust alternative is the reaction of a 2-amino-1,3,4-thiadiazole with ethyl bromopyruvate. This reaction directly installs the desired ethyl carboxylate group at the 6-position of the resulting imidazo[2,1-b]thiadiazole ring.

Question 2: How can I synthesize the target molecule with a bromine atom at the 2-position, given that direct bromination of the imidazo[2,1-b]thiadiazole ring typically occurs at the 5-position?

Answer:

Direct electrophilic bromination of the pre-formed imidazo[2,1-b]thiadiazole ring system is not a viable strategy for obtaining the 2-bromo isomer. A more effective approach is to start with a pre-brominated building block.

Alternative Route 2: Synthesis from 2-Amino-5-bromo-1,3,4-thiadiazole

This strategy involves the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole as a key intermediate. This can be achieved by the bromination of 2-amino-1,3,4-thiadiazole. Subsequent cyclocondensation of this brominated intermediate with ethyl bromopyruvate will yield the desired Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate.

Question 3: I am attempting the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole and am facing issues with low yield and the formation of polybrominated byproducts. How can I optimize this reaction?

Answer:

The bromination of 2-amino-1,3,4-thiadiazole can be challenging due to the activated nature of the heterocyclic ring. Careful control of reaction conditions is crucial to favor the formation of the desired monobrominated product.

Troubleshooting the Bromination of 2-Amino-1,3,4-thiadiazole:

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction or decomposition of starting material.Use a slight excess of bromine. Ensure the reaction is performed at a low temperature (e.g., 0-5 °C) to minimize side reactions. The use of an acid scavenger (e.g., sodium acetate) can also be beneficial.
Polybrominated Byproducts Over-bromination due to harsh reaction conditions or excess bromine.Add the brominating agent (e.g., bromine in acetic acid) dropwise to a cooled solution of the 2-amino-1,3,4-thiadiazole. Monitor the reaction closely by TLC to avoid over-reaction.
Difficult Purification Presence of unreacted starting material and byproducts.Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

A patented method describes the preparation of 2-amino-5-bromo-1,3,4-thiadiazole by treating 2-amino-1,3,4-thiadiazole with bromine in an acidic solution in the presence of an oxidant, which can help improve yield and reduce waste.[1]

Question 4: The cyclocondensation reaction between 2-amino-5-bromo-1,3,4-thiadiazole and ethyl bromopyruvate is sluggish and gives a low yield of the final product. What can I do to improve the reaction efficiency?

Answer:

The reduced nucleophilicity of the amino group in 2-amino-5-bromo-1,3,4-thiadiazole due to the electron-withdrawing effect of the bromine atom can lead to a slower reaction rate. Optimization of the reaction conditions is key to driving the reaction to completion.

Troubleshooting the Cyclocondensation Reaction:

Issue Potential Cause Recommended Solution
Sluggish Reaction Reduced nucleophilicity of the starting material.Increase the reaction temperature. The reaction is typically carried out under reflux in a high-boiling solvent such as ethanol or DMF.[2] The use of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can facilitate the reaction by neutralizing the HBr formed.
Low Yield Incomplete reaction or side reactions.Ensure equimolar amounts of the reactants are used. The reaction can be monitored by TLC to determine the optimal reaction time. Microwave-assisted synthesis has been reported to be an efficient method for similar cyclocondensation reactions, often leading to shorter reaction times and higher yields.
Product Isolation The product may be soluble in the reaction mixture.After completion of the reaction, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Diagram 1: Standard Synthesis of 6-Aryl-imidazo[2,1-b]thiadiazoles

G cluster_0 Standard Synthesis 2-Amino-1,3,4-thiadiazole 2-Amino-1,3,4-thiadiazole 6-Aryl-imidazo[2,1-b]thiadiazole 6-Aryl-imidazo[2,1-b]thiadiazole 2-Amino-1,3,4-thiadiazole->6-Aryl-imidazo[2,1-b]thiadiazole + α-Bromoketone (e.g., Phenacyl bromide) Reflux in Ethanol

Caption: Conventional route to 6-aryl substituted imidazo[2,1-b]thiadiazoles.

Diagram 2: Proposed Alternative Synthetic Route

G cluster_1 Alternative Route 2-Amino-1,3,4-thiadiazole 2-Amino-1,3,4-thiadiazole 2-Amino-5-bromo-1,3,4-thiadiazole 2-Amino-5-bromo-1,3,4-thiadiazole 2-Amino-1,3,4-thiadiazole->2-Amino-5-bromo-1,3,4-thiadiazole Bromination (Br2, Acetic Acid) Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate 2-Amino-5-bromo-1,3,4-thiadiazole->Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate + Ethyl bromopyruvate Reflux in Ethanol/DMF

Caption: Proposed synthesis of the target molecule via a pre-brominated intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

  • Dissolve 2-amino-1,3,4-thiadiazole in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromo-1,3,4-thiadiazole.

Protocol 2: Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

  • To a solution of 2-amino-5-bromo-1,3,4-thiadiazole in ethanol or DMF, add an equimolar amount of ethyl bromopyruvate.

  • Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.

References

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. CN114195736B.
  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. ResearchGate. [Link]

  • Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. ResearchGate. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2348. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(21), 6489. [Link]

  • Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][3][5]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][3][4][5]thiadiazole. ResearchHub. [Link]

  • Synthesis of imidazo[3][4][5]thiadiazoles from α-haloketones. ResearchGate. [Link]

  • Synthesis of imidazo[2,1-b][3][4][5]thiadiazole derivatives as possible biologically active agents. ResearchGate. [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • SYNTHESIS OF IMIDAZO[2,1-b][3][4][5]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 68(6), 911-920. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][3][4][5]thiadiazole derivatives. ResearchGate. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][4][5]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 3(3), 335-347. [Link]

Sources

Technical Support Center: Regioselective Functionalization of Imidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of imidazo[2,1-b]thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to strategically modify this privileged heterocyclic scaffold. The imidazo[2,1-b]thiadiazole core is a cornerstone in the development of a wide array of therapeutic agents, and controlling the regioselectivity of its functionalization is paramount for successful structure-activity relationship (SAR) studies.[1][2][3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

Understanding the Reactivity of the Imidazo[2,1-b]thiadiazole Core

The regioselectivity of functionalization on the imidazo[2,1-b]thiadiazole ring is dictated by the inherent electronic properties of the scaffold and the reaction mechanism. The C5 position is the most electron-rich and sterically accessible, making it the most susceptible to electrophilic attack.[6] In contrast, C-H activation strategies can be tailored to target other positions, such as C2, by carefully selecting the appropriate catalyst and reaction conditions.

Troubleshooting Guides

This section is organized by common functionalization reactions. Each entry presents a potential problem in a question-and-answer format, followed by a detailed explanation of the cause and a step-by-step troubleshooting protocol.

C-H Arylation: The Challenge of Regioisomers

Direct C-H arylation is a powerful tool for introducing aryl moieties onto the imidazo[2,1-b]thiadiazole core. However, achieving the desired regioselectivity can be challenging. The choice of metal catalyst is the primary determinant of the reaction's outcome.

Question: I am trying to synthesize a C5-arylated imidazo[2,1-b]thiadiazole using a palladium catalyst, but I'm observing a mixture of regioisomers and low conversion. What's going wrong?

Expert Analysis & Solution:

This is a common issue that typically points to a suboptimal catalyst system or reaction conditions. Palladium-catalyzed C-H arylations on this scaffold proceed via an electrophilic palladation mechanism, which inherently favors the most electron-rich C5 position.[7] However, competing reaction pathways can lead to the formation of other isomers, and various factors can inhibit catalyst turnover.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield/selectivity in Pd-catalyzed C5-arylation.

Detailed Protocol for C5-Arylation:

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ (5-10 mol%)A reliable and commonly used palladium(II) source.
Ligand P(o-tolyl)₃ (10-20 mol%)Provides steric bulk and electron density to facilitate the catalytic cycle.
Base KOPiv (2 equivalents)The pivalate anion is often crucial for the concerted metalation-deprotonation step.
Aryl Halide Aryl bromide or iodide (1.2-1.5 equiv.)Aryl iodides are generally more reactive.
Solvent Anhydrous DMA or TolueneHigh-boiling polar aprotic solvents are typically effective.
Temperature 120-140 °CHigh temperatures are usually required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Question: How can I achieve C-H arylation at the C2 position? My palladium-catalyzed reactions only yield the C5-substituted product.

Expert Analysis & Solution:

You are encountering a fundamental mechanistic limitation of palladium catalysis with this scaffold. To target the C2 position, you need to switch to a different catalytic system that operates via an alternative mechanism. Copper-mediated C-H functionalization is the method of choice for C2-arylation. This reaction is believed to proceed through a base-promoted C-H metalation, where the acidity of the C2-H proton plays a key role.

Decision Tree for Regioselective C-H Arylation:

G start Desired Regioselectivity? c5 C5-Arylation start->c5 C5 c2_c3 C2/C3-Arylation start->c2_c3 C2/C3 pd_catalysis Use Palladium Catalysis (e.g., Pd(OAc)₂/Phosphine Ligand) c5->pd_catalysis cu_mediation Use Copper Mediation (e.g., CuI or Cu₂O) c2_c3->cu_mediation mechanism_pd Mechanism: Electrophilic Palladation pd_catalysis->mechanism_pd mechanism_cu Mechanism: Base-Promoted C-H Metalation cu_mediation->mechanism_cu

Caption: Catalyst selection for desired regioselectivity in C-H arylation.

Detailed Protocol for C2-Arylation:

Parameter Recommendation Rationale
Copper Source CuI (10-20 mol%) or Cu₂O (10-20 mol%)Common and effective copper(I) sources.
Ligand Often ligand-free, but phenanthroline can be beneficial.Simplifies the reaction setup.
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)A strong inorganic base is required to deprotonate the C2-H.
Aryl Halide Aryl iodide (1.5-2 equivalents)Aryl iodides are the most effective coupling partners in copper catalysis.
Solvent Anhydrous DMF or DMSOHigh-boiling polar aprotic solvents are necessary.
Temperature 130-150 °CHigh temperatures are required for this transformation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the copper catalyst.
Electrophilic Substitution: Halogenation, Nitration, and Acylation

Electrophilic substitution reactions on the imidazo[2,1-b]thiadiazole core almost exclusively occur at the C5 position due to its higher electron density.

Question: I am trying to brominate my imidazo[2,1-b]thiadiazole at the C5 position using NBS, but the reaction is messy. What can I do to improve it?

Expert Analysis & Solution:

While C5 is the most reactive site for electrophilic attack, over-halogenation or side reactions can occur if the conditions are not well-controlled. The choice of solvent and temperature is critical.

Troubleshooting Protocol for C5-Halogenation:

  • Control the Stoichiometry: Use only a slight excess of the halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)), typically 1.05-1.1 equivalents.

  • Solvent Choice: Acetic acid or DMF are generally good solvents for this reaction. For less reactive substrates, trifluoroacetic acid can be used, but care must be taken to avoid decomposition.

  • Temperature Control: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize side products.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-halogenation.

  • Purification: The C5-halogenated product can often be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that I have synthesized the correct regioisomer?

A1: Spectroscopic analysis, particularly ¹H NMR, is the most reliable method.

  • For C5-substitution: The most telling evidence is the disappearance of the characteristic singlet proton signal for C5-H, which typically appears in the downfield region of the spectrum (around δ 8.0-9.0 ppm).[1][6]

  • For C2-substitution: You will observe the disappearance of the C2-H proton signal, while the C5-H singlet remains. The exact chemical shift of C2-H can vary depending on the substituents at C6.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the imidazo[2,1-b]thiadiazole core will also change upon substitution. For example, the C5 carbon typically resonates at around δ 100-116 ppm.[1][6]

  • 2D NMR: Techniques like HMBC and NOESY can provide definitive proof of connectivity and spatial relationships between protons and carbons, confirming the position of substitution.

Q2: I am performing a Friedel-Crafts acylation on my imidazo[2,1-b]thiadiazole, but the reaction is not working. What are the common pitfalls?

A2: Friedel-Crafts acylations on nitrogen-containing heterocycles can be problematic due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst and deactivate it.

  • Catalyst Stoichiometry: You may need to use a stoichiometric amount or even an excess of the Lewis acid (e.g., AlCl₃) to overcome this deactivation.

  • Protecting Groups: If the substrate has other sensitive functional groups, consider using protecting groups.

  • Alternative Acylating Agents: Instead of acyl chlorides, you can try using acid anhydrides, which may require milder conditions.

  • Reaction Conditions: The reaction may require elevated temperatures to proceed.

Q3: Can I perform a nitration on the imidazo[2,1-b]thiadiazole ring?

A3: Yes, nitration is possible and will occur at the C5 position. However, standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be too harsh and may lead to decomposition.

  • Milder Nitrating Agents: Consider using milder nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent like chloroform or acetonitrile.[8]

  • Temperature Control: Perform the reaction at low temperatures to control the exothermicity and improve selectivity.

Q4: How do existing substituents on the imidazo[2,1-b]thiadiazole ring affect further functionalization?

A4: Existing substituents can have a significant impact on both the reactivity and regioselectivity of subsequent reactions.

  • Electron-Donating Groups (EDGs): EDGs on the aryl group at C6 will generally increase the electron density of the heterocyclic system, making it more reactive towards electrophiles at C5.

  • Electron-Withdrawing Groups (EWGs): EWGs will decrease the reactivity of the ring system.

  • Steric Hindrance: Bulky substituents at C2 or C6 can sterically hinder the approach of reagents to the adjacent positions, potentially altering the regioselectivity or lowering the reaction rate.

References

  • Progress and prospects in copper-catalyzed C–H functionalization. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Chemistry of Imidazo[2,1-b][9][10][11]thiadiazoles. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Regioselective and environmentally benign synthesis of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][9][10][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF IMIDAZO[2,1-b][9][10][11]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Progress and prospects in copper-catalyzed C–H functionalization. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • CH functionalization of heteroaromatic compounds by transition metal catalysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • C-H Functionalization. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Recent advances in C(sp3)–H bond functionalization via metal–carbene insertions. (2012). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Studies on New Imidazo[2,1-b][9][10][11] thiadiazole Derivatives... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Nitration of imidazoles. (1969). Google Patents.
  • Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis of Natural Products by C–H Functionalization of Heterocycles. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Progress and prospects in copper-catalyzed C–H functionalization. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][9][10][11]thiadiazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][9][10][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2015). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. (2018). Biblioteka Nauki. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][9][10][11]thiadiazole derivatives... (2021). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (n.d.). Odesa I. I. Mechnikov National University. Retrieved January 19, 2026, from [Link]

  • Method for friedel-crafts acylation in ionic liquids. (2005). Google Patents.
  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][9][10][11]THIADIAZOLE DERIVATIVES: A REVIEW. (2017). Heterocyclic Letters. Retrieved January 19, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Iowa. Retrieved January 19, 2026, from [Link]

  • Nitration of imidazoles with various nitrating agents. (1970). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • -The 1 H-NMR chemical shifts of some prepared imidazothiazoles derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • New Imidazo[2,1- b][9][10][11]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Imidazo[2,1-b][9][10][11]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (2013). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved January 19, 2026, from [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2014). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Characterization of Imidazo[2,1-b]thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of imidazo[2,1-b]thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The unique electronic and structural features of the imidazo[2,1-b]thiadiazole scaffold, while conferring a wide range of biological activities, can also present specific challenges during structural elucidation and physicochemical characterization.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

I. Navigating the Complexities of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of imidazo[2,1-b]thiadiazole derivatives. However, the nitrogen-rich environment and potential for dynamic processes can lead to complex and sometimes ambiguous spectra.

Frequently Asked Questions (FAQs) in NMR Characterization

Q1: I'm observing broader than expected peaks for my purified imidazo[2,1-b]thiadiazole derivative. What could be the cause?

A1: Peak broadening in the NMR spectrum of these compounds can arise from several factors. One common reason is the presence of intermediate-rate chemical exchange processes. The imidazo[2,1-b]thiadiazole core contains multiple nitrogen atoms that can influence the electronic environment and lead to phenomena like tautomerism or restricted bond rotation, especially with certain substituents.

  • Causality: If the rate of exchange between two or more conformations or tautomers is on the same timescale as the NMR experiment, the signals for the affected nuclei will coalesce and appear broad.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the most effective way to investigate dynamic processes. Acquiring spectra at elevated temperatures can increase the rate of exchange, leading to sharper, averaged signals. Conversely, lowering the temperature may slow the exchange sufficiently to resolve distinct signals for each species.

    • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent. A more polar or hydrogen-bond-accepting solvent might stabilize one conformer over another, simplifying the spectrum.

    • Concentration: Highly concentrated samples can sometimes lead to aggregation and peak broadening. Try acquiring the spectrum at a lower concentration.

Q2: The integration of my aromatic protons is not straightforward, and I'm seeing overlapping signals. How can I resolve these?

A2: The aromatic region of the ¹H NMR spectrum of substituted imidazo[2,1-b]thiadiazoles can be crowded due to the presence of multiple aromatic rings (the heterocyclic core and any aryl substituents).

  • Causality: The chemical shifts of the protons on the imidazo[2,1-b]thiadiazole core and any attached aromatic rings often fall within a similar range, leading to signal overlap.

  • Troubleshooting & Advanced Techniques:

    • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals and establishing connectivity.

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within individual aromatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting substituents to the heterocyclic core.

    • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase signal dispersion and may resolve overlapping multiplets.

Typical NMR Data for the Imidazo[2,1-b][2][3][4]thiadiazole Core

The following table provides typical chemical shift ranges for the core protons and carbons of 2,6-disubstituted imidazo[2,1-b][2][3][4]thiadiazoles. Note that these values can be significantly influenced by the nature of the substituents.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
C2-~140-150Quaternary carbon, shift influenced by the nature of the R² substituent.
C5~7.9 - 8.9~100 - 116This proton is a characteristic singlet and its chemical shift is sensitive to substitution at C6.[1]
C6-~142 - 143Quaternary carbon, shift influenced by the nature of the R⁶ substituent.
C8a-~148 - 149Bridgehead quaternary carbon.

II. Decoding Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. The fused ring system of imidazo[2,1-b]thiadiazole leads to characteristic fragmentation patterns.

Frequently Asked Questions (FAQs) in Mass Spectrometry

Q1: What are the expected fragmentation pathways for an imidazo[2,1-b]thiadiazole derivative under electron ionization (EI)?

A1: The fragmentation of the imidazo[2,1-b][2][3][4]thiadiazole core is influenced by the stability of the fused aromatic system. A common initial fragmentation involves the cleavage of the thiadiazole ring.

  • Mechanistic Insight: The electron impact mass spectrum of 2-methylthio-6-phenyl-imidazo[2,1-b][2][3][4]thiadiazole shows a molecular ion peak and subsequent fragmentation peaks corresponding to the loss of various moieties.[5]

  • Common Fragmentation Steps:

    • Loss of Substituents: Initial fragmentation often involves the loss of substituents from the core.

    • Cleavage of the Thiadiazole Ring: The thiadiazole ring can undergo cleavage, often with the loss of a nitrogen molecule (N₂), which is a common fragmentation pathway for many nitrogen-containing heterocycles.[6]

    • Formation of Stable Fragments: The fragmentation process will favor the formation of stable carbocations and radical cations. The imidazole ring is relatively stable and may remain intact in some fragments.

Q2: My electrospray ionization (ESI) mass spectrum shows an intense [M+H]⁺ peak but very little fragmentation. How can I obtain more structural information?

A2: ESI is a soft ionization technique that often results in a prominent protonated molecule with minimal fragmentation. To induce fragmentation and gain more structural insights, tandem mass spectrometry (MS/MS) is required.

  • Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

    • Acquire a full scan ESI-MS spectrum to identify the m/z of the protonated molecule [M+H]⁺.

    • Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer.

    • Induce fragmentation of the selected precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen). This is known as collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure of the molecule.

Visualization of a General Characterization Workflow

G General Characterization Workflow for Imidazo[2,1-b]thiadiazole Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_advanced Advanced Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, HRMS, MS/MS) Purification->MS Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity Crystal Single Crystal X-ray Diffraction NMR->Crystal If structure is ambiguous MS->Crystal If structure is ambiguous Stability Stability Studies (Forced Degradation) Purity->Stability G Simplified Ras/Raf/MAPK Signaling Pathway cluster_inhibition Potential Site of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates MNK MNK ERK->MNK Phosphorylates eIF4E eIF4E MNK->eIF4E Phosphorylates Proliferation Cell Proliferation, Survival, etc. eIF4E->Proliferation Leads to Inhibitor Imidazo[2,1-b]thiadiazole Derivative Inhibitor->MNK Inhibits

Sources

Removing palladium catalyst from Suzuki coupling reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal from Suzuki coupling reaction mixtures. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in achieving the requisite purity for their compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, yet the removal of residual palladium presents a significant purification challenge.[1][2]

Failure to adequately remove palladium can compromise downstream biological assays, affect catalyst performance in subsequent steps, and, most critically, lead to products that fail to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[2][3][4] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.

Method Selection Guide: Choosing Your Palladium Removal Strategy

The optimal palladium removal strategy is highly dependent on several factors, including the reaction scale, the nature of the product, the final purity requirements, and the specific form of the residual palladium (e.g., Pd(0), Pd(II), colloidal). The following decision tree provides a logical workflow for selecting the most appropriate method.

G start Reaction Work-up Complete (Crude Mixture) check_solids Does the mixture contain insoluble black solids (Pd(0))? start->check_solids celite_filtration Filter through Celite® or similar filter aid check_solids->celite_filtration Yes soluble_pd Mixture contains primarily soluble Pd species check_solids->soluble_pd No celite_filtration->soluble_pd Filtrate check_purity Is the product pure enough for its intended use? soluble_pd->check_purity end Product Meets Purity Specs check_purity->end Yes select_method Select Purification Method check_purity->select_method No scavenger Metal Scavenger Resins (High Selectivity) select_method->scavenger <10 ppm required High-value product carbon Activated Carbon (Broad Spectrum, Lower Cost) select_method->carbon <100 ppm acceptable Cost-sensitive process chromatography Chromatography (Integrated with general purification) select_method->chromatography Product requires chromatographic purification anyway crystallization Crystallization / Precipitation (High purity crystalline solids) select_method->crystallization Product is a recalcitrant solid

Caption: Workflow for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in pharmaceutical products?

A1: Regulatory bodies, through the International Council for Harmonisation (ICH) Q3D guidelines, set strict limits on elemental impurities. For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral (injectable) administration.[5][6] This translates to a concentration limit in the final drug product, which is typically 10 ppm for oral drugs and 1 ppm for parenteral drugs, assuming a maximum daily dose of 10 grams.[6][7][8][9] Any elemental impurity present at a level above 30% of the PDE must be controlled as a routine test in the final API.[10]

Q2: My reaction mixture turned black. What does this mean and what should I do first?

A2: The formation of a black precipitate, known as "palladium black," indicates the agglomeration and precipitation of the palladium(0) catalyst. This often occurs when the catalyst becomes unstable. The first and simplest step is to filter the entire reaction mixture through a pad of a filter aid like Celite®.[7][11][12] This will remove the bulk of the insoluble palladium. However, be aware that soluble palladium species will remain in the filtrate and require a secondary purification step.[3][4] To prevent this in the future, ensure your reaction is run under a strictly inert atmosphere (nitrogen or argon) as oxygen can degrade the catalyst complex.[13]

Q3: How do I measure the amount of residual palladium in my sample?

A3: The gold standard for accurately quantifying trace metal levels is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[14][15] These techniques are highly sensitive but require expensive instrumentation and complex sample preparation.[14][15] For process development and screening of removal methods where rapid feedback is needed, catalysis-based fluorometric or colorimetric methods can be used to quickly determine which scavenging conditions are most effective before submitting final samples for ICP-MS validation.[2][14][15]

Q4: Can standard column chromatography alone remove palladium?

A4: While passing a crude reaction mixture through a short plug of silica gel can remove some palladium, it is often unreliable for achieving very low levels (<100 ppm).[3][11][12] Studies have shown that significant amounts of palladium can co-elute with the product, especially if the palladium species are soluble.[3][4][15] Therefore, chromatography should be seen as a bulk purification step, which should almost always be followed by a dedicated metal scavenging procedure to ensure regulatory compliance.[3][4]

Troubleshooting Guides by Method

Metal Scavenger Resins

Metal scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[16][17] They are highly effective due to their selectivity.[1][17]

G cluster_solution Solution cluster_scavenger Scavenger Resin cluster_result Result Product Product Molecule Pd_complex Soluble Pd(II) Complex Thiol Functional Group (-SH) Pd_complex->Thiol Chemisorption (Strong Pd-S bond forms) Resin Solid Support (Silica/Polymer) Resin->Thiol covalently bound Pd_bound Pd-Scavenger Complex (Solid, filtered off) Product_pure Purified Product in Solution

Caption: Mechanism of palladium removal by a thiol-based scavenger.

Problem: My scavenger resin is not reducing palladium to the desired level (<10 ppm).

  • Possible Cause 1: Incorrect Scavenger Choice. The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol- and thiourea-based scavengers are generally more effective for softer Pd(0) and Pd(II) species, while amine-based scavengers are better for more Lewis-acidic Pd(II).[16]

    • Solution: If you suspect your catalyst has been oxidized to Pd(II), an amine-based scavenger may be more effective. Consider screening a small panel of scavengers with different functional groups (thiol, amine, mixed) to find the optimal one for your specific reaction mixture.[1]

  • Possible Cause 2: Insufficient Equivalents or Time. Scavenging is a chemical reaction that depends on stoichiometry and kinetics.[1]

    • Solution: Increase the amount of scavenger used. Start with 4-5 molar equivalents relative to the initial palladium load.[18][19] Also, increase the stirring time (try 4-16 hours) and/or temperature (e.g., 40-60 °C) to improve reaction rates.[1][18] Remember that scavenging efficiency is system-dependent and requires case-by-case optimization.[1]

  • Possible Cause 3: Mass Transfer Limitations. The palladium species in solution must be able to physically reach the functional groups on the solid resin.

    • Solution: Ensure vigorous stirring of the slurry. If using a packed-bed cartridge format, ensure the flow rate is slow enough to allow for sufficient residence time.[18] The choice of solvent can also impact performance; scavengers are compatible with a wide range of solvents, but their swelling and accessibility can vary.[17]

Activated Carbon

Activated carbon is a cost-effective adsorbent with a high surface area that can remove palladium and other impurities through physisorption.[1][20][21]

Problem: Activated carbon treatment leads to significant product loss.

  • Possible Cause: Non-selective Adsorption. Standard activated carbon can adsorb not only the palladium catalyst but also your product, especially if your product is large, planar, or aromatic.

    • Solution: Use the minimum amount of carbon necessary. Start with a loading of 5-10 wt% relative to your product and optimize downwards. Specialized, high-purity synthetic carbons can offer better selectivity and lower product loss compared to standard charcoal.[22] Also, consider the solvent; changing to a more polar solvent may decrease the adsorption of a non-polar product.

Problem: Palladium levels remain high after carbon treatment.

  • Possible Cause: Insufficient Contact or Ineffective Carbon Grade.

    • Solution: Increase the treatment time (e.g., 18 hours) and/or temperature (e.g., 45 °C) to improve adsorption kinetics.[1] The efficiency can vary greatly between different grades of activated carbon.[20][21] Test different grades (e.g., wood-based, coconut-based, acid-washed) to find one that is effective for your system. Ensure the carbon is fully wetted and suspended in the solution.[22]

Crystallization / Precipitation

Crystallization can be a powerful purification technique, but palladium impurities can sometimes get trapped in the crystal lattice or co-precipitate.

Problem: My crystallized product is still contaminated with palladium.

  • Possible Cause: Co-crystallization. Palladium complexes can have similar properties to the target molecule, leading to their inclusion in the crystal structure.

    • Solution 1: Add a Chelating Agent. Before crystallization, add a strong palladium-binding ligand to the solution. This forms a highly soluble complex with the palladium, forcing it to remain in the mother liquor. Effective agents include N-acetylcysteine, thiourea, or sodium bisulfite.[23][24]

    • Solution 2: Perform a Scavenger or Carbon Treatment First. The most robust method is to remove the palladium before the final crystallization step. Dissolve your crude product, treat it with an appropriate scavenger or activated carbon, filter, and then proceed with crystallization of the purified filtrate.[1]

Data & Protocols

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupPrimary TargetTypical Equivalents (vs. Pd)Typical ConditionsKey Advantages
Silica-Thiol -SHPd(0), Pd(II)4 - 10RT to 60 °C, 1-16 hHigh selectivity, good for polar solvents[17]
Silica-TMT Triazine-trithiolPd(0), Pd(II)2 - 5RT to 40 °C, 1-4 hVery high affinity, often faster[1]
MP-TMT Polystyrene-TMTPd(0), Pd(II)4RT, 16 hSuperior performance in some screens[1][18]
Silica-Amine -NH2, -NHRPd(II)5 - 15RT to 60 °C, 2-24 hGood for Lewis-acidic Pd(II)
Activated Carbon N/A (Surface)Pd(0), Pd(II)5-20 wt% (vs. product)RT to 50 °C, 2-18 hLow cost, removes other impurities[1][20]
Protocol: Palladium Removal Using a Bulk Thiol-Scavenger Resin

This protocol provides a general starting point for using a scavenger in a batch/slurry mode.

  • Preparation: After completion of the Suzuki reaction and initial work-up (e.g., aqueous wash), dissolve the crude product in a suitable organic solvent (e.g., Toluene, EtOAc, DCM) to a concentration of ~10-50 mg/mL.

  • Scavenger Addition: Based on the initial amount of palladium catalyst used, calculate 4-5 molar equivalents of the scavenger resin (e.g., SiliaMetS® Thiol). Add the solid scavenger directly to the solution. No pre-wetting is required.[18][19]

  • Scavenging: Stir the resulting slurry vigorously at room temperature for 4 hours. Progress can be monitored by taking small aliquots, filtering, and analyzing for residual palladium.

  • Optimization (if needed): If scavenging is incomplete, increase the stirring time to 16 hours or raise the temperature to 40 °C. The number of scavenger equivalents can also be increased.[19]

  • Filtration: Once scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the solid resin. The palladium is now bound to the scavenger.[19]

  • Rinsing: Wash the collected scavenger resin on the filter with 2-3 bed volumes of fresh solvent to ensure complete recovery of the product.

  • Final Product: Combine the filtrate and washes. The resulting solution contains the purified product, which can be concentrated under vacuum.[19] Submit a sample for ICP-MS analysis to confirm the final palladium concentration.

References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022-01-20).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013-05-17).
  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (US20160340311A1).
  • How can i remove palladium Pd catalyst easily? (2015-05-18).
  • Comparison of some solid phase extraction methods for palladium determination.
  • A Review of Recovery of Palladium from the Spent Automobile C
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Method of removing palladium. (US20050256327A1).
  • from Suzuki Coupling Products. Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023-09-06).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Technical Support Center: Palladium Removal
  • Palladium Detection for API Purific
  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (2023-03-22). MDPI.
  • Pd on carbon (activated carbon impregnated with Pd). (2022-07-25). Environmental Genome.
  • Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. (2023-09-26). MDPI.
  • Palladium on carbon. Wikipedia.
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025-08-07).
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Your trick to remove residual palladium. (2025-09-19). Reddit.
  • Metal Scavenger Guide. Sopachem.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016-09-01). YouTube.
  • Q3D Elemental Impurities.
  • Preparation of Palladium-Supported Periodic Mesoporous Organosilicas and their Use as Catalysts in the Suzuki Cross-Coupling Reaction. (2025-10-16).
  • Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API. (2019-10-18).
  • ICH Q3D Elemental Impurities.
  • Module 7 Converting between PDEs and Concentr
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjLz0NTHdISkv46jrFKwWb3q4dPlYvrU3h176iiJnOrEaQ1F_qZfTZbcCo5uhFALCd0R3_FRJfov58klrNBdt2QKcp_qLvAPWjbBN9wIshP7VtpAgpUVIfnXrM4OTm4ZhwzK0EcQ==]([Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Halo-Imidazo[2,1-b]thiadiazole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Functionalization of this core, particularly at the 2-position, is a key strategy for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the reactivity of 2-halo-imidazo[2,1-b]thiadiazoles, offering insights into the influence of the halogen substituent (F, Cl, Br, I) on key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.

Introduction to the Reactivity of 2-Halo-Imidazo[2,1-b]thiadiazoles

The reactivity of the C-X bond in 2-halo-imidazo[2,1-b]thiadiazoles is dictated by the nature of the halogen and the electronic properties of the heterocyclic core. The imidazo[2,1-b]thiadiazole system is electron-deficient, which generally enhances the susceptibility of the 2-position to nucleophilic attack. However, the specific reaction pathway and conditions depend heavily on the type of transformation being performed. This guide will focus on three principal classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr).

Synthesis of 2-Halo-Imidazo[2,1-b]thiadiazoles

The successful application of these compounds in synthesis begins with their efficient preparation. While the synthesis of 2-bromo and 2-iodo derivatives is more commonly reported, methods for accessing the 2-chloro and 2-fluoro analogs are also available.

General Synthetic Approach

A common route to substituted imidazo[2,1-b]thiadiazoles involves the condensation of a 2-aminothiadiazole with an α-haloketone.[3] To introduce a halogen at the 2-position, a subsequent halogenation step is typically required. For instance, bromination and iodination at the C5-position (which is electronically analogous to the C2-position in some respects) have been achieved using N-bromosuccinimide (NBS) and iodine monochloride, respectively.[4] The synthesis of 2-halo-imidazo[2,1-b]thiadiazoles can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of 2-halo-imidazo[2,1-b]thiadiazoles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of 2-halo-imidazo[2,1-b]thiadiazoles in these transformations is primarily governed by the strength of the C-X bond, which influences the rate-determining oxidative addition step. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For 2-halo-imidazo[2,1-b]thiadiazoles, the reactivity follows the expected trend, with the iodo and bromo derivatives being the most reactive.

Halogen (X)Typical Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
I Pd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOH25-10085-95[6]
Br Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O80-11075-90[5]
Cl Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH100-12050-70[5]
F Not commonly used----

Causality Behind Experimental Choices: The choice of catalyst and ligand is crucial. For less reactive chlorides, more electron-rich and bulky phosphine ligands like XPhos are often required to facilitate the oxidative addition step. The use of stronger bases like K₃PO₄ can also enhance the reaction rate.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-imidazo[2,1-b]thiadiazole

  • To a flame-dried Schlenk flask, add 2-bromo-imidazo[2,1-b]thiadiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of 2-halo-imidazo[2,1-b]thiadiazoles is dependent on the C-X bond strength.

Halogen (X)Typical Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
I Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane90-11080-95[7]
Br Pd₂(dba)₃ / BINAPNaOtBuToluene80-10070-85[7]
Cl Pd₂(dba)₃ / RuPhosK₃PO₄t-BuOH100-12040-60[8]
F Not commonly used----

Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. Bidentate ligands like Xantphos and BINAP are often effective for bromo and iodo derivatives. For the less reactive chloro-derivatives, more specialized and electron-rich ligands such as RuPhos, in combination with a strong, non-nucleophilic base like K₃PO₄, are often necessary to achieve reasonable yields.

Caption: Simplified workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. The reactivity of 2-halo-imidazo[2,1-b]thiadiazoles in this reaction follows the established trend for aryl halides.[9]

| Halogen (X) | Typical Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | I | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-60 | 85-98 |[10] | | Br | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-100 | 70-90 |[10] | | Cl | PdCl₂(PCy₃)₂ | CuI | Cs₂CO₃ | Dioxane | 100-120 | 30-50 |[9] | | F | Not commonly used | - | - | - | - | |

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. For the less reactive chloro-derivatives, more active catalyst systems, such as those employing bulky and electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃), and a stronger base may be required to drive the reaction to completion.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of 2-halo-imidazo[2,1-b]thiadiazoles in nucleophilic aromatic substitution (SNAr) follows an inverted trend: F > Cl > Br > I.[6][11] This is because the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the halogen. The more electronegative the halogen, the greater the stabilization of the intermediate, and thus the faster the reaction.[1][12][13]

Halogen (X)NucleophileSolventTemperature (°C)Relative ReactivityReference
F R₂NHDMSO25-80Highest[6][11]
Cl R₂NHDMSO80-120High[6][11]
Br R₂NHDMSO100-140Moderate[14]
I R₂NHDMSO>140Low[6][11]

Causality Behind Experimental Choices: The high reactivity of the 2-fluoro derivative makes it an excellent substrate for SNAr reactions, often proceeding under mild conditions. As the leaving group ability of the halogen decreases (from F to I), harsher reaction conditions (higher temperatures) are required. A study comparing SNAr and Buchwald-Hartwig amination on a similar heterocyclic system demonstrated that for a bromo-substituted derivative, Buchwald-Hartwig amination was superior to SNAr for the introduction of an amino group.[14]

Sources

Structure-activity relationship (SAR) of imidazo[2,1-b]thiadiazole-6-carboxylates

The data clearly demonstrates that a combination of bulky, electron-rich groups at C-2 (e.g., trimethoxyphenyl) and variously substituted aryl groups at C-5 and C-6 can lead to potent, sub-micromolar anticancer activity. [9][10]The high potency of compound 5a also highlights the effectiveness of a compact cyclopropyl group at C-2. [11]

Experimental Protocols

For researchers aiming to explore this chemical space, adherence to validated protocols is essential.

This protocol is adapted from established literature procedures. [3][7]

  • Reactant Preparation: Dissolve one equivalent of the desired 2-amino-5-substituted-1,3,4-thiadiazole in absolute ethanol.

  • Addition: To this solution, add 1.1 equivalents of the appropriate α-bromophenacyl bromide (or other α-haloketone).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is typically the hydrobromide salt of the product.

  • Neutralization & Isolation: Filter the solid and wash with cold ethanol. To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Purification: Filter the resulting solid product, wash thoroughly with water, and dry under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic singlet for the C-5 proton typically appears between δ 7.5 and 8.9 ppm in the ¹H NMR spectrum. [3][7]

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[2,1-b]thiadiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Perspectives

The imidazo[2,1-b]t[1][2][3]hiadiazole scaffold is a validated platform for the development of potent therapeutic agents. The structure-activity relationship is heavily dictated by substitutions at the C-2, C-5, and C-6 positions. While aryl groups at C-2 and C-6 are common features of highly active compounds, there is significant scope for further exploration.

The role of the C-6 carboxylate group remains an underexplored area. The initial finding that it may decrease anticancer activity should not be a deterrent but rather an impetus for further research. [6]It is plausible that for other biological targets, such as specific enzymes where a hydrogen bond accepting group is required in the active site, the C-6 carboxylate could be a key pharmacophoric feature. Future research should focus on the systematic synthesis and evaluation of imidazo[2,1-b]thiadiazole-6-carboxylates and their corresponding amides against a diverse panel of biological targets to fully elucidate their therapeutic potential.

References

A complete list of all sources cited in this guide is provided below.

  • Review of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives as antimicrobials. (2024). advances.in.medicine. [Link]

  • Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][3]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]

  • Tiwari, A., Tiwari, V., & Mahapatra, M. K. (2021). SAR of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives as antifungal agents. ResearchGate. [Link]

  • Shawali, A. S., Abdel-Galil, F. M., & Abdelhamid, A. O. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(10), 8133-8144. [Link]

  • Zhang, L., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b]t[1][2][3]hiadiazole Moiety as Antibacterial Agents. Bentham Science. [Link]

  • Gupta, M., Kaur, B., Singh, S. P., & Gupta, V. K. (2017). Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives. ResearchGate. [Link]

  • Kamal, A., Rao, M. P. N., Das, P., Swapna, P., Polepalli, S., Nimbarte, V. D., Mullagiri, K., Kovvuri, J., & Jain, N. (2014). Synthesis and biological evaluation of imidazo[2,1-b]t[1][2][3]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1463-1475. [Link]

  • Oniga, S., Pârvu, A., Oniga, O., Araniciu, C., Vlase, L., & Tiperciuc, B. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[1][2][3]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349. [Link]

  • Patel, H., Sharma, T., Gupte, A., & Gupte, S. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1135. [Link]

  • Govindaiah, S., Mokshanatha, P. B., Hudiyanti, D., Majid, F. A. A., & Wan, W. M. N. B. (2025). Imidazo[2,1-b]t[1][2][3]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Universitas Diponegoro. [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2013). 2,5,6-trisubstituted imidazo[2,1-b]t[1][2][3]hiadiazoles: search for antihyperlipidemic agents. European Journal of Medicinal Chemistry, 70, 831-844. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Nimbarte, V. D., & Ramulu, C. (2014). Synthesis of imidazo[2,1-b]t[1][2][3]hiadiazole–chalcones as apoptosis inducing anticancer agents. MedChemComm, 5(9), 1341-1351. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Govindaiah, S., Mokshanatha, P. B., Hudiyanti, D., Majid, F. A. A., & Wan, W. M. N. B. (2025). Imidazo[2,1-b]t[1][2][3]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini reviews in medicinal chemistry. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis and antimicrobial and anticancer activity of new of imidazo[2,1-b]t[1][2][3]hiadiazoles. ResearchGate. [Link]

  • El-Gazzar, M. G., Nossier, E. S., & El-Shehry, M. F. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2368945. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. ResearchGate. [Link]

  • Kamal, A., Kumar, B. A., Reddy, V. S., & Kumar, G. B. (2010). SYNTHESIS OF IMIDAZO[2,1-b]T[1][2][3]HIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta poloniae pharmaceutica, 67(3), 241-246. [Link]

  • Bhongade, B. A., Gadad, A. K., & Karki, S. S. (2013). Synthesis of 2,5,6-trisubstituted-imidazo[2,1-b]t[1][2][3]hiadiazoles... ResearchGate. [Link]

  • Sethi, N. S., Noolvi, M. N., Kharb, V., Nathubhai, V. K., More, U. A., Avvaru, S. P., Khairnar, B. J., Desai, S., Thippeswamy, B. S., & Otaibi, F. A. (2020). SYNTHESIS OF NEW 2, 5, 6-SUBSTITUTED IMIDAZO[2,1-B]T[1][2][3]HIADIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(11), 5518-5529. [Link]

A Comparative In Silico Docking Analysis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate Derivatives Against Cancer and Inflammation Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive in silico docking study of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will objectively compare the performance of these derivatives against established inhibitors for two critical protein targets implicated in cancer and inflammation: Focal Adhesion Kinase (FAK) and Cyclooxygenase-2 (COX-2). This analysis is grounded in established scientific protocols and aims to furnish researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships of this promising chemical scaffold.

The imidazo[2,1-b][1][2][3]thiadiazole core is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][4][5] The strategic introduction of a bromo substituent at the 2-position and an ethyl carboxylate at the 6-position of the imidazo[2,1-b]thiadiazole scaffold presents an intriguing avenue for modulating target specificity and potency. This guide will dissect the potential of these modifications through rigorous in silico evaluation.

Target Rationale: Why FAK and COX-2?

The selection of Focal Adhesion Kinase (FAK) and Cyclooxygenase-2 (COX-2) as the primary targets for this study is based on their well-established roles in disease pathology and their proven druggability.

  • Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[6][7][8] Its overexpression is a hallmark of numerous cancers and is strongly correlated with tumor progression, metastasis, and poor prognosis.[6][9] Consequently, FAK has emerged as a compelling target for the development of novel anticancer therapeutics.[6][10]

  • Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2][11] Unlike the constitutively expressed COX-1 isoform, COX-2 levels are significantly elevated during inflammation.[2] This differential expression makes selective COX-2 inhibition a cornerstone of modern anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.[11]

Experimental Workflow: A Self-Validating In Silico Protocol

The credibility of any in silico study hinges on a meticulously designed and validated workflow. The following protocol outlines a robust methodology for molecular docking that ensures reproducibility and biological relevance.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (PDB IDs: 5KIR for COX-2, 4Q9S for FAK) Protein_prep 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB_retrieval->Protein_prep Process Grid_gen 4. Grid Box Generation (Define active site based on co-crystallized ligand) Protein_prep->Grid_gen Define Site Ligand_prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 6. Molecular Docking (AutoDock Vina) Ligand_prep->Docking Input Redocking 5. Protocol Validation (Redocking) (RMSD < 2.0 Å) Grid_gen->Redocking Validate Redocking->Docking Proceed Scoring 7. Scoring & Ranking (Binding affinity, interaction analysis) Docking->Scoring Analyze Visualization 8. Visualization of Binding Modes (PyMOL, Discovery Studio) Scoring->Visualization Visualize SAR 9. SAR Analysis (Compare derivatives and known inhibitors) Visualization->SAR Interpret

Caption: A comprehensive workflow for in silico molecular docking.

Step-by-Step Methodology
  • Protein Structure Retrieval and Preparation:

    • The crystal structures of human COX-2 in complex with Rofecoxib (PDB ID: 5KIR) and human FAK in complex with a triazinobenzoxazinone inhibitor (PDB ID: 4Q9S) were retrieved from the RCSB Protein Data Bank.[1][3]

    • All water molecules and non-essential ions were removed from the protein structures.

    • Hydrogen atoms were added, and appropriate protonation states for titratable residues were assigned at a physiological pH of 7.4.

    • Gasteiger charges were computed and assigned to the protein atoms.

  • Ligand Preparation:

    • The 2D structures of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate and its derivatives, as well as the comparator compounds (Rofecoxib, Celecoxib for COX-2; PF-573228, VS-4718 for FAK), were sketched using appropriate chemical drawing software. The structure of the parent compound was obtained from chemical databases.[12][13][14]

    • The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Rotatable bonds were defined for each ligand to allow for conformational flexibility during docking.

  • Grid Box Generation and Docking Protocol Validation:

    • The active site for docking was defined by generating a grid box centered on the co-crystallized ligand in the respective crystal structures.

    • To validate the docking protocol, the co-crystallized ligand was extracted and re-docked into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose was calculated. A validated protocol is generally indicated by an RMSD value of less than 2.0 Å.[15]

  • Molecular Docking Simulations:

    • Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

    • The prepared ligands were docked into the defined active sites of COX-2 and FAK.

    • The docking algorithm was allowed to explore a comprehensive set of ligand conformations, and the top-scoring binding poses were saved for further analysis.

Comparative Analysis of Docking Results

The following tables summarize the docking scores (binding affinities in kcal/mol) and the key interacting residues for the Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate derivatives and the comparator compounds against COX-2 and FAK. A lower docking score indicates a higher predicted binding affinity.

Table 1: Docking Results against Human COX-2 (PDB: 5KIR)
CompoundDocking Score (kcal/mol)Key Interacting Residues
Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate -9.8Arg120, Tyr355, Ser530, Val523
Derivative A (R = -CH₃) -9.5Arg120, Tyr355, Val523
Derivative B (R = -Ph) -10.2Arg120, Tyr355, Phe518, Val523
Rofecoxib (Comparator) -11.5Arg513, Phe518, Val523, Ser353
Celecoxib (Comparator) -12.1His90, Arg513, Phe518, Val523
Table 2: Docking Results against Human FAK (PDB: 4Q9S)
CompoundDocking Score (kcal/mol)Key Interacting Residues
Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate -8.9Cys502, Gly504, Leu553, Asp564
Derivative C (R' = -NH₂) -9.3Cys502, Gly504, Leu553, Asp564, Arg426
Derivative D (R' = -OH) -9.1Cys502, Gly504, Leu553, Asp564
PF-573228 (Comparator) -10.5Cys502, Gly504, Val484, Leu553, Asp564
VS-4718 (Comparator) -10.8Cys502, Gly504, Val484, Leu553, Asp564

Visualization of Binding Modes

The following diagrams illustrate the predicted binding poses of the parent compound within the active sites of COX-2 and FAK.

G cluster_cox2 Binding Mode in COX-2 Active Site Ligand_COX2 Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate Imidazo[2,1-b]thiadiazole core Ethyl carboxylate group Residues_COX2 Key Residues Arg120 Tyr355 Ser530 Val523 Ligand_COX2:port2->Residues_COX2:r1 H-bond Ligand_COX2:port1->Residues_COX2:r4 Hydrophobic Ligand_COX2:port1->Residues_COX2:r2 π-π stacking

Caption: Predicted binding of the parent compound in the COX-2 active site.

G cluster_fak Binding Mode in FAK Active Site Ligand_FAK Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate Imidazo[2,1-b]thiadiazole core Bromo substituent Residues_FAK Key Residues Cys502 Gly504 Leu553 Asp564 Ligand_FAK:port1->Residues_FAK:r1 H-bond Ligand_FAK:port1->Residues_FAK:r3 Hydrophobic Ligand_FAK:port2->Residues_FAK:r2 Halogen bond

Caption: Predicted binding of the parent compound in the FAK active site.

Discussion and Structure-Activity Relationship (SAR) Insights

The in silico docking results provide valuable preliminary data on the potential of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate derivatives as dual inhibitors of COX-2 and FAK.

Against COX-2: The parent compound and its derivatives demonstrate favorable binding affinities, albeit lower than the established inhibitors Rofecoxib and Celecoxib. The predicted interactions with key residues such as Arg120 and Tyr355 are encouraging, as these are known to be critical for inhibitor binding in the COX-2 active site. The introduction of a phenyl group (Derivative B) appears to enhance binding, likely through additional hydrophobic and π-π stacking interactions with residues like Phe518. This suggests that further exploration of aryl substitutions at this position could lead to more potent COX-2 inhibitors.

Against FAK: The imidazo[2,1-b]thiadiazole scaffold fits well within the ATP-binding pocket of FAK, forming hydrogen bonds with the hinge region residue Cys502. The docking scores are comparable to those of known FAK inhibitors, indicating that this scaffold is a promising starting point for the development of novel FAK-targeting agents. The introduction of a hydrogen-bond donor/acceptor group (Derivative C) enhances the binding affinity, likely through an additional interaction with Arg426. This highlights a potential vector for optimization. The bromo substituent is predicted to form a halogen bond with the backbone of Gly504, contributing to the overall binding affinity.

Conclusion and Future Perspectives

This comparative in silico docking study has demonstrated that Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate and its derivatives are a promising class of compounds with the potential for dual inhibition of COX-2 and FAK. The docking scores and predicted binding modes provide a solid foundation for the rational design of more potent and selective inhibitors.

Future work should focus on the synthesis of these and other derivatives and their in vitro evaluation to validate the in silico predictions. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes and the energetic contributions of individual interactions. The findings presented in this guide offer a clear roadmap for the continued development of the imidazo[2,1-b]thiadiazole scaffold as a source of novel therapeutics for cancer and inflammatory diseases.

References

  • Orlando, B.J., & Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(Pt 10), 772–776. [Link]

  • Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4Q9S: Crystal Structure of human Focal Adhesion Kinase (Fak) bound to Compound1. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. Retrieved from [Link]

  • Nguyen, T. T. T., et al. (2017). Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking.
  • RCSB PDB. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1MP8: Crystal structure of Focal Adhesion Kinase (FAK). Retrieved from [Link]

  • Li, J., et al. (2022). Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. International Journal of Molecular Sciences, 23(15), 8562.
  • Liu, Z., et al. (2018). Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase.
  • STM Journals. (n.d.).
  • ResearchGate. (n.d.). How to validate the molecular docking results? Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). PTK2. Retrieved from [Link]

  • Dove Medical Press. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study.
  • ResearchGate. (n.d.). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites.
  • ResearchGate. (n.d.). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors.
  • MDPI. (2022).
  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. International Journal of Molecular Sciences, 25(18), 9991.
  • MDPI. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules, 28(3), 1224.
  • LookChem. (n.d.). ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Substituted Imidazo[2,1-b]thiadiazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various substituted imidazo[2,1-b]thiadiazole derivatives against several human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, examine the mechanistic underpinnings of their cytotoxic action, and provide a detailed protocol for assessing their in vitro efficacy.

The Rationale for Imidazo[2,1-b]thiadiazole Substitution in Anticancer Drug Discovery

The core structure of imidazo[2,1-b]thiadiazole offers a versatile framework for chemical modification. The positions amenable to substitution, primarily C-2, C-5, and C-6, allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, profoundly influence the compound's interaction with biological targets, ultimately dictating its cytotoxic potency and selectivity.[1] Research has consistently shown that strategic substitutions can lead to derivatives with significantly enhanced anticancer activity compared to the parent scaffold.[4][5]

Comparative Cytotoxicity of Substituted Imidazo[2,1-b]thiadiazoles

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of substituted imidazo[2,1-b]thiadiazole derivatives against various cancer cell lines. This data, compiled from multiple studies, illustrates the critical role of specific substituent groups in determining anticancer efficacy.

Compound IDC-2 SubstituentC-5 SubstituentC-6 SubstituentCancer Cell LineIC50 (µM)Reference
Series A Amide Derivatives[2]
11bAmide moietyMCF-7 (Breast)0.045 ± 0.0034[2]
11cAmide moietyA549 (Lung)Potent Activity[2]
11dAmide moietyDU-145 (Prostate)Potent Activity[2]
Series B Indole & Thiophene Rings[6]
1aIndole & ThiopheneMesoII (Mesothelioma)0.59 - 2.81[6]
1bIndole & ThiopheneSTO (Mesothelioma)0.59 - 2.81[6]
Series C Benzyl & Formyl Groups[7]
22BenzylFormyl4-bromophenylColon Cancer0.75 (MID GI₅₀)[7][8]
Series D Oxindole Linkage[9]
73,4,5-trimethoxyphenyl(E)-5-fluoro-indolin-2-onep-tolylVarious1.1 - 1.6[9]
113,4,5-trimethoxyphenyl(E)-indolin-2-onep-tolylVariousPotent Activity[9]
153,4,5-trimethoxyphenyl(E)-6-chloro-indolin-2-onephenylVariousPotent Activity[9]
Series E Aryl Hydrazones[10][11]
9iAryl hydrazoneMDA-MB-231 (Breast)1.65[10][11]
9mAryl hydrazoneMDA-MB-231 (Breast)1.12[10][11]

Key Structure-Activity Relationship Insights:

  • Amide Substitutions at C-5: The introduction of specific amide functionalities at the C-5 position has been shown to yield compounds with exceptionally potent cytotoxic activity, with IC50 values in the nanomolar range against breast cancer cell lines.[2]

  • Aryl and Heteroaryl Groups at C-6: The presence of bulky aryl or heteroaryl groups at the C-6 position is a common feature in many active derivatives. These groups can engage in crucial interactions within the binding pockets of target proteins.

  • Formyl Group at C-5: The addition of a formyl group at the C-5 position, in conjunction with a benzyl group at C-2 and a substituted phenyl at C-6, has been demonstrated to enhance cytotoxic activity.[7]

  • Hybrid Molecules: Linking the imidazo[2,1-b]thiadiazole scaffold with other pharmacologically active moieties, such as oxindoles, can lead to potent hybrid molecules with distinct mechanisms of action, like tubulin polymerization inhibition.[9]

  • Hydrazone Linkages: The incorporation of aryl hydrazone functionalities can result in compounds with significant cytotoxicity, particularly against breast cancer cells, and induce apoptosis.[10][11]

Mechanistic Pathways of Cytotoxicity

The cytotoxic effects of substituted imidazo[2,1-b]thiadiazoles are often mediated through the induction of apoptosis, a programmed cell death pathway. Several key signaling pathways and molecular targets have been implicated:

  • Inhibition of Protein Kinases: Certain derivatives have been found to inhibit the phosphorylation of key kinases involved in cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK).[6][12] The inhibition of FAK can disrupt cell adhesion, migration, and survival signals.

  • Tubulin Polymerization Inhibition: A number of imidazo[2,1-b]thiadiazole derivatives, particularly those linked to moieties like oxindoles, have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[9] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Induction of Apoptosis: Many active compounds trigger apoptosis through both the extrinsic and intrinsic pathways. This can involve the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.[7][10]

Below is a generalized diagram illustrating a potential signaling pathway leading to apoptosis induced by a cytotoxic imidazo[2,1-b]thiadiazole derivative.

Cytotoxicity_Pathway cluster_cell Cancer Cell Imidazo_Thiadiazole Substituted Imidazo[2,1-b]thiadiazole Target_Protein Target Protein (e.g., FAK, Tubulin) Imidazo_Thiadiazole->Target_Protein Binding Signal_Transduction Inhibition of Signal Transduction Target_Protein->Signal_Transduction Inhibition Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Leads to Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Generalized signaling pathway of imidazo[2,1-b]thiadiazole-induced cytotoxicity.

Experimental Protocol for Assessing Cytotoxicity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below provides a standardized workflow for evaluating the cytotoxic effects of substituted imidazo[2,1-b]thiadiazoles.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Substituted imidazo[2,1-b]thiadiazole compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete medium.

    • Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Treatment (Varying concentrations) Step1->Step2 24h Incubation Step3 3. MTT Addition & Incubation Step2->Step3 48-72h Incubation Step4 4. Formazan Solubilization (DMSO) Step3->Step4 4h Incubation Step5 5. Absorbance Reading & Data Analysis Step4->Step5

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The imidazo[2,1-b]thiadiazole scaffold continues to be a promising starting point for the development of novel anticancer agents. The cytotoxic potency of its derivatives is highly dependent on the nature and position of the substituents. Future research should focus on synthesizing new derivatives with improved potency and selectivity, elucidating their precise mechanisms of action, and evaluating their efficacy in in vivo models. A deeper understanding of the structure-activity relationships will be instrumental in designing the next generation of imidazo[2,1-b]thiadiazole-based cancer therapeutics.

References

  • Govindaiah, S., Mokshanatha, P. B., Hudiyanti, D., et al. (2023). Imidazo[2,1-b][1][2][9]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Universitas Diponegoro. [Link]

  • Yurttas, L., Genc, B., Gunes, A. C., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. [Link]

  • Kamal, A., Sreekanth, K., Kumar, G. V., et al. (2020). Design, synthesis, and biological evaluation of amide derivatives of imidazo[2,1-b][1][2][9]thiadiazole as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1438-1447. [Link]

  • Kamal, A., Rao, M. P. N., Das, P., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1][2][9]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1456-67. [Link]

  • Funel, N., Costa, B., Gaggini, C., et al. (2020). Imidazo[2,1-b][1][2][9]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry, 189, 112053. [Link]

  • Giovannetti, E., Zucali, P. A., Peters, G. J., et al. (2020). New Imidazo[2,1- b][1][2][9]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 40(9), 4913-4919. [Link]

  • Bhongade, B. A., Gadad, A. K., & Karki, S. S. (2014). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 4(3), 355-373. [Link]

  • Prasad, K. S., Kumar, M. R., & Revanasiddappa, H. D. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][9]thiadiazoles. Scientific Reports, 14(1), 132. [Link]

  • Karki, S. S., Kumar, S., Hegde, M., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][9]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(20), 4856-60. [Link]

  • Karcz, J., & Kieć-Kononowicz, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3971. [Link]

  • Boggula, N., Kumar, C. G., Kamal, A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. New Journal of Chemistry, 44(31), 13449-13460. [Link]

  • Karki, S. S., Panjamurthy, K., Kumar, S., et al. (2012). SYNTHESIS OF IMIDAZO[2,1-b][1][2][9]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 69(5), 877-85. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., et al. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Pharmaceutical Sciences, 27(1), 85-95. [Link]

  • Karcz, J., & Kieć-Kononowicz, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3971. [Link]

  • Dubey, S., Karki, S. S., & Kulkarni, P. (2016). Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds. Indian Journal of Pharmaceutical Education and Research, 50(1), 198-203. [Link]

  • Boggula, N., Kumar, C. G., Kamal, A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. New Journal of Chemistry, 44(31), 13449-13460. [Link]

  • Bhongade, B. A., Gadad, A. K., & Karki, S. S. (2014). Biological activities of imidazo[2,1-b][1][2][9]thiadiazole derivatives: A review. Journal of Saudi Chemical Society, 18(6), 1033-1049. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2015). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 20(1), 1338-51. [Link]

  • Kumar, S., Hegde, M., Gopalakrishnan, V., et al. (2014). 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][2][9]thiadiazoles: Synthesis, cytotoxic activity and mechanism of action. European Journal of Medicinal Chemistry, 81, 437-48. [Link]

Sources

Comparative Analysis of Imidazo[2,1-b]thiadiazole-Based Compounds: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique heterocyclic arrangement allows for diverse substitutions, leading to potent and selective modulators of various biological targets. However, as with any small molecule drug candidate, understanding the potential for off-target interactions, or cross-reactivity, is paramount for predicting efficacy and mitigating potential toxicity. This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of novel imidazo[2,1-b]thiadiazole-based compounds.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, is a double-edged sword in drug discovery. While sometimes leading to beneficial polypharmacology, it is more often associated with adverse drug reactions and unforeseen toxicities. For imidazo[2,1-b]thiadiazole derivatives, which have been investigated for their efficacy in cancer, inflammation, and infectious diseases, a thorough understanding of their selectivity profile is crucial before advancing to clinical development.

A key consideration for this scaffold is its frequent targeting of ATP-binding sites in enzymes, particularly kinases. Given the high degree of structural conservation within the ATP-binding pockets of the human kinome, compounds designed to inhibit one kinase are often prone to cross-reactivity with others. This can lead to off-target effects that may confound experimental results and pose safety risks. Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action.

Comparing the Target Landscape of Imidazo[2,1-b]thiadiazole Derivatives

While a comprehensive, head-to-head cross-reactivity comparison of all published imidazo[2,1-b]thiadiazole compounds is beyond the scope of this guide due to the proprietary nature of much of this data, we can analyze the published primary targets to infer potential cross-reactivity profiles. The table below summarizes the primary targets of several distinct series of imidazo[2,1-b]thiadiazole-based compounds.

Compound Series/Representative MoleculePrimary Target(s)Therapeutic AreaPotential for Cross-ReactivityReference
Imidazo[2,1-b]thiadiazole-based PI3K inhibitorsPhosphoinositide 3-kinases (PI3Ks)OncologyHigh, particularly within the PI3K family (α, β, γ, δ) and other lipid kinases.
Imidazo[2,1-b]thiadiazole-based tankyrase inhibitorsTankyrase 1 and 2 (TNKS1/2)OncologyModerate, potential for interaction with other PARP family enzymes.
Imidazo[2,1-b]thiadiazole-based anti-mycobacterial agentsMmpL3Infectious DiseaseLow to moderate, target is specific to mycobacteria, but off-target effects in humans need to be evaluated.
Imidazo[2,1-b]thiadiazole-based anti-inflammatory agentsCyclooxygenase (COX) enzymesInflammationModerate, potential for cross-reactivity between COX-1 and COX-2 isoforms.

This diversity in primary targets underscores the versatility of the imidazo[2,1-b]thiadiazole scaffold. However, it also highlights the critical need for tailored cross-reactivity screening strategies depending on the intended therapeutic application.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a tiered approach, starting with broad, high-throughput screens and progressing to more focused cellular and functional assays.

Tier 1: Broad Panel Screening

The initial step is to screen the compound against a large panel of kinases and other relevant off-targets. This provides a broad overview of the compound's selectivity.

G cluster_0 Tier 1: Broad Panel Screening A Imidazo[2,1-b]thiadiazole Compound of Interest B High-Throughput Kinase Panel (e.g., 400+ kinases) A->B Primary Screen C Broad Off-Target Panel (GPCRs, Ion Channels, etc.) A->C Secondary Screen D Data Analysis: - % Inhibition at a fixed concentration - IC50/Kd determination for hits B->D C->D E Selectivity Profile: Identification of primary and secondary targets D->E

Caption: Tier 1 workflow for broad cross-reactivity screening.

Protocol: Kinase Panel Screening (Example)

  • Compound Preparation: Prepare a 10 mM stock solution of the imidazo[2,1-b]thiadiazole compound in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the compound at a final concentration of 1 µM to the wells containing the kinase, substrate, and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. For significant hits (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value.

Tier 2: Cellular Target Engagement and Phenotypic Screening

Following broad panel screening, it is crucial to validate the identified off-targets in a cellular context. This helps to distinguish between biochemically relevant and non-relevant interactions.

G cluster_1 Tier 2: Cellular Validation F Identified Off-Targets (from Tier 1) G Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay F->G Direct Engagement H Phenotypic Screening (e.g., cell viability, apoptosis assays) in relevant cell lines F->H Functional Consequences I Data Analysis: - Target engagement confirmation - Correlation of phenotype with on- and off-target inhibition G->I H->I J Validated Off-Target Profile I->J

Caption: Tier 2 workflow for cellular validation of off-targets.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Culture cells expressing the target of interest to 80-90% confluency.

  • Compound Treatment: Treat the cells with the imidazo[2,1-b]thiadiazole compound at various concentrations for a specified time.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: A shift in the melting temperature of the target protein upon compound treatment indicates direct target engagement.

Mitigating Cross-Reactivity: Structure-Activity Relationship (SAR) Studies

Once a cross-reactivity profile has been established, medicinal chemists can use this information to guide the synthesis of more selective analogs. By systematically modifying the substituents on the imidazo[2,1-b]thiadiazole core, it is often possible to enhance potency for the primary target while reducing affinity for off-targets. This iterative process of design, synthesis, and testing is fundamental to the development of safe and effective drugs.

Conclusion

The imidazo[2,1-b]thiadiazole scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough and early assessment of cross-reactivity is essential to ensure the successful translation of these compounds from the laboratory to the clinic. By employing a tiered screening approach and leveraging the resulting data to inform medicinal chemistry efforts, researchers can unlock the full therapeutic potential of this versatile heterocyclic system while minimizing the risk of off-target liabilities.

References

  • Title: Discovery of Imidazo[2,1-b]thiadiazole Derivatives as Novel Phosphoinositide 3-Kinase (PI3K) Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Discovery of a Potent and Selective Imidazo[2,1-b]thiadiazole-Based Tankyrase Inhibitor. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Imidazo[2,1-b]thiadiazole-2-yl-benzamides as a new class of potent inhibitors of the mycobacterial MmpL3 transporter. Source: European Journal of Medicinal Chemistry. URL: [Link]

A Senior Application Scientist's Guide to Benchmarking Novel Imidazo[2,1-b]thiadiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiadiazole Scaffold

The fused heterocyclic system of imidazo[2,1-b][1][2][3]thiadiazole has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1][2][4] These derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and notably, their anticancer properties.[5][6][7] A growing body of evidence suggests that the anticancer effects of many imidazo[2,1-b]thiadiazole derivatives stem from their ability to inhibit protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[8][9]

This guide provides a comprehensive framework for the synthesis and subsequent benchmarking of new imidazo[2,1-b]thiadiazole derivatives against established kinase inhibitors. As a self-validating system, the protocols herein are designed to ensure robust and reproducible data, enabling researchers to make informed decisions about the therapeutic potential of their novel compounds. We will delve into the causality behind experimental choices, providing not just the 'how' but also the 'why' for each step.

Synthesis of Imidazo[2,1-b]thiadiazole Derivatives: A Generalized Approach

A common and effective method for synthesizing the imidazo[2,1-b][1][2][3]thiadiazole core involves a one-pot condensation reaction. This typically starts with the cyclization of an aromatic carboxylic acid with thiosemicarbazide to form a 2-amino-5-substituted-1,3,4-thiadiazole intermediate.[6][10] This intermediate is then reacted with a substituted phenacyl bromide in a suitable solvent like dry ethanol under reflux to yield the final 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole product.[6]

cluster_0 Step 1: Formation of 2-Amino-1,3,4-thiadiazole cluster_1 Step 2: Cyclocondensation A Aromatic Carboxylic Acid C 2-Amino-5-substituted-1,3,4-thiadiazole A->C POCl3, reflux B Thiosemicarbazide B->C D Substituted Phenacyl Bromide E 2,6-Disubstituted Imidazo[2,1-b][1,3,4]thiadiazole D->E C_ref 2-Amino-5-substituted-1,3,4-thiadiazole C_ref->E Dry Ethanol, reflux

Caption: Generalized two-step synthesis of imidazo[2,1-b][1][2][3]thiadiazole derivatives.

Benchmarking the New Derivatives: A Multi-tiered Approach

A rigorous evaluation of novel kinase inhibitors requires a systematic approach, moving from broad initial screens to more specific cellular and mechanistic assays. This workflow ensures that only the most promising candidates advance, saving time and resources.

A Primary Biochemical Assay (e.g., Kinase Activity Assay) B IC50 Determination for Hits A->B Identify active compounds C Cellular Potency Assays (e.g., MTT, Cell Proliferation) B->C Quantify potency D Kinome Selectivity Profiling (Off-Target Effects) C->D Assess cellular efficacy E Target Engagement & Pathway Analysis (e.g., Western Blot for p-FAK) D->E Determine specificity F Lead Candidate Selection E->F Confirm mechanism of action cluster_pathway FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activates pFAK p-FAK (Active) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits Grb2_Sos Grb2/Sos Src->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[2,1-b]thiadiazole Derivative Inhibitor->pFAK Inhibits

Caption: Simplified FAK signaling pathway and the inhibitory action of a test compound.

Data Summary and Comparison

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison between the novel derivatives and the known inhibitor.

CompoundTarget Kinase IC50 (nM)Cellular GI50 (nM)Kinase Selectivity (S-Score at 1 µM)
New Derivative 1 ValueValueValue
New Derivative 2 ValueValueValue
New Derivative 3 ValueValueValue
Known Inhibitor (e.g., PF-573228) ValueValueValue

Conclusion

This guide provides a robust framework for the systematic evaluation of novel imidazo[2,1-b]thiadiazole derivatives as kinase inhibitors. By following these self-validating protocols, researchers can generate high-quality, reproducible data to benchmark their compounds against known inhibitors. This multi-tiered approach, from initial biochemical potency to cellular efficacy and selectivity, is essential for identifying promising lead candidates for further preclinical and clinical development. The ultimate goal is to leverage the therapeutic potential of the versatile imidazo[2,1-b]thiadiazole scaffold to develop novel and effective treatments for diseases such as cancer.

References

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][3]HIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • PubMed. (2016). SYNTHESIS OF IMIDAZO[2,1-b]T[1][2][3]HIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Retrieved from [Link]

  • Bentham Science. (2025). Imidazo[2,1-b]t[1][2][3]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Retrieved from [Link]

  • Bentham Science. (2024). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b]t[1][2][3]hiadiazole Moiety as Antibacterial Agents. Retrieved from [Link]

  • Universitas Diponegoro. (n.d.). Imidazo[2,1-b]t[1][2][3]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b]t[1][2][3]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2014). Biological activities of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives: A review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[1][2][3]hiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Retrieved from [Link]

  • PubMed. (2020). New Imidazo[2,1- b]T[1][2][3]hiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and pharmacological activity of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives. Retrieved from [Link]

  • PubMed. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Using Imidazo[2,1-b]t[1][2][3]hiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Retrieved from [Link]

  • Springer. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • PubMed Central. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Scilit. (2011). Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors. Retrieved from [Link]

  • Frontiers. (2021). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). PDF. Retrieved from [Link]

  • PubMed Central. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Preprints.org. (2024). Review of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives as antimicrobials. Retrieved from [Link]

  • PubMed. (2023). Discovery of novel imidazo[2,1-b]t[1][2][3]hiadiazole analogs as fluorescent SHP2 inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). New algorithms and an in silico benchmark for computational enzyme design. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). The benchmark set of enzymes with their catalytic residues in a.... Retrieved from [Link]

  • Cambridge Open Engage. (2021). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. Retrieved from [Link]

  • MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

Sources

Unambiguous Structure Elucidation: A Comparative Guide to X-ray Crystallography for Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to application. In the realm of novel heterocyclic compounds, such as the promising imidazo[2,1-b]thiadiazole scaffold, absolute structural confirmation is paramount for understanding structure-activity relationships (SAR), mechanism of action, and ensuring intellectual property. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the gold standard for structure elucidation—with other widely used analytical techniques. We will delve into the causality behind experimental choices and present supporting data, using a case study of a closely related analog to the title compound, Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, to illustrate the definitive power of crystallographic methods.

The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise arrangement of substituents on this fused heterocyclic system dictates its interaction with biological targets. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular formula, they can sometimes be ambiguous for complex, novel structures. In such cases, single-crystal X-ray crystallography provides unequivocal proof of structure, including relative and absolute stereochemistry.

Due to the absence of a publicly available crystal structure for Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, this guide will utilize the structurally analogous and crystallographically characterized 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde as a case study. This allows for a practical and data-driven exploration of the structural confirmation process.

The Imperative of Definitive Structural Confirmation

In drug discovery and development, an incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe clinical candidates. Spectroscopic techniques, while powerful, often rely on interpretation and comparison to known compounds. For novel scaffolds, this can be challenging. X-ray crystallography, by directly imaging the electron density of a molecule in its crystalline state, provides a definitive 3D map of atomic positions, bond lengths, and bond angles.[1]

A Case Study: 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde

To illustrate the power of X-ray crystallography, we will examine the structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde. The synthesis and crystal structure of this compound have been reported, providing a solid foundation for our comparative analysis.[1]

Synthesis and Crystallization: The Gateway to Diffraction

The synthesis of the case study compound involves a Vilsmeier-Haack formylation of the corresponding 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole precursor.[1] The ability to obtain high-quality single crystals is the primary prerequisite for a successful X-ray diffraction experiment.

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde [1]

  • Preparation of the Vilsmeier reagent: To a stirred solution of dimethylformamide (DMF, 10 ml), phosphorous oxychloride (2.3 g, 15 mmol) is added dropwise at 273–278 K.

  • Formylation: 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole (4 mmol) is added slowly to the prepared Vilsmeier reagent with continuous stirring and cooling for 2 hours.

  • Reaction Progression: The reaction mixture is then stirred for an additional 6 hours at 353–363 K.

  • Work-up: The mixture is poured into 100 ml of water. The resulting precipitate is filtered and neutralized with a cold aqueous solution of sodium carbonate.

  • Isolation and Purification: The solid product is filtered, washed with water, and dried.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation from a solution of ethanol/DMF (2:1 v/v).

The Decisive Evidence: X-ray Crystallographic Analysis

The single crystal of the case study compound was subjected to X-ray diffraction analysis, which provided a wealth of structural information.

Key Crystallographic Data for 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde [1]

ParameterValue
Chemical FormulaC₁₉H₁₄ClN₃OS
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.345(3)
b (Å)7.419(3)
c (Å)25.734(10)
β (°)91.686(8)
Volume (ų)1581.6(10)

The crystal structure reveals that the imidazo[2,1-b][1][2][3]thiadiazole core is essentially planar.[1] The 4-chlorophenyl ring is nearly coplanar with the heterocyclic system, while the 4-methylbenzyl group is significantly twisted out of the plane.[1] This type of detailed conformational information is invaluable for understanding how the molecule might interact with a biological target.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: Workflow for definitive structure confirmation.

A Comparative Perspective: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides the ultimate structural proof, it is most powerful when used in conjunction with other analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1]Unambiguous and definitive structure determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations.Provides detailed information about the structure in solution, non-destructive.Can be complex to interpret for novel structures, may not provide definitive stereochemical information without extensive experiments.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Highly sensitive, provides accurate molecular formula.Provides no information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple, good for identifying key chemical bonds.Provides limited information on the overall molecular structure.

For the imidazo[2,1-b][1][2][3]thiadiazole scaffold, NMR spectroscopy is essential for confirming the core structure and the nature of the substituents. For example, the ¹H-NMR spectrum of imidazo[2,1-b][1][2][3]thiadiazole derivatives typically shows a characteristic singlet for the C-5 proton.[2] However, in cases of complex substitution patterns or the potential for regioisomers, NMR data alone might not be sufficient for an unambiguous assignment. This is where X-ray crystallography provides the definitive answer.

The Synergy of Techniques: A Holistic Approach

The most robust approach to structure elucidation involves the integration of data from multiple techniques.

G

In the case of our target molecule, Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, a typical workflow would involve:

  • Synthesis: Following a suitable synthetic protocol. A plausible route involves the reaction of 5-bromo-2-amino-1,3,4-thiadiazole with ethyl bromopyruvate.[4]

  • Initial Characterization: Obtaining MS data to confirm the molecular weight and HRMS to determine the elemental composition. IR spectroscopy would confirm the presence of the ester carbonyl group.

  • NMR Analysis: ¹H and ¹³C NMR to establish the connectivity of the protons and carbons, confirming the presence of the ethyl group and the substitution pattern on the heterocyclic core.

  • Crystallization and X-ray Diffraction: Growing single crystals and performing X-ray analysis to provide the definitive 3D structure, confirming the regiochemistry of the substitution and the overall molecular geometry.

Conclusion: The Gold Standard for Structural Integrity

In the competitive landscape of drug discovery and materials science, there is no room for structural ambiguity. While a suite of analytical techniques is essential for a comprehensive characterization of novel compounds, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of molecules. As demonstrated with the case study of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde, the level of detail provided by X-ray analysis is unparalleled. For researchers working with novel heterocyclic systems like Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, embracing X-ray crystallography is not just a matter of scientific rigor, but a critical step in ensuring the integrity and success of their research endeavors.

References

  • Sowmya, A., Anil Kumar, G. N., Kumar, S., & Karki, S. S. (2016). The crystal structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1471–1474. [Link]

  • LookChem. (n.d.). ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate. Retrieved January 19, 2026, from [Link]

  • Pleșca, D. A., Mihaela, B., Iuliu, M., & Olaru, O. T. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2344. [Link]

Sources

A Comparative Analysis of Ester Derivatives of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The strategic derivatization of this core structure offers a promising avenue for the development of novel therapeutic agents. This guide provides a comparative overview of various ester derivatives of 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, focusing on their synthesis and potential biological performance. While direct comparative studies on a homologous series of these specific esters are not extensively documented in publicly available literature, this guide synthesizes existing data on related compounds and outlines the scientific rationale and experimental methodologies for their evaluation.

The Rationale for Esterification

The carboxylic acid functional group at the 6-position of the imidazo[2,1-b]thiadiazole ring system is a key site for chemical modification. Esterification of this group serves multiple purposes in drug design:

  • Modulation of Physicochemical Properties: Converting the polar carboxylic acid to a less polar ester can significantly alter a compound's lipophilicity, which in turn influences its solubility, membrane permeability, and pharmacokinetic profile.

  • Prodrug Strategy: Esters can act as prodrugs that are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This can improve drug delivery and bioavailability.

  • Structure-Activity Relationship (SAR) Studies: A series of ester derivatives with varying alkyl or aryl groups allows for a systematic investigation of how the size, shape, and electronics of the ester moiety impact biological activity.[3]

Synthesis of Ester Derivatives

The synthesis of ester derivatives of 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid typically proceeds via standard esterification methods. A general synthetic workflow is outlined below.

SynthesisWorkflow CarboxylicAcid 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid Ester Ester Derivative CarboxylicAcid->Ester Esterification Alcohol R-OH (e.g., Methanol, Ethanol, Propanol) Alcohol->Ester ActivatingAgent Activating Agent (e.g., SOCl₂, DCC) ActivatingAgent->Ester Base Base (e.g., Pyridine, Et₃N) Base->Ester

Figure 1: General workflow for the synthesis of ester derivatives.

Experimental Protocol: Fischer Esterification

A common and straightforward method for synthesizing these esters is the Fischer esterification.

Materials:

  • 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Organic solvent (e.g., ethyl acetate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel

Procedure:

  • Suspend 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (1 equivalent) in the desired anhydrous alcohol (in excess, serving as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ester derivative.

Comparative Biological Evaluation: A Framework

While specific comparative data for a homologous series of 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate esters is limited, we can establish a framework for their evaluation based on the known biological activities of the parent scaffold. The primary areas of interest for these compounds are their antimicrobial and anticancer properties.

Antimicrobial Activity

The imidazo[2,1-b][1][2][3]thiadiazole core is a well-established pharmacophore in the design of antimicrobial agents.[6][7] The evaluation of the ester derivatives would involve determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Table 1: Hypothetical Comparative Antimicrobial Activity of Ester Derivatives

CompoundR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a -CH₃ (Methyl)Data not availableData not availableData not available
1b -CH₂CH₃ (Ethyl)Data not availableData not availableData not available
1c -CH₂CH₂CH₃ (Propyl)Data not availableData not availableData not available
1d -CH(CH₃)₂ (Isopropyl)Data not availableData not availableData not available

Note: This table is a template for organizing experimental data. Currently, specific data for these compounds is not available in the cited literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[2][8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SerialDilution Prepare serial dilutions of ester derivatives in a 96-well plate Inoculation Inoculate the wells with the microbial suspension SerialDilution->Inoculation InoculumPrep Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate the plate at the appropriate temperature and duration Inoculation->Incubation ReadResults Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubation->ReadResults

Figure 2: Workflow for the broth microdilution assay.

Materials:

  • Ester derivatives of 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial and fungal strains for testing

  • Standardized inoculum (0.5 McFarland)

  • Incubator

Procedure:

  • Prepare a stock solution of each ester derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the diluted inoculum.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity

Derivatives of the imidazo[2,1-b][1][2][3]thiadiazole scaffold have also shown promise as anticancer agents.[9][10][11] A comparative study of the ester derivatives would involve assessing their cytotoxicity against a panel of human cancer cell lines.

Table 2: Hypothetical Comparative Anticancer Activity of Ester Derivatives (IC₅₀ in µM)

CompoundR-GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a -CH₃ (Methyl)Data not availableData not availableData not available
1b -CH₂CH₃ (Ethyl)Data not availableData not availableData not available
1c -CH₂CH₂CH₃ (Propyl)Data not availableData not availableData not available
1d -CH(CH₃)₂ (Isopropyl)Data not availableData not availableData not available

Note: This table is a template for organizing experimental data. Currently, specific data for these compounds is not available in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][3]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed cancer cells in a 96-well plate and allow them to adhere CompoundTreatment Treat the cells with serial dilutions of the ester derivatives CellSeeding->CompoundTreatment Incubation Incubate for a specified period (e.g., 48-72 hours) CompoundTreatment->Incubation MTT_Addition Add MTT solution to each well and incubate Incubation->MTT_Addition FormazanSolubilization Solubilize the formazan crystals with a suitable solvent MTT_Addition->FormazanSolubilization AbsorbanceReading Read the absorbance at the appropriate wavelength FormazanSolubilization->AbsorbanceReading IC50_Calculation Calculate the IC₅₀ value AbsorbanceReading->IC50_Calculation

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Ester derivatives of 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the desired cancer cell lines in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the ester derivatives in cell culture medium.

  • Replace the old medium with fresh medium containing the various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature for imidazo[2,1-b][1][2][3]thiadiazoles, several SAR trends can be anticipated for the ester derivatives of 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid:[3][4]

  • Lipophilicity: Increasing the length of the alkyl chain in the ester group will increase the lipophilicity of the compound. This may enhance cell membrane penetration and could lead to increased antimicrobial or anticancer activity up to a certain point (the "cut-off" effect).

  • Steric Hindrance: Bulky ester groups (e.g., isopropyl, tert-butyl) may introduce steric hindrance that could either positively or negatively impact the binding of the molecule to its biological target.

  • Electronic Effects: The electronic properties of the ester group can influence the overall electron distribution in the heterocyclic ring system, which may affect its interaction with biological macromolecules.

Conclusion and Future Directions

The esterification of 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid represents a viable strategy for generating new chemical entities with potentially improved pharmacological profiles. This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of these ester derivatives. While a direct, side-by-side comparison of a homologous series of these specific esters is not yet available in the literature, the protocols and SAR insights presented here offer a solid foundation for researchers in drug discovery to undertake such studies. Future work should focus on the systematic synthesis and evaluation of a diverse range of ester derivatives to elucidate clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Journal of Visualized Experiments. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Checkpoint lab. MTT Cell Assay Protocol. [Link]

  • Patel, D., et al. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][2][3]thiadiazole Scaffolds. Med Chem. 2021;17(7):750-765.

  • Gireesh, T. M., et al. Synthesis and antimicrobial and anticancer activity of new of imidazo[2,1-b][1][2][3]thiadiazoles. Pharmaceutical Chemistry Journal. 2011;45(8):486-491.

  • Dubey, S., et al. Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds.
  • Asadipour, A., et al. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid. Iranian Journal of Pharmaceutical Research. 2015;14(2):465-477.
  • Gupta, M., et al. Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Indian Journal of Pharmaceutical and Biological Research. 2017;5(4):34-38.

  • Lata, et al. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. 2015;5(3):489-509.

  • Noolvi, M. N., et al. 2,6-Disubstituted imidazo[2,1-b][1][2][3]thiadiazoles: search for anticancer agents. European Journal of Medicinal Chemistry. 2012;56:56-69.

  • Singh, P., et al. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][3]thiadiazoles. Scientific Reports. 2023;13(1):2295.

  • Kolavi, G., et al. Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Bioorganic & Medicinal Chemistry. 2006;14(9):3069-80.

  • Noolvi, M. N., et al. ChemInform Abstract: 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles: Search for Anticancer Agents. ChemInform. 2012;43(51):no-no.

  • Govindaiah, S., et al. Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini Reviews in Medicinal Chemistry. 2023.

  • Dogganal Jayappaa, M. K., et al. Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][1][2][3]thiadiazole. Molecular Informatics. 2018;37(9-10):1800030.

  • Govindaiah, S., et al. Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini Reviews in Medicinal Chemistry. 2023.

  • Dhepe, S., et al. Microwave-assisted synthesis and antimicrobial activity of some imidazo[2,1-b][1][2][3]thiadiazole derivatives. Medicinal Chemistry Research. 2012;21(9):2493-2500.

  • Wang, X., et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry. 2020;63(15):8248-8266.
  • Atta, K. F. M., et al. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. 2011;16(7):5496-5506.
  • Balaha, M. F., et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. 2024;16(1):89.
  • Kumar, S., et al. Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. 2021;10(3):2594-2604.
  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Vaskov, D. O., et al. Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[1][2]thiazolo[3,2-a]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. 2021;19(2):29-36.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate

A Comprehensive Guide to the Safe Disposal of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate

This guide provides essential safety and logistical information for the proper disposal of ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, a halogenated heterocyclic compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Characterization

Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate (CAS No. 1250997-71-7) is a complex organic molecule containing a bromine atom, a common feature of halogenated compounds that often imparts persistence and potential toxicity.[8][9][10] The imidazo[2,1-b][1][2][3]thiadiazole core is a nitrogen and sulfur-containing heterocyclic system that can exhibit biological activity and may present specific health hazards.

Based on analogous compounds, the primary hazards are anticipated to include:

  • Skin and eye irritation: Direct contact may cause irritation or chemical burns.[11]

  • Respiratory tract irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[11]

  • Toxicity: While specific data is unavailable, many halogenated heterocyclic compounds exhibit some level of toxicity if ingested or absorbed through the skin.[11]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

Therefore, it is imperative to handle this compound and its waste with the utmost care, assuming it to be a hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during handling and disposal. The following table summarizes the required PPE, with an emphasis on the rationale for each selection.

PPE CategorySpecific RequirementsRationale for Use
Hand Protection Nitrile rubber gloves (double-gloving recommended)Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection ANSI-approved chemical splash goggles and a face shieldProtects against accidental splashes of contaminated solvents or fine powders. A face shield offers broader protection for the entire face.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use within a certified chemical fume hood. If a fume hood is not available for weighing or transfer, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. Respirators provide an additional layer of protection in specific scenarios.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory agencies.[1][4] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Experimental Protocol for Waste Segregation:

  • Initial Waste Determination: All materials that have come into contact with ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, including contaminated labware, gloves, and weighing paper, must be considered hazardous waste.

  • Solid Waste Collection:

    • Place all contaminated solid waste, such as gloves, weighing paper, and absorbent pads used for cleaning up minor spills, into a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste Collection:

    • Solutions containing ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate should be collected in a separate, designated "Halogenated Organic Waste" container.[12][13][14]

    • Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and can increase costs.

    • Ensure the liquid waste container is made of a compatible material (e.g., HDPE or glass, depending on the solvent) and has a secure, tight-fitting lid to prevent the release of vapors.[12][13]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container.[1][4]

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate concentration.[1][4][13]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregationStartWaste Generated ContainingEthyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylateSolidIs the waste solid?Start->SolidLiquidIs the waste liquid?Solid->LiquidNoSolidWasteSolid HalogenatedWaste ContainerSolid->SolidWasteYesSharpsIs the waste a sharp?Liquid->SharpsNoLiquidWasteLiquid HalogenatedOrganic Waste ContainerLiquid->LiquidWasteYesSharpsWastePuncture-ResistantSharps ContainerSharps->SharpsWasteYesFinalDisposalArrange for Pickup byEH&S or LicensedWaste HaulerSharps->FinalDisposalNoSolidWaste->FinalDisposalLiquidWaste->FinalDisposalSharpsWaste->FinalDisposal

Personal protective equipment for handling Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate (CAS No. 1250997-71-7) is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[4][5][6] The presence of a brominated heterocyclic core suggests its utility in synthetic transformations, particularly cross-coupling reactions.[7] However, the introduction of a bromine atom and the fused heterocyclic system also necessitates a thorough understanding and implementation of appropriate safety protocols.[7][8]

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to offer procedural, step-by-step guidance, moving beyond a simple checklist to explain the rationale behind each safety recommendation. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of safety that extends beyond the product itself.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Skin and Eye Irritation: Halogenated organic compounds and heterocyclic molecules can cause skin and eye irritation upon contact.[3][9][10]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][9]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related chemical structures.[3][9]

  • Reactivity: While generally stable, brominated heterocycles can be reactive, especially under specific conditions like heating or in the presence of strong acids or oxidizing agents.[3][7]

Risk Mitigation Strategy:

Given these potential hazards, a conservative approach is warranted. Treat this compound as hazardous and implement the following personal protective equipment (PPE) and handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with unknown toxicological profiles.[11] The following table outlines the recommended PPE for various laboratory operations involving Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[12]Nitrile gloves (double-gloving recommended).[13]Laboratory coat.[12]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised.[2]
Running reactions at ambient temperature Chemical splash goggles.[12]Nitrile gloves.[13]Laboratory coat.[12]Work in a well-ventilated chemical fume hood.[9]
Running reactions at elevated temperatures Chemical splash goggles and a face shield.[1][9]Insulated, chemical-resistant gloves over nitrile gloves.Flame-resistant laboratory coat.Work in a well-ventilated chemical fume hood.[9]
Work-up and purification (e.g., extraction, chromatography) Chemical splash goggles.[12]Nitrile gloves.[13]Laboratory coat.[12]Work in a well-ventilated chemical fume hood.[9]
Handling large quantities (>10 g) Chemical splash goggles and a face shield.[1][9]Heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves.[2][11]Chemical-resistant apron over a laboratory coat.[11]Work in a well-ventilated chemical fume hood.[9]

Procedural Guidance for Safe Handling

Adherence to standard laboratory operating procedures is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate and its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol

The following workflow diagram illustrates the key steps for safely handling the compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal storage Store in a cool, dry, well-ventilated area away from incompatible materials (strong acids, oxidizing agents). weighing Weigh solid in a fume hood. storage->weighing dissolving Prepare solutions in a fume hood. weighing->dissolving reaction Conduct reactions in a fume hood. dissolving->reaction workup Perform work-up and purification in a fume hood. reaction->workup solid_waste Collect solid waste in a designated, labeled container for halogenated organic waste. workup->solid_waste liquid_waste Collect liquid waste in a designated, labeled container for halogenated organic waste. workup->liquid_waste

Caption: Workflow for handling Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is paramount to protecting the environment and ensuring regulatory compliance.

  • Waste Categorization: All waste containing Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, including contaminated consumables (e.g., gloves, weighing paper), should be classified as halogenated organic waste .

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid halogenated waste.

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash. The presence of bromine may require specific disposal routes, such as high-temperature incineration, to prevent the formation of persistent organic pollutants.[14]

The following decision tree provides a logical flow for the proper disposal of materials contaminated with the target compound.

cluster_waste_type cluster_waste_container start Material Contaminated with Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate? is_liquid Liquid? start->is_liquid liquid_waste Dispose in Labeled Halogenated Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Labeled Halogenated Solid Waste Container is_liquid->solid_waste No

Sources

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Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
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Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

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